Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGPBKEZVHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371911 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-00-3 | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" chemical properties
An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 344-00-3) is a fluorinated β-keto ester that has garnered significant attention as a versatile and high-value building block in modern organic synthesis.[1][2] Its unique molecular architecture, which combines a trifluoromethyl group, a reactive dicarbonyl system, and a methyl-substituted chiral center, makes it an indispensable intermediate for creating complex molecules with tailored properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical and agrochemical industries.
The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a widely employed strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity.[3][4] this compound serves as a key precursor for introducing these desirable features, solidifying its importance in the synthesis of fine chemicals, including the antidepressant befloxatone and the pesticide thifluzamide.[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, application, and reaction profiling.
Physical Properties
This compound is typically a clear, colorless liquid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | [7] |
| CAS Number | 344-00-3 | [7] |
| Molecular Formula | C₇H₉F₃O₃ | [7] |
| Molecular Weight | 198.14 g/mol | [7] |
| Appearance | Colorless liquid | [5] |
| Refractive Index | 1.372 - 1.374 | [5] |
| Vapour Pressure | 2.42 mmHg at 25°C | [5] |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet and a quartet for the ethyl ester group (CH₃ and CH₂), a doublet for the α-methyl group (CH₃), and a quartet for the α-methine proton (CH).
-
¹³C NMR : The carbon spectrum will feature characteristic peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl and methyl groups, and the carbon of the trifluoromethyl group, which will show coupling with the fluorine atoms.
-
¹⁹F NMR : A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities. The C-F bonds of the trifluoromethyl group also give rise to strong, characteristic absorptions.[7]
-
Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of groups such as the ethoxy radical or the trifluoroacetyl group.
Synthesis and Manufacturing
The predominant industrial method for synthesizing this compound is the crossed Claisen condensation.[1] This robust carbon-carbon bond-forming reaction is well-suited for creating β-keto esters.
Claisen Condensation Protocol
The synthesis involves the reaction between two different esters in the presence of a strong base.[1]
Starting Materials:
-
Ethyl trifluoroacetate (non-enolizable ester)
-
Ethyl propionate (enolizable ester)
Base/Catalyst:
-
A strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of ethyl propionate.[1][8]
Mechanism:
-
Enolate Formation: The strong base abstracts an acidic α-proton from ethyl propionate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of this carbonyl.[1]
-
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion as the leaving group.
-
Product Formation: The final product, this compound, is formed.
Caption: Workflow for the Claisen condensation synthesis.
Chemical Reactivity and Synthetic Utility
The unique combination of functional groups in this compound dictates its reactivity and makes it a versatile synthetic intermediate.
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that profoundly influences the molecule's reactivity.[1]
-
Enhanced Electrophilicity : It significantly increases the electrophilicity of the adjacent keto-carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]
-
Increased Acidity : The -CF₃ group also enhances the acidity of the proton on the α-carbon, facilitating enolate formation.[1]
This heightened reactivity is a key advantage, enabling transformations that are often more efficient than with non-fluorinated analogues.[2]
Caption: Key reactive sites of the molecule.
Applications in Heterocyclic Synthesis
The dicarbonyl system is an ideal scaffold for participating in cyclization and multicomponent reactions. This has made the compound a focal point for developing new synthetic routes to a wide array of heterocyclic compounds, which are prevalent structures in pharmaceuticals and agrochemicals.[1][3]
Asymmetric Reduction for Chiral Alcohols
The conversion of the keto group to a chiral alcohol is a critical transformation. The resulting ethyl (R)- or (S)-2-methyl-4,4,4-trifluoro-3-hydroxybutanoate is a valuable chiral building block for synthesizing biologically active molecules where specific stereochemistry is essential for efficacy.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid and can cause irritation.[5][7][9]
GHS Hazard Classification
| GHS Classification | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem and Synquest Labs.[7][9]
Handling and Storage Recommendations
-
Handling : Use only in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9][11]
-
Storage : Store in a cool, well-ventilated place.[10] Keep the container tightly closed and store at ambient temperatures.[5]
-
First Aid : In case of eye contact, rinse immediately with plenty of water for several minutes.[9] If on skin, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]
Conclusion
This compound is a cornerstone intermediate in modern organofluorine chemistry. Its value is derived from the synergistic interplay of its functional groups: the reactivity-enhancing trifluoromethyl moiety, the versatile β-ketoester system, and the stereogenic center. These features provide a powerful platform for the efficient synthesis of advanced pharmaceutical and agrochemical agents, making it a critical tool for researchers and developers aiming to innovate in these fields.
References
- 1. This compound | 344-00-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
Spectroscopic Fingerprints of a Versatile Fluorinated Building Block: A Technical Guide to Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate
Introduction: Unveiling a Key Player in Fluorine Chemistry
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, with the CAS number 344-00-3, is a sophisticated fluorinated β-keto ester that has garnered significant interest in the realms of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a chiral center at the α-position, and two carbonyl functionalities, makes it a highly valuable and versatile precursor for the synthesis of complex, biologically active molecules.[2] The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the molecule's reactivity, enhancing the electrophilicity of the adjacent carbonyl carbon and increasing the acidity of the α-proton. This electronic fine-tuning is a cornerstone of its utility in modern organic synthesis.
This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectroscopic signature of this compound is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent chemical transformations. A critical aspect of the spectroscopic analysis of this and related β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This equilibrium is sensitive to factors such as solvent and temperature, and its presence is readily discernible in the NMR and IR spectra.[3][4]
The Dynamic Duo: Understanding Keto-Enol Tautomerism
The interpretation of the spectroscopic data for this compound is intrinsically linked to its existence as a mixture of two tautomers: the keto form and the enol form. The equilibrium between these two forms is a dynamic process, and the relative populations of each tautomer can be influenced by the solvent environment. Generally, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can shift the equilibrium towards the more polar keto form.
Caption: Keto-enol tautomerism of this compound.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum will display distinct signals for both the keto and enol tautomers, with the integration of these signals reflecting their relative concentrations in the chosen solvent.
Expected ¹H NMR Spectral Data (Keto Tautomer):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |
| -CH(CH₃)- | ~3.7 | Quartet (q) | ~7.0 | 1H |
| -CH(CH₃)- | ~1.5 | Doublet (d) | ~7.0 | 3H |
| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |
Analysis of the Keto Form:
-
The ethyl ester protons give rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.2 ppm due to coupling with the three protons of the methyl group. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.3 ppm.
-
The α-methine proton (-CH(CH₃)-) is situated between two electron-withdrawing carbonyl groups, leading to a downfield shift to approximately 3.7 ppm. It appears as a quartet due to coupling with the three protons of the α-methyl group.
-
The α-methyl protons (-CH(CH₃)-) appear as a doublet around 1.5 ppm, resulting from coupling with the single α-methine proton.
Expected ¹H NMR Spectral Data (Enol Tautomer):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Enolic -OH | ~12-14 | Broad Singlet (br s) | - | 1H |
| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |
| =C-CH₃ | ~2.1 | Singlet (s) | - | 3H |
| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |
Analysis of the Enol Form:
-
The most striking feature of the enol form is the highly deshielded enolic hydroxyl proton (-OH), which typically appears as a broad singlet in the region of 12-14 ppm. This significant downfield shift is due to the formation of a strong intramolecular hydrogen bond with the ester carbonyl oxygen.
-
The α-methyl group in the enol form is attached to a double bond and therefore resonates at a different chemical shift compared to the keto form, typically around 2.1 ppm. Due to the absence of adjacent protons to couple with, it appears as a singlet.
-
The signals for the ethyl ester protons in the enol form are generally found at similar chemical shifts to those in the keto form.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. As with ¹H NMR, the ¹³C NMR spectrum of this compound will show separate signals for the keto and enol tautomers.
Expected ¹³C NMR Spectral Data:
| Carbon | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |
| Ester C=O | ~168 | ~172 |
| Keto C=O | ~195 (q, J ≈ 35 Hz) | - |
| CF₃ | ~117 (q, J ≈ 290 Hz) | ~119 (q, J ≈ 280 Hz) |
| -CH(CH₃)- | ~55 | - |
| =C(OH)- | - | ~160 (q, J ≈ 30 Hz) |
| =C-CH₃ | - | ~95 |
| -OCH₂CH₃ | ~62 | ~61 |
| -CH(CH₃)- | ~14 | ~15 |
| -OCH₂CH₃ | ~14 | ~14 |
Analysis of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The keto form will exhibit two distinct carbonyl signals: the ester carbonyl around 168 ppm and the ketone carbonyl further downfield at approximately 195 ppm. The enol form will show the ester carbonyl around 172 ppm and the enolic carbon (=C-OH) at a significantly different chemical shift, around 160 ppm.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet in both tautomers due to coupling with the three fluorine atoms. The large one-bond C-F coupling constant (¹JCF) is typically around 280-290 Hz.
-
α-Carbon: In the keto form, the α-methine carbon (-CH(CH₃)-) will resonate around 55 ppm. In the enol form, this carbon becomes part of the double bond (=C-CH₃) and shifts to around 95 ppm.
-
Ethyl Group Carbons: The chemical shifts of the ethyl group carbons (-OCH₂CH₃ and -OCH₂CH₃) are less affected by the tautomeric equilibrium and will appear at approximately 61-62 ppm and 14 ppm, respectively.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine
Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for the analysis of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum will provide a clear indication of the electronic environment of the trifluoromethyl group.
Expected ¹⁹F NMR Spectral Data:
| Tautomer | Chemical Shift (δ, ppm) | Multiplicity |
| Keto | ~ -77 | Singlet (s) |
| Enol | ~ -82 | Singlet (s) |
Analysis of the ¹⁹F NMR Spectrum:
-
The trifluoromethyl groups of the keto and enol tautomers are in different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum.
-
The enol form typically shows a signal at a more upfield (less negative) chemical shift compared to the keto form. This is due to the increased electron density at the carbon bearing the CF₃ group in the enol tautomer.
-
Both signals are expected to be singlets as there are no neighboring protons or fluorine atoms within the typical three-bond coupling range. The observation of two distinct singlets provides a direct and quantitative measure of the keto-enol equilibrium.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands for both the keto and enol forms.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Tautomer |
| O-H stretch (intramolecular H-bond) | 3200-2500 (broad) | Enol |
| C-H stretch (sp³) | 3000-2850 | Keto & Enol |
| C=O stretch (ester) | ~1745 | Keto |
| C=O stretch (ketone) | ~1720 | Keto |
| C=O stretch (conjugated ester) | ~1660 | Enol |
| C=C stretch | ~1610 | Enol |
| C-F stretch | 1300-1100 (strong) | Keto & Enol |
Analysis of the IR Spectrum:
-
Keto Form: The spectrum of the keto tautomer is characterized by two distinct carbonyl stretching bands: one for the ester group around 1745 cm⁻¹ and another for the ketone group around 1720 cm⁻¹.
-
Enol Form: The enol tautomer displays a very broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the intramolecularly hydrogen-bonded O-H stretch. The carbonyl stretching frequency of the ester is lowered due to conjugation with the C=C double bond and appears around 1660 cm⁻¹. A band for the C=C double bond stretch is also expected around 1610 cm⁻¹.
-
C-F Vibrations: Both tautomers will exhibit very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocol: Acquiring High-Quality Spectroscopic Data
The following provides a generalized, step-by-step methodology for acquiring high-quality NMR and IR spectra for this compound.
Caption: A generalized workflow for acquiring NMR and IR spectroscopic data.
Conclusion: A Multifaceted Spectroscopic Profile
The spectroscopic analysis of this compound provides a detailed and multifaceted view of its molecular structure and dynamic behavior in solution. The presence of keto-enol tautomerism is a defining feature, giving rise to a complex yet informative set of signals in the NMR and IR spectra. A thorough understanding of these spectroscopic fingerprints is indispensable for any researcher working with this versatile fluorinated building block, ensuring the integrity of their starting materials and providing crucial insights into its chemical transformations. By carefully analyzing the ¹H, ¹³C, and ¹⁹F NMR and IR spectra, scientists can confidently characterize this key intermediate and unlock its full potential in the synthesis of novel and impactful molecules.
References
An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3)
Introduction: A Fluorinated Building Block of Strategic Importance
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, registered under CAS number 344-00-3, is a highly versatile fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a β-ketoester system, and a chiral center at the α-position, makes it an invaluable precursor for a wide range of complex molecules. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, enhancing its electrophilicity and the acidity of the α-proton, thereby enabling a diverse array of chemical transformations.[1]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and application in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this powerful synthetic intermediate. The historical context of fluorinated β-ketoesters dates back to the mid-20th century, with the Claisen condensation being a foundational method for their synthesis.[1] Today, this compound is a key intermediate in the production of the antidepressant befloxatone and the fungicide thifluzamide.[1]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 344-00-3 | [2] |
| Molecular Formula | C₇H₉F₃O₃ | [2] |
| Molecular Weight | 198.14 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| IUPAC Name | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | [2] |
| Density | 1.25 g/cm³ (approx.) | [4] |
| Boiling Point | Not specified, distillation under reduced pressure is common | [5] |
| Solubility | Soluble in organic solvents, insoluble in water | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl and methyl groups, as well as the α-proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the carbonyl carbons, the trifluoromethyl carbon, and the aliphatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, as well as C-F stretching vibrations.[2][6] The presence of both keto and enol tautomers can lead to multiple carbonyl peaks.[6]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ketone) | ~1760 | Stretching vibration |
| C=O (ester) | ~1740 | Stretching vibration |
| C-F | 1300-1100 | Stretching vibrations |
| C-H | 3000-2850 | Aliphatic stretching |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak and characteristic fragmentation patterns.[1]
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 198 | [C₇H₉F₃O₃]⁺ | Molecular Ion [M]⁺ |
| 153 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at the ester group |
| 129 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy group |
| 69 | [CF₃]⁺ | Cleavage of the trifluoromethyl group |
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through a crossed Claisen condensation.[1]
Reaction Workflow: Crossed Claisen Condensation
Caption: Workflow for the synthesis of this compound.
Mechanism of the Crossed Claisen Condensation
The reaction proceeds through the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.[7][8]
Caption: Mechanism of the Crossed Claisen Condensation.
Experimental Protocol: Synthesis via Claisen Condensation
The following protocol is adapted from patented industrial processes and general laboratory procedures for Claisen condensations.[5][9]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Addition of Esters: A mixture of ethyl propionate (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the stirred suspension of NaH in THF at a temperature maintained between 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 16 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~5 with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Reactivity and Synthetic Applications
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[11]
Synthesis of Trifluoromethyl-Substituted Pyrazoles
A prominent application is in the Knorr synthesis of pyrazoles, where the β-ketoester is condensed with a hydrazine derivative.[1][11]
Caption: Workflow for the Knorr synthesis of trifluoromethyl-substituted pyrazoles.
The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
The following protocol is adapted from a patented procedure for the synthesis of a pyrazole derivative from a related trifluoroacetoacetate.[7][12]
-
Setup: A double-walled stirred glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and aqueous sulfuric acid (96%, 0.09 equivalents).
-
Reaction: The mixture is heated to 85 °C. An aqueous solution of methyl hydrazine (40%, 1.11 equivalents) is added over 30 minutes, maintaining the temperature at 85 °C. The reaction mixture is then stirred for an additional 2 hours at 85 °C.
-
Workup: Water is gradually added to the reaction mixture, and the ethanol and excess water are removed by distillation at ambient pressure. The resulting mixture is cooled to 10 °C to induce crystallization.
-
Purification: The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Safety and Handling
This compound is a flammable liquid and an irritant.[4] Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from open flames, hot surfaces, and sources of ignition.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]
Conclusion
This compound is a cornerstone in the synthesis of complex fluorinated molecules. Its unique reactivity, conferred by the trifluoromethyl group, provides a powerful tool for medicinal and agricultural chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in research and development. The detailed protocols and mechanistic insights offered herein serve as a valuable resource for scientists working at the forefront of chemical synthesis.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the essential physical and chemical properties of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMTFAA). As a crucial building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its characteristics is paramount for its effective and safe utilization.[1][2] This document moves beyond a simple listing of data points, offering insights into the causality behind its properties and the methodologies for their determination.
Molecular Identity and Structure
This compound, with the CAS number 344-00-3, is a fluorinated β-ketoester.[3][4][5][6] Its molecular structure is foundational to its unique reactivity and physical characteristics. The presence of a trifluoromethyl group imparts significant electronic effects, influencing the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons.[2]
-
Molecular Formula: C₇H₉F₃O₃[7]
-
IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[7]
-
Synonyms: Ethyl 4,4,4-trifluoro-2-methylacetoacetate, Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate[4]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical state and constants of EMTFAA are critical for handling, reaction setup, and purification processes. It typically appears as a colorless to pale yellow oily liquid.[8]
| Property | Value | Notes |
| Boiling Point | ~140 °C | The presence of the polar carbonyl groups and the trifluoromethyl moiety contributes to a moderate boiling point.[8] |
| Density | Not explicitly available for the methylated compound. The parent compound, Ethyl 4,4,4-trifluoroacetoacetate, has a density of 1.259 g/mL at 25 °C.[9][10] | The addition of a methyl group would slightly decrease the density compared to the parent compound. |
| Refractive Index | 1.372 - 1.374 | This value is indicative of a clear, non-viscous liquid and is a useful parameter for purity assessment.[3] |
| Vapor Pressure | 2.42 mmHg at 25°C | This relatively low vapor pressure suggests moderate volatility at room temperature.[3] |
| Solubility | Soluble in organic solvents, insoluble in water.[3] | The ester and fluorinated alkyl chain contribute to its lipophilic character. |
| Enthalpy of Vaporization | 39.67 kJ/mol | Reflects the energy required to overcome intermolecular forces during the liquid-to-gas phase transition.[3] |
Spectroscopic Profile: Unveiling the Molecular Fingerprint
Spectroscopic data is indispensable for the structural elucidation and purity verification of EMTFAA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. While specific spectra for the methylated compound are not directly provided in the search results, the expected chemical shifts can be inferred from the parent compound, Ethyl 4,4,4-trifluoroacetoacetate, and general principles of NMR.
-
¹H NMR: The spectrum would exhibit signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the methine proton at the α-position (a quartet, split by the methyl group).
-
¹³C NMR: Distinct signals would be observed for the carbonyl carbons, the trifluoromethyl carbon, the carbons of the ethyl group, the α-carbon, and the methyl carbon.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in EMTFAA. The spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-F stretching vibrations. An ATR-IR spectrum for the closely related Ethyl 4,4,4-trifluoro-2-methylacetoacetate is available and provides a reference.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the parent compound, Ethyl 4,4,4-trifluoroacetoacetate, is available and shows characteristic fragmentation patterns.[12] For EMTFAA, the molecular ion peak would be observed at m/z 198.
Experimental Methodologies for Property Determination
The accurate determination of the physical properties of EMTFAA relies on standardized experimental protocols.
Caption: General workflow for the determination of physical properties.
Step-by-Step Protocols:
-
Sample Purification:
-
Objective: To obtain a high-purity sample of EMTFAA for accurate measurements.
-
Method: Fractional distillation under reduced pressure is the preferred method to purify liquid compounds like EMTFAA. The process involves heating the liquid to its boiling point and collecting the vapor, which is then condensed back into a liquid. This separates the compound from non-volatile impurities.
-
-
Boiling Point Determination:
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Method: During fractional distillation, the temperature at which a stable plateau is observed for the condensing vapor is recorded as the boiling point. The pressure at which the measurement is made should also be recorded.
-
-
Density Measurement:
-
Objective: To determine the mass per unit volume of the substance.
-
Method: A pycnometer, a flask with a specific volume, is used. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer. The temperature must be kept constant during the measurement.
-
-
Refractive Index Measurement:
-
Objective: To measure how light bends as it passes through the substance.
-
Method: An Abbe refractometer is commonly used. A few drops of the sample are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs. The refractive index is then read from the scale. The measurement is temperature-dependent and is typically performed at 20°C or 25°C.
-
-
Spectroscopic Analysis:
-
Objective: To obtain the NMR, IR, and MS spectra for structural confirmation.
-
Method:
-
NMR: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is then acquired using an NMR spectrometer.
-
IR: A drop of the neat liquid is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
-
MS: A dilute solution of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.
-
-
Safety, Handling, and Storage
As a flammable and potentially irritating chemical, proper safety precautions are essential when handling EMTFAA.
-
Hazards: Flammable liquid and vapor.[13] Causes skin and eye irritation.[3][13] May cause respiratory irritation.[13] Harmful if swallowed.[14]
-
Handling: Work in a well-ventilated area, away from heat, sparks, and open flames.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion
This compound is a versatile reagent with a well-defined set of physical properties that are crucial for its application in synthetic chemistry. This guide provides a comprehensive overview of these characteristics, the methodologies for their determination, and the necessary safety precautions. A thorough understanding of this information will enable researchers and scientists to utilize this valuable building block effectively and safely in their endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 344-00-3 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 344-00-3 [chemicalbook.com]
- 5. This compound | 344-00-3 [amp.chemicalbook.com]
- 6. 344-00-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] As a specialized fluorinated β-keto ester, its physicochemical properties are critical for reaction optimization, formulation development, and ensuring the integrity of chemical processes.[2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of a Fluorinated Building Block
This compound is a colorless liquid with the molecular formula C₇H₉F₃O₃.[3] The presence of the trifluoromethyl group significantly influences the molecule's reactivity, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[4] This enhanced reactivity is a double-edged sword, offering unique synthetic possibilities while also posing potential stability challenges. A thorough understanding of its solubility and stability is therefore paramount for its effective utilization.
Part 1: Solubility Profile
A clear understanding of a compound's solubility is fundamental to its application in synthesis and formulation. This compound is generally characterized as being soluble in organic solvents and insoluble in water.[1] For a closely related compound, Ethyl 4,4,4-trifluoroacetoacetate, a solubility in water of 10 g/L at 20°C has been reported, and it is miscible with ethanol and ether.[5]
Qualitative and Semi-Quantitative Solubility Data
For practical laboratory applications, a more detailed understanding of its solubility in common organic solvents is necessary. The following table summarizes the expected solubility based on the behavior of similar compounds.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | The ester functionality allows for hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | The polarity of the solvent effectively solvates the polar regions of the molecule. |
| Non-Polar | Toluene, Hexane | Soluble to Miscible | While the molecule has polar groups, its overall organic character allows for solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble | The hydrophobic ethyl and trifluoromethyl groups limit solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following isothermal shake-flask method is recommended.
Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (purity >97%)
-
Selected solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
To each vial, add a known volume of the desired solvent (e.g., 5 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mg/mL, taking into account the dilution factor.
-
Part 2: Stability Profile
The stability of this compound is a critical parameter, particularly concerning its storage and use in reactions that may involve acidic, basic, or elevated temperature conditions. The primary degradation pathway of concern is the hydrolysis of the ester linkage.
Potential Degradation Pathways
-
Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 2-methyl-4,4,4-trifluoroacetoacetic acid and ethanol. The trifluoromethyl group's electron-withdrawing nature can influence the rate of this reaction.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or other side reactions.
-
Photostability: While not extensively documented for this specific molecule, compounds with carbonyl groups can be susceptible to photodegradation.
Experimental Protocol for Accelerated Stability Assessment
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.
Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), thermal, and photolytic stress.
Materials:
-
This compound (purity >97%)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light and temperature
-
HPLC system with a UV detector
-
pH meter
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
For hydrolytic studies, add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and water.
-
For thermal and photostability studies, use the stock solution directly or the neat compound.
-
-
Stress Conditions:
-
Hydrolytic: Store the acidic, basic, and neutral solutions at a specified temperature (e.g., 40°C).
-
Thermal: Place samples in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).
-
Photolytic: Expose samples in a photostability chamber to a defined light source (e.g., ICH Q1B option 2). Wrap control samples in aluminum foil to protect them from light.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Identify and, if possible, quantify any major degradation products.
-
Visualization of Experimental Workflow
Caption: Workflow for the accelerated stability assessment of this compound.
Part 3: Safe Handling and Storage
Based on its physicochemical properties, the following recommendations are provided for the safe handling and storage of this compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or degradation.
Conclusion
This compound is a valuable reagent with unique properties conferred by its trifluoromethyl group. A comprehensive understanding of its solubility and stability is essential for its successful application. This guide has provided an overview of these properties and detailed experimental protocols to enable researchers to generate the specific data required for their work. By following these guidelines, scientists can ensure the consistent performance and integrity of this important chemical intermediate.
References
An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: A Trifluoromethylated Building Block for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Synthons
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, registered under CAS number 344-00-3, is a fluorinated β-keto ester that has emerged as a critical building block in modern organic synthesis.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties, such as metabolic stability, bioavailability, and binding affinity.[2][3] This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Molecular Profile and Physicochemical Characteristics
The unique structural features of this compound dictate its chemical behavior and utility. The molecule contains a trifluoromethyl (-CF3) group, a ketone, an ester, and a chiral center at the α-carbon, making it a versatile precursor for a wide range of complex targets.[4]
Chemical Structure and Identifiers
-
IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[5]
-
Molecular Formula: C₇H₉F₃O₃[5]
-
CAS Number: 344-00-3[5]
-
Canonical SMILES: CCOC(=O)C(C)C(=O)C(F)(F)F[6]
-
InChIKey: YLRGPBKEZVHOAW-UHFFFAOYSA-N[5]
Physicochemical Data
The compound's physical properties are essential for its handling, reaction setup, and purification. It is a colorless liquid with a fruity odor, soluble in common organic solvents but insoluble in water.[6]
| Property | Value | Source |
| Molecular Weight | 198.14 g/mol | [5] |
| Density | ~1.259 g/mL at 25 °C | |
| Boiling Point | 129-130 °C | |
| Refractive Index (n20/D) | ~1.372 - 1.375 | [6] |
| Polar Surface Area | 43.37 Ų | [6] |
Synthesis: The Claisen Condensation Pathway
The primary industrial and laboratory synthesis of this compound is achieved via a Claisen condensation reaction. This method involves the cross-condensation of Ethyl trifluoroacetate with Ethyl propionate.[1][7]
Reaction Principle and Causality
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this specific synthesis, Ethyl propionate is deprotonated at the α-carbon by a base (e.g., sodium ethoxide) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of Ethyl trifluoroacetate. The powerful electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon of Ethyl trifluoroacetate exceptionally electrophilic, driving the reaction forward efficiently.[4] The subsequent loss of an ethoxide leaving group yields the final β-keto ester product.
Experimental Protocol: Claisen Condensation
The following is a representative, self-validating protocol for the synthesis.
-
Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suitable solvent like anhydrous toluene or THF.
-
Base Addition: Sodium ethoxide (NaOEt) is added to the solvent.
-
Enolate Formation: Ethyl propionate is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0-10 °C) to facilitate the formation of the ethyl propionate enolate.
-
Condensation: Ethyl trifluoroacetate is then added slowly via the dropping funnel, maintaining a low reaction temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred for several hours at room temperature or with gentle heating. Progress can be monitored by techniques such as GC-MS or TLC.
-
Workup: Upon completion, the reaction is quenched by carefully adding an aqueous acid solution (e.g., dilute HCl) to neutralize the base.
-
Extraction & Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Synthesis Workflow Diagram
The logical flow of the synthesis protocol is illustrated below.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its distinct reactive sites, which are heavily influenced by the trifluoromethyl group.
Key Reactivity Insights
-
Enhanced α-Proton Acidity: The electron-withdrawing -CF3 group increases the acidity of the α-proton, facilitating its removal to form a stabilized enolate. This enolate can then participate in various alkylation and acylation reactions.[4]
-
Electrophilic Carbonyls: Both the ketone and ester carbonyls are rendered more electrophilic, making them susceptible to nucleophilic attack. This is particularly true for the ketone carbonyl adjacent to the -CF3 group.[4]
-
Chiral Synthesis: The presence of a methyl group at the α-position creates a chiral center.[4] This allows for its use in asymmetric synthesis to produce enantiopure compounds, which is crucial in pharmaceuticals where different stereoisomers can have vastly different biological activities.
Applications as a Pharmaceutical Intermediate
This compound is a versatile intermediate for introducing the trifluoromethyl moiety into bioactive molecules.[2] It is used in the synthesis of various pharmaceuticals and agrochemicals.[6][8] For instance, it serves as a precursor for creating complex heterocyclic structures and fluorinated amino acids. Its derivative, Ethyl 2-(trifluoroacetyl)propionate, is used to prepare inhibitors of the calcium-activated chloride channel TMEM16A/Ano1, a target for various therapeutic areas.[9]
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. This compound is a flammable liquid and vapor that can cause irritation to the eyes, respiratory system, and skin.[6][10]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes and prevent inhalation of vapors.[10] Use spark-proof tools and avoid sources of ignition like open flames and hot surfaces.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.[10] Keep containers tightly closed in a flammables-designated storage area.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive β-keto ester system, a chiral center, and a dominant trifluoromethyl group provides a reliable platform for the synthesis of advanced, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage the power of fluorine chemistry in pharmaceutical and agrochemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 344-00-3 | Benchchem [benchchem.com]
- 5. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. This compound | 344-00-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3). As a valued building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Compound Identification and Properties: A Foundation for Safe Handling
A fundamental aspect of safety is a comprehensive understanding of the substance's chemical and physical properties. This knowledge informs every aspect of its handling, from storage conditions to the selection of appropriate personal protective equipment.
Chemical Identity:
-
IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[1]
-
Synonyms: Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate, 4,4,4-Trifluoro-2-methylacetoacetic acid ethyl ester[2]
-
CAS Number: 344-00-3[1]
-
Molecular Formula: C₇H₉F₃O₃[1]
-
Molecular Weight: 198.14 g/mol [1]
Physicochemical Properties:
The physical characteristics of a compound are critical for predicting its behavior under various laboratory conditions.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [2] |
| Vapor Pressure | 2.42 mmHg at 25°C | [2] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
| Refractive Index | 1.374 | [2] |
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The signal word for this compound is "Warning" .[3]
The "Why" Behind the Hazards: Understanding the Reactivity
The presence of the trifluoromethyl group significantly influences the reactivity of this β-keto ester. The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the adjacent carbonyl carbon, making the compound more susceptible to nucleophilic attack. This electronic effect also enhances the acidity of the α-proton, a key factor in its synthetic utility, such as in Claisen condensation reactions.
Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and hydrogen fluoride.[3][4] Hydrogen fluoride is a highly corrosive and toxic gas, necessitating extreme caution in fire situations.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls: Isolating the Hazard
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and receiving equipment are properly grounded and bonded.[3] Use non-sparking tools.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's glove compatibility data for this specific chemical. Dispose of contaminated gloves immediately.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5]
Safe Handling and Storage Protocols: A Systematic Approach
Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[3] Avoid contact with skin and eyes.[2]
-
Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[3]
-
Prevent Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] No smoking.[3]
-
Grounding: Take precautionary measures against static discharge.[3]
-
Cleanliness: Wash hands and any exposed skin thoroughly after handling.[3]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Temperature: Store in a cool place.[3]
-
Incompatible Materials: Store away from strong acids, strong bases, and strong reducing agents.[4][6]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7] Water spray may be used to cool closed containers.[3]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4][6]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of this compound and any contaminated materials.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a commitment to rigorous safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" literature review
An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Introduction
This compound (CAS No. 344-00-3) is a fluorinated β-keto ester of significant interest in modern synthetic chemistry.[1] Its unique molecular architecture, which combines a reactive β-dicarbonyl system, a chiral center, and an electron-withdrawing trifluoromethyl group, makes it a highly versatile building block.[2][3] The presence of the trifluoromethyl moiety is particularly crucial, as its incorporation into organic molecules can enhance metabolic stability, bioavailability, and binding affinity, properties that are highly sought after in the development of novel pharmaceuticals and agrochemicals.[4][5]
This guide provides a comprehensive overview of the synthesis, properties, and core applications of this valuable intermediate. It is designed for researchers and development professionals, offering not just procedural details but also the underlying chemical principles that govern its reactivity and utility.
Physicochemical and Spectroscopic Properties
The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| CAS Number | 344-00-3 | [1][6] |
| Molecular Formula | C₇H₉F₃O₃ | [1][7] |
| Molecular Weight | 198.14 g/mol | [1][2] |
| Appearance | Pale yellow oily liquid | [5] |
| Boiling Point | 144-146 °C | [2] |
| Density | 1.258 g/mL | [2] |
| Refractive Index (n_D) | 1.374 | [5][7] |
| Solubility | Soluble in organic solvents (chloroform, DMSO, ethyl acetate); insoluble in water. | [5][7] |
Spectroscopic Characterization
Full spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra, are available for reference in comprehensive databases such as PubChem and Guidechem.[1][7] The key expected signals are summarized below for verification purposes.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the α-methyl group (doublet), and the α-proton (quartet). |
| ¹³C NMR | Resonances for the ethyl group, the α-methyl carbon, the α-carbon, the two carbonyl carbons (ester and ketone), and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | A single signal for the -CF₃ group. |
| IR (Infrared) | Strong absorption bands characteristic of C=O stretching for both the ketone and ester functionalities, and C-F stretching vibrations. |
Synthesis of this compound
There are two primary, field-proven methods for the synthesis of this compound: the direct α-alkylation of a pre-existing β-keto ester and the Claisen condensation of two different esters.
Method 1: α-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (Preferred for Scalability)
This method involves the deprotonation of the acidic α-carbon of ethyl 4,4,4-trifluoroacetoacetate followed by quenching the resulting enolate with an electrophilic methyl source, such as iodomethane. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the α-proton, facilitating its removal with a suitable base.[2]
This protocol is based on established procedures for the α-alkylation of β-keto esters.[7]
-
Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) and 100 mL of anhydrous acetone.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 4,4,4-trifluoroacetoacetate (9.2 g, 50 mmol) in 20 mL of anhydrous acetone dropwise over 30 minutes. The evolution of hydrogen gas will be observed.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for one hour after the addition is complete. The formation of the sodium enolate results in a clear or slightly yellow solution.
-
Alkylation: Add potassium iodide (KI, 0.83 g, 5 mmol) as a catalyst. Subsequently, add iodomethane (7.8 g, 3.4 mL, 55 mmol) dropwise while maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition of iodomethane, allow the reaction to warm to room temperature and stir for 72 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford the title compound. The reported yield for this transformation is approximately 50%.[7]
Method 2: Crossed Claisen Condensation
This classic carbon-carbon bond-forming reaction involves the condensation of ethyl trifluoroacetate with ethyl propionate. The mechanism proceeds via the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate.
Caption: Mechanism of the Crossed Claisen Condensation.
Key Applications in Synthetic Chemistry
The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of five-membered heterocyclic compounds, which are prevalent motifs in many bioactive molecules. A primary application is the synthesis of trifluoromethyl-substituted pyrazoles through condensation with hydrazine.
Application Workflow: Synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole
This reaction, a variant of the Knorr pyrazole synthesis, is a robust method for creating the pyrazole core structure, which is foundational in many pharmaceuticals.
Caption: Workflow for the synthesis of a trifluoromethyl-pyrazole.
-
Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (9.9 g, 50 mmol) in 50 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.5 g, 2.4 mL, 50 mmol) dropwise to the stirred solution at room temperature. The addition may be mildly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by TLC.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude pyrazole can be purified by recrystallization or column chromatography to yield the final product.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is imperative.
-
Flammability: The compound is a flammable liquid. Keep away from open flames, sparks, and sources of ignition.
-
Irritation: It is known to cause skin and serious eye irritation. May also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its unique combination of functional groups provides chemists with a reliable tool for constructing complex molecules, particularly fluorinated heterocycles for pharmaceutical and agrochemical applications. Understanding the principles behind its synthesis and reactivity, as outlined in this guide, is key to leveraging its full potential in research and development.
References
- 1. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 344-00-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate [smolecule.com]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. This compound | 344-00-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Introduction: The Strategic Importance of Fluorine in Chemical Synthesis
An In-depth Technical Guide to the Discovery and History of Fluorinated β-Ketoesters
The field of organofluorine chemistry, once a niche and hazardous area of study, has blossomed into a cornerstone of modern chemical and pharmaceutical sciences.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to modulate the physicochemical and biological properties of molecules.[4][5] Judicious incorporation of fluorine can enhance metabolic stability, increase binding affinity, and alter acidity (pKa), often leading to superior pharmacokinetic and pharmacodynamic profiles in drug candidates.[5][6]
Among the vast arsenal of fluorinated building blocks, fluorinated β-ketoesters stand out as exceptionally versatile and valuable intermediates.[6][7] Their dual carbonyl functionality provides a rich platform for a wide array of chemical transformations, making them indispensable in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the historical context, discovery, synthesis, and profound impact of this critical class of compounds.
Part 1: A Prelude to Discovery - The Genesis of Organofluorine Chemistry
The story of fluorinated β-ketoesters is inextricably linked to the broader history of organofluorine chemistry, a field that remarkably began even before its eponymous element, fluorine, was isolated.[1]
-
Early Glimmers (1835-1862): The first synthesis of an organofluorine compound was reported in 1835, when Dumas and Péligot produced fluoromethane by distilling a mixture of dimethyl sulfate and potassium fluoride.[2] A pivotal moment came in 1862 when Alexander Borodin, a chemist also renowned as a classical composer, synthesized benzoyl fluoride by reacting benzoyl chloride with potassium bifluoride.[1][2] This work pioneered the halogen exchange (Halex) reaction, a method that remains a fundamental strategy for introducing fluorine into organic molecules.[1]
-
The Moissan Breakthrough (1886): For decades, chemists struggled to isolate the highly reactive and elusive element fluorine. The breakthrough finally occurred in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride.[1][8][9] This monumental achievement, for which Moissan was awarded the Nobel Prize in Chemistry in 1906, opened the door to a new era of chemical exploration, though the extreme reactivity and hazards of F₂ gas meant that progress was initially slow.[9]
-
The Rise of Industrial Fluorochemistry (Early 20th Century): In the 1920s, the work of Belgian chemist Frédéric Swarts on halogen exchange reactions using reagents like antimony trifluoride significantly advanced the field.[3] His seminal studies laid the groundwork for the development of the first chlorofluorocarbons (CFCs) by scientists at General Motors and DuPont in the 1930s.[3][8] Marketed as Freon, these non-flammable and non-toxic compounds revolutionized refrigeration and propelled organofluorine chemistry into large-scale industrial production.[8]
This foundational work set the stage for the synthesis of more complex and functionalized organofluorine compounds, including the β-ketoesters that would become so vital to drug discovery.
Part 2: The Synthetic Cornerstone - The Claisen Condensation
The primary route to synthesizing β-ketoesters, both fluorinated and non-fluorinated, is the Claisen condensation . This carbon-carbon bond-forming reaction, first described by Rainer Ludwig Claisen in 1887, involves the reaction between two ester molecules in the presence of a strong base to yield a β-ketoester.[10]
The synthesis of the most common fluorinated β-ketoester, Ethyl 4,4,4-trifluoroacetoacetate, is a classic example of a "crossed" Claisen condensation. It involves the reaction between ethyl trifluoroacetate (a non-enolizable ester) and ethyl acetate (an enolizable ester).[11]
Mechanism and Causality
The reaction proceeds through a series of well-defined steps, where the choice of reagents and conditions is critical for success.[12][13][14]
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This step is an equilibrium that lies far to the left, as the pKa of an ester's α-proton is around 25, making it only weakly acidic.[14]
-
Nucleophilic Attack: The resulting enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing trifluoromethyl group makes this carbonyl particularly electrophilic and susceptible to attack.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt) as the leaving group. This step forms the initial β-ketoester product.
-
Driving the Reaction Forward - An Irreversible Deprotonation: The reaction up to this point is reversible. However, the methylene protons on the newly formed β-ketoester are positioned between two electron-withdrawing carbonyl groups, making them significantly more acidic (pKa ≈ 11) than the starting ester.[12] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a highly stabilized resonant enolate. This final deprotonation step is the thermodynamic driving force that pushes the entire reaction to completion.[10][14]
-
Acidic Workup: A final workup step with aqueous acid is required to neutralize the base and protonate the enolate, yielding the final, neutral fluorinated β-ketoester product.[10][13]
Diagram: Mechanism of the Claisen Condensation
Caption: Mechanism of the Claisen condensation to form a fluorinated β-ketoester.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
The following protocol is a representative procedure based on the principles of the Claisen condensation.
Materials:
-
Ethyl trifluoroacetate (CF₃COOEt)
-
Ethyl acetate (CH₃COOEt)
-
Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
Procedure:
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous solvent and sodium ethoxide are added to the flask and stirred to form a suspension.
-
Enolate Formation: A mixture of ethyl acetate and a portion of the ethyl trifluoroacetate is added slowly via the dropping funnel to the stirred suspension. The temperature is typically controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure the reaction goes to completion. The mixture will typically thicken as the sodium salt of the product enolate precipitates.
-
Quenching and Workup: The reaction mixture is cooled in an ice bath. Cold, dilute acid is slowly added to neutralize the excess base and protonate the enolate product.
-
Extraction: The organic layer is separated. The aqueous layer is extracted one or more times with an organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure ethyl 4,4,4-trifluoroacetoacetate.[11]
Part 3: Impact on Drug Discovery and Medicinal Chemistry
The introduction of fluorine atoms into β-ketoesters profoundly alters their chemical properties, making them highly valuable in the synthesis of bioactive molecules.[6] Nearly 30% of pharmaceuticals on the market contain at least one fluorine atom, a testament to the element's strategic importance.
Key Properties and Advantages:
-
Enhanced Lipophilicity: Fluorine can increase a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance bioavailability.[6]
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[1] Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and potentially improving its interaction with a biological target.[5]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, locking it into a bioactive shape that fits more effectively into a target's binding pocket.[5]
These properties are leveraged by medicinal chemists to fine-tune drug candidates for improved potency, selectivity, and pharmacokinetic profiles.[4]
Data Presentation: The Effect of Fluorination on Acidity
The most direct electronic effect of trifluoromethyl-substitution in a β-ketoester is the increased acidity of the α-protons.
| Compound | Structure | Approximate α-Proton pKa | Rationale |
| Ethyl acetoacetate | CH₃COCH₂COOEt | ~11 | Protons are activated by two adjacent carbonyl groups. |
| Ethyl 4,4,4-trifluoroacetoacetate | CF₃COCH₂COOEt | ~6-7 | The powerful inductive effect of the CF₃ group further withdraws electron density, stabilizing the conjugate base (enolate) and significantly increasing acidity. |
Diagram: Role as a Synthetic Hub
Fluorinated β-ketoesters are not end-products but rather versatile hubs for generating more complex molecular architectures, such as heterocyclic compounds, which are common scaffolds in pharmaceuticals.
Caption: Synthetic utility of a fluorinated β-ketoester as a precursor to drug scaffolds.
Part 4: Modern Frontiers in Synthesis
While the Claisen condensation remains a workhorse, modern organic chemistry has introduced more sophisticated methods for creating and modifying fluorinated β-ketoesters.
-
Asymmetric Synthesis: The demand for enantiomerically pure drugs has driven the development of catalytic, asymmetric methods to synthesize chiral fluorinated β-ketoesters. These methods use chiral metal complexes or organocatalysts to control the stereochemistry of the product, which is often crucial for biological activity.[6][7][15]
-
Electrophilic Fluorination: For introducing fluorine directly onto the α-carbon of a pre-existing β-ketoester, chemists now employ electrophilic fluorinating reagents like Selectfluor®.[16][17] These reagents act as a source of "F⁺" and allow for the direct and often highly selective installation of fluorine atoms under relatively mild conditions.[17]
Conclusion
From the hazardous early experiments of 19th-century pioneers to their central role in modern drug discovery, fluorinated β-ketoesters have had a remarkable journey. Their synthesis, rooted in the classic Claisen condensation, provides access to a class of building blocks whose unique electronic properties are masterfully exploited by scientists. The ability of fluorine to enhance metabolic stability, modulate acidity, and improve bioavailability ensures that these compounds will remain indispensable tools for researchers and drug development professionals striving to create the next generation of advanced materials and life-saving medicines.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. History of fluorine - Wikipedia [en.wikipedia.org]
- 9. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Molecules Using Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with different enantiomers of a chiral drug often exhibiting varied efficacy, metabolism, and toxicity.[1][2][3] The introduction of fluorine atoms into these chiral molecules has emerged as a powerful strategy to enhance their metabolic stability, binding affinity, and bioavailability.[4] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate stands out as a highly versatile and valuable building block for the construction of complex chiral molecules bearing a trifluoromethyl group.[5] Its unique structure, featuring a reactive β-keto ester functionality and a stereocenter at the α-position, presents both a challenge and an opportunity for stereoselective synthesis. This guide provides an in-depth exploration of advanced methodologies for the diastereoselective and enantioselective synthesis of chiral molecules derived from this key intermediate, tailored for researchers, scientists, and professionals in drug development.
Core Challenge: Controlling Stereochemistry at Two Centers
The reduction of the ketone in this compound generates a new stereocenter at the β-position, adjacent to the existing chiral center at the α-position. This results in the formation of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The primary objective of the synthetic strategies detailed herein is to control the reduction process to selectively yield a single, desired stereoisomer with high diastereomeric and enantiomeric purity.
Methodology 1: Catalytic Asymmetric Hydrogenation via Dynamic Kinetic Resolution
Catalytic asymmetric hydrogenation is a powerful tool for the stereoselective reduction of ketones.[6][7] For substrates with a configurationally labile stereocenter adjacent to the ketone, such as this compound, a dynamic kinetic resolution (DKR) approach can be employed.[4][8][9][10] In this process, the α-stereocenter undergoes rapid racemization under the reaction conditions, allowing for the conversion of the racemic starting material into a single, enantiomerically pure diastereomer. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are particularly effective for this transformation.[5][11][12]
Causality of the Method
The success of the DKR hinges on two key factors: the in-situ racemization of the α-stereocenter and the high stereoselectivity of the chiral catalyst. The acidic proton at the α-position of the β-keto ester facilitates rapid enolization, which is the mechanism for racemization. The chiral ruthenium catalyst then selectively hydrogenates one enantiomer of the substrate from the rapidly equilibrating mixture, funneling the entire starting material into the desired product. The choice of the chiral ligand (e.g., (R)-BINAP or (S)-BINAP) dictates the absolute configuration of the newly formed stereocenters.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(R)- or (S)-BINAP
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chosen BINAP ligand (1.1 mol%) to a Schlenk flask containing anhydrous, degassed methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous, degassed methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the high-pressure autoclave under an inert atmosphere. Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and heat to the specified temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral β-hydroxy ester.
Data Presentation: Expected Outcomes
While specific data for this compound is not extensively published, the asymmetric hydrogenation of analogous α-substituted β-keto esters using Ru-BINAP catalysts typically yields high diastereomeric ratios and enantiomeric excesses.
| Substrate Analogue | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) | Reference |
| Ethyl 2-methyl-3-oxobutanoate | Ru-(R)-BINAP | >98:2 | >98 | [8] |
| Methyl 2-acetylamino-3-oxobutanoate | Ru-(S)-BINAP | >99:1 | >99 | [13] |
Methodology 2: Biocatalytic Stereoselective Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. A key advantage of using a panel of KREDs is the ability to access all four possible stereoisomers of the product by selecting the appropriate enzyme. This is achieved through screening a library of KREDs, each with a unique substrate specificity and stereochemical preference.
Causality of the Method
The high selectivity of KREDs stems from the precisely defined three-dimensional structure of their active sites. The substrate binds in a specific orientation, exposing one face of the ketone to the hydride donor (typically NADPH or NADH). Different KREDs have evolved with distinct active site architectures, leading to the selective formation of either (R)- or (S)-alcohols. For substrates with an existing stereocenter, the enzyme's active site will also favor one of the substrate's enantiomers, leading to a highly diastereoselective reduction.
Experimental Protocol: KRED Screening and Preparative Reduction
Materials:
-
This compound
-
KRED screening kit (containing a diverse panel of KREDs)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
Ethyl acetate
Procedure:
Part A: KRED Screening
-
Prepare Stock Solutions: Prepare stock solutions of the substrate, cofactor (NADP⁺ or NAD⁺), and D-glucose in an appropriate solvent.
-
Dispense Reagents: In each well of a 96-well plate, add buffer, the KRED from the screening kit, cofactor, GDH, and glucose.
-
Initiate Reaction: Add the substrate stock solution to each well to start the reactions.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking.
-
Quenching and Extraction: After a set time (e.g., 24 hours), quench the reaction and extract the product with ethyl acetate.
-
Analysis: Analyze the extracts by chiral GC or HPLC to determine the conversion, diastereomeric ratio, and enantiomeric excess for each KRED.
Part B: Preparative Scale Reduction
-
Reaction Setup: In a temperature-controlled reaction vessel, combine buffer, the selected KRED, NADP⁺, GDH, and D-glucose.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction Progress: Maintain the pH of the reaction mixture (e.g., using a pH-stat) and monitor the reaction progress by chiral GC or HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Data Presentation: Illustrative KRED Screening Results
The following table illustrates hypothetical but expected results from a KRED screen, demonstrating the potential to access different stereoisomers.
| KRED ID | Diastereomer Formed | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| KRED-101 | (2R,3S) | >99:1 | >99 |
| KRED-102 | (2S,3R) | >99:1 | >99 |
| KRED-103 | (2R,3R) | 95:5 | >98 |
| KRED-104 | (2S,3S) | 92:8 | >97 |
Methodology 3: Chiral Auxiliary-Mediated Diastereoselective Reduction
The use of a chiral auxiliary is a classic and reliable strategy to induce stereoselectivity in a reaction.[13] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the approach of a reagent to one face of the molecule. After the reaction, the auxiliary can be removed and ideally recycled.
Causality of the Method
In this approach, the ester of this compound would be transesterified with a chiral alcohol. The bulky chiral auxiliary sterically hinders one face of the ketone, forcing the reducing agent (e.g., a hydride donor) to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product. The choice of the chiral auxiliary and the reducing agent determines the stereochemical outcome.
Experimental Protocol: Chiral Auxiliary-Mediated Reduction
Materials:
-
This compound
-
Chiral auxiliary (e.g., (R)-(+)-2-phenylglycinol)
-
Titanium(IV) isopropoxide (for transesterification)
-
Anhydrous toluene
-
Reducing agent (e.g., L-Selectride)
-
Anhydrous THF
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Attachment of Chiral Auxiliary: React this compound with the chiral auxiliary in the presence of a catalyst like titanium(IV) isopropoxide to form the corresponding chiral ester.
-
Diastereoselective Reduction: Dissolve the chiral ester in anhydrous THF and cool to a low temperature (e.g., -78 °C). Add the reducing agent (e.g., L-Selectride) dropwise.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the reaction to warm to room temperature and extract the product with an organic solvent.
-
Removal of Auxiliary: Hydrolyze the ester using aqueous acid or base to cleave the chiral auxiliary and yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Esterification: Re-esterify the chiral acid to obtain the final product.
Data Presentation: Expected Diastereoselectivity
The diastereoselectivity of such reductions is typically high, often exceeding 95:5 dr. The specific ratio will depend on the choice of chiral auxiliary and the reducing agent.
Workflow and Pathway Visualization
Asymmetric Synthesis Workflow
Caption: Overview of synthetic strategies for chiral molecules.
Mechanism of Dynamic Kinetic Resolution
Caption: Mechanism of Dynamic Kinetic Resolution.
Conclusion and Future Outlook
This compound is a powerful and versatile starting material for the synthesis of chiral, fluorinated molecules. The choice of synthetic methodology—be it catalytic asymmetric hydrogenation, biocatalytic reduction, or a chiral auxiliary-based approach—will depend on the specific stereoisomer required, the scale of the synthesis, and the available resources. Asymmetric hydrogenation offers an elegant solution for producing single diastereomers in high purity through dynamic kinetic resolution. Biocatalysis provides unparalleled access to all four possible stereoisomers with high selectivity and under environmentally benign conditions. Chiral auxiliaries remain a robust and predictable method for controlling diastereoselectivity. The continued development of new catalysts, enzymes, and chiral auxiliaries will further expand the synthetic utility of this valuable building block, enabling the discovery and development of novel therapeutics and other high-value chemical entities.
References
- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 12. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 13. Stereoselective reduction of diarylmethanones via a ketoreductase@metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, a pivotal fluorinated building block, in the synthesis of medicinally relevant heterocyclic compounds. The strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a proven strategy in drug discovery for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document details the reactivity of this versatile β-ketoester and provides validated, step-by-step protocols for the synthesis of key heterocyclic families, including pyrazoles, pyrimidines, pyridines, and coumarins. Mechanistic insights, process optimization data, and workflow visualizations are provided to empower researchers in pharmaceutical and chemical development.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
This compound is a highly valuable precursor in modern organic synthesis.[3] Its structure combines the classical reactivity of a β-ketoester with the potent electronic influence of an adjacent CF₃ group. This electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbons, making the molecule an exceptionally reactive partner in a wide array of condensation and cyclization reactions.[2][4] The use of such fluorine-containing building blocks is a cornerstone of contemporary medicinal chemistry, offering a direct and efficient pathway to introduce fluorine into target molecules, a feature often correlated with improved pharmacological profiles.[5][6][7]
Caption: Structure and key features of the title reagent.
Core Application: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in pharmacology, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib.[8] The Knorr pyrazole synthesis provides a direct route to this heterocycle through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10] The use of this compound in this reaction yields pyrazoles with a strategically placed CF₃ group, a motif known to enhance biological activity.
The Knorr Pyrazole Synthesis: Mechanism
The reaction proceeds via an initial condensation between the more reactive ketone of the β-ketoester and the hydrazine to form a hydrazone intermediate. This step is typically catalyzed by a weak acid.[9] The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration, to form the stable, aromatic pyrazolone ring.[9][11] The strong electron-withdrawing nature of the CF₃ group dictates the regioselectivity of the initial condensation, ensuring its placement at the 5-position of the resulting pyrazole.
Caption: Mechanistic workflow for the Knorr pyrazole synthesis.
Protocol: Synthesis of 5-Trifluoromethyl-3-methyl-1-phenyl-pyrazol-5-one
This protocol is adapted from established methodologies for the Knorr synthesis.[9][12]
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (30 mL).
-
Reagent Addition: To the solvent, add this compound (10 mmol, 1.0 eq.). Begin stirring and then add phenylhydrazine (10.5 mmol, 1.05 eq.).
-
Causality Note: A slight excess of the hydrazine ensures complete consumption of the limiting ketoester.
-
-
Catalyst Addition: Carefully add 5-6 drops of glacial acetic acid to the mixture.
-
Causality Note: Acetic acid catalyzes the initial imine formation between the ketone and the hydrazine, accelerating the reaction rate.[10]
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the starting material is consumed, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Slowly add cold deionized water (20 mL) to the concentrated mixture while stirring. The product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
Representative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl trifluoroacetoacetate | Phenylhydrazine | Yb(PFO)₃ | Solvent-free | 12 | 85 | [12] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 1-2 | >80 | [9] |
| Ethyl trifluoroacetoacetate | Substituted Hydrazines | Acid | Ethanol | 2-6 | 70-90 | General Knorr[13] |
Application: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[14][15] These scaffolds are of significant interest in medicinal chemistry, acting as calcium channel blockers and antihypertensive agents.[14] Employing this compound in this reaction allows for the synthesis of novel DHPMs bearing both methyl and trifluoromethyl groups.
Biginelli Reaction: Mechanism
The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14][16] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves an intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration to yield the final DHPM product.[14][17]
Caption: High-level workflow of the Biginelli reaction.
Protocol: Synthesis of a Trifluoromethylated DHPM
This protocol is a generalized procedure based on modern variations of the Biginelli reaction.[15][18]
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Urea
-
Trifluoroacetic Acid (TFA) or another suitable acid catalyst
-
Acetonitrile (Solvent)
Procedure:
-
Reaction Setup: In a 50 mL flask, combine the aromatic aldehyde (5 mmol, 1.0 eq.), this compound (5 mmol, 1.0 eq.), and urea (6 mmol, 1.2 eq.) in acetonitrile (20 mL).
-
Causality Note: Using a slight excess of urea helps drive the reaction to completion. Acetonitrile is an excellent solvent for this transformation.
-
-
Catalyst Addition: Add a catalytic amount of Trifluoroacetic Acid (TFA) (e.g., 0.2 mmol, 0.04 eq.).[18]
-
Causality Note: Strong acids like TFA effectively catalyze the condensation steps, often leading to shorter reaction times and higher yields compared to classical methods.[18]
-
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 70 °C) and monitor by TLC. Reactions are often complete within 1-5 hours.[18]
-
Workup: After cooling, evaporate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure DHPM product.
Further Applications in Heterocyclic Synthesis
The unique reactivity of this compound extends to the synthesis of other important heterocyclic systems.
Pyridine Synthesis (Guareschi-Thorpe Reaction)
The Guareschi-Thorpe synthesis constructs 2-pyridones from a 1,3-dicarbonyl compound, a cyanoacetamide (or similar active methylene compound), and a source of ammonia.[19][20] Using our title reagent provides a route to highly functionalized pyridones containing CF₃, methyl, and other substituents, which are valuable intermediates for pharmaceuticals and agrochemicals.[21][22] The reaction is typically performed in an aqueous or alcoholic medium, often using an ammonium salt like ammonium carbonate as both the nitrogen source and a mild base.[20]
Coumarin Synthesis (Pechmann Condensation)
The Pechmann condensation is the reaction of a phenol with a β-ketoester under acidic conditions to form a coumarin.[23] Coumarins are a large class of natural and synthetic compounds with diverse biological activities.[24] Reacting a phenol (e.g., resorcinol) with this compound under acidic catalysis (e.g., H₂SO₄, sulfamic acid) yields 4-trifluoromethyl-coumarin derivatives.[25][26] The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and subsequent dehydration.[23][27]
Caption: A generalized experimental workflow for heterocyclic synthesis.
Conclusion
This compound stands out as a powerful and versatile building block for constructing a diverse array of fluorine-containing heterocyclic compounds. Its enhanced reactivity, driven by the trifluoromethyl group, facilitates high-yield transformations under well-established named reactions like the Knorr, Biginelli, Guareschi-Thorpe, and Pechmann syntheses. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals aiming to leverage the strategic benefits of fluorination in the design of novel, biologically active molecules.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. name-reaction.com [name-reaction.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. arkat-usa.org [arkat-usa.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Chiral Fluorinated Building Blocks
An Application and Protocol Guide for the Asymmetric Reduction of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The target molecule, this compound, is a prochiral β-keto ester containing a trifluoromethyl group. Its asymmetric reduction is of significant interest as it generates a chiral alcohol, ethyl (2R,3S)- or (2S,3R)-4,4,4-trifluoro-3-hydroxy-2-methylbutanoate (and their diastereomers), possessing two adjacent stereocenters. These chiral fluorinated building blocks are highly valuable intermediates for synthesizing complex pharmaceuticals and agrochemicals.[1]
This guide provides a detailed examination of two powerful methodologies for achieving this stereoselective transformation: Ruthenium-catalyzed asymmetric hydrogenation and whole-cell biocatalytic reduction. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the analytical techniques required to validate the stereochemical outcome.
Methodology 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning technology that has become an industrial standard for the enantioselective reduction of ketones and β-keto esters.[2][3] The reaction typically employs a Ruthenium(II) catalyst coordinated to a C2-symmetric chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[4]
Principle and Mechanistic Insight
The catalytic cycle, often referred to as a "bifunctional" mechanism, involves the cooperative action of the metal center and the ligands.[5] The process begins with the activation of a Ru-dihalide precatalyst by hydrogen gas to form a reactive Ru-hydride species. The β-keto ester substrate then coordinates to the ruthenium center. The hydrogenation is believed to proceed through a six-membered pericyclic transition state where the substrate's carbonyl oxygen interacts with the acidic N-H proton of a diamine ligand (if present) while the carbonyl carbon receives a hydride from the metal center.[6] This highly organized transition state, dictated by the chirality of the diphosphine ligand, ensures that the hydrogen molecule is delivered to one specific face of the ketone, resulting in a product with high enantiomeric excess.[7] The choice of ligand enantiomer—(R)-BINAP versus (S)-BINAP—directly controls the stereochemistry of the resulting alcohol.[8]
Caption: Proposed catalytic cycle for the Noyori asymmetric hydrogenation of a β-keto ester.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example and may require optimization for substrate- and scale-specific conditions. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials and Equipment:
-
This compound
-
RuCl₂[(R)-BINAP] or appropriate chiral Ru-diphosphine pre-catalyst
-
Anhydrous, degassed methanol or ethanol
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and pressure gauge
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere chemistry
-
Silica gel for chromatography
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with inert gas.
-
Charging the Reactor: In a glovebox or under a positive flow of inert gas, charge the reactor's glass liner with the Ru-pre-catalyst (e.g., RuCl₂[(R)-BINAP], typically 0.01-0.1 mol%).
-
Add the substrate, this compound (1.0 eq).
-
Add anhydrous, degassed solvent (e.g., methanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Sealing and Purging: Seal the reactor. Connect it to a gas manifold and purge the headspace by pressurizing with inert gas (e.g., 5 bar N₂) and venting, repeating this cycle 3-5 times. Then, purge with hydrogen gas in a similar manner.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).[7] Begin stirring and heat the reactor to the target temperature (e.g., 30-80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral hydroxy ester.
Data Summary
The following table summarizes representative results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP type catalysts, demonstrating the high efficiency and selectivity of this method.
| Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ethyl acetoacetate | RuBr₂[(S)-BINAP] (0.05) | 100 | 25 | 12 | 100 | 99 (S) | --INVALID-LINK-- |
| Methyl 3-oxopentanoate | RuCl₂[(R)-BINAP] (0.1) | 50 | 30 | 48 | 98 | 98 (R) | --INVALID-LINK-- |
| Ethyl benzoylacetate | [RuI₂(p-cymene)]₂/Solphos (0.05) | 50 | 60 | 16 | >99 | 99 (R) | --INVALID-LINK--[9] |
| Ethyl 3-oxo-3-phenylpropanoate | C3*-TunePhos-Ru (0.1) | 50 | 50 | 12 | >99 | 99 (R) | --INVALID-LINK--[9] |
Methodology 2: Whole-Cell Biocatalytic Reduction
Biocatalysis offers a green, cost-effective, and highly selective alternative to traditional chemical methods.[10] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms, contain a variety of oxidoreductase enzymes that can reduce ketones with high stereoselectivity.[11][12] This approach avoids the need for expensive metal catalysts and ligands, and the cofactor required for the reduction (NAD(P)H) is continuously regenerated by the cell's own metabolism, typically by adding a simple co-substrate like glucose.[13]
Principle and Rationale
The reduction is catalyzed by enzymes within the microbial cells. The stereochemical outcome is dictated by the specific enzyme's active site geometry. Many yeast-mediated reductions follow "Prelog's rule," delivering a hydride to the Re-face of the carbonyl to produce (S)-alcohols. However, many microorganisms also possess "anti-Prelog" enzymes that deliver to the Si-face, yielding (R)-alcohols.[10]
A significant challenge in biocatalysis can be substrate or product inhibition/toxicity. To overcome this, reactions are often run in biphasic systems (e.g., water-organic solvent) or with substrate-adsorbing resins.[10][11][12] This allows for a slow, continuous release of the substrate into the aqueous phase, keeping its concentration below toxic levels.[12]
Experimental Protocol: Whole-Cell Reduction with S. cerevisiae
Materials and Equipment:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Glucose (D-glucose)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
This compound
-
Orbital shaker with temperature control
-
Centrifuge
-
Ethyl acetate or other suitable extraction solvent
-
Diatomaceous earth (Celite®)
Procedure:
-
Cell Preparation: Suspend active dry baker's yeast (e.g., 10 g) in a phosphate buffer (e.g., 100 mL, pH 7.0) in an Erlenmeyer flask.
-
Activation: Add glucose (e.g., 5 g) to the suspension. Incubate the flask in an orbital shaker (e.g., 30 °C, 150 rpm) for 1 hour to activate the yeast cells.
-
Substrate Addition: Add the substrate, this compound (e.g., 1 mmol), to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.
-
Bioreduction: Seal the flask (e.g., with a cotton plug) and continue to incubate in the orbital shaker at 30 °C. The reaction progress can be monitored by taking small aliquots over time and analyzing them by GC or TLC. Reactions are typically run for 24-72 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a centrifuge tube and spin down the yeast cells (e.g., 4000 rpm for 15 min).
-
Decant the supernatant. The cell pellet can be washed with water and the washings combined with the supernatant.
-
Extraction: To break any emulsions and facilitate extraction, the aqueous supernatant can be filtered through a pad of diatomaceous earth. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
General Workflow and Stereochemical Analysis
Regardless of the chosen method, a robust analytical workflow is crucial to determine the success of the asymmetric reduction.
Caption: General experimental workflow for the synthesis and analysis of the chiral product.
Analytical Methods for Determining Stereochemical Purity
The primary goal is to quantify the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product.
-
Chiral Chromatography (HPLC or GC): This is the most reliable and widely used technique for determining ee and dr.[14][15] The purified product is analyzed on a chiral stationary phase column that can separate all four possible stereoisomers. By comparing the peak areas, the precise ratio of the enantiomers and diastereomers can be calculated.[16][17]
-
NMR Spectroscopy with Chiral Auxiliaries: While standard ¹H or ¹⁹F NMR can determine the diastereomeric ratio, it cannot distinguish between enantiomers. To determine ee, a chiral derivatizing agent (CDA) like Mosher's acid chloride can be used to convert the enantiomeric alcohols into diastereomeric esters, which will show distinct signals in the NMR spectrum.[14] Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample to induce a chemical shift difference between the signals of the two enantiomers.[14][18]
Conclusion
The asymmetric reduction of this compound provides access to valuable chiral building blocks. Both Ruthenium-catalyzed asymmetric hydrogenation and whole-cell bioreduction represent powerful and complementary strategies. The choice of method depends on factors such as desired stereoisomer, scalability, cost considerations, and available equipment. Ruthenium catalysis offers high turnover numbers and predictable stereochemical control based on the chosen ligand.[5] Biocatalysis provides an environmentally benign route that leverages the cell's inherent enzymatic machinery, often with excellent selectivity and without the need for precious metals.[19] In all cases, rigorous purification and meticulous analysis using chiral chromatography are essential to validate the outcome of these highly selective transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. uma.es [uma.es]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate via Crossed Claisen Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, a valuable fluorinated building block in the development of pharmaceuticals and agrochemicals.[1][2] The protocol employs a crossed Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate, catalyzed by a strong base. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Fluorinated β-Ketoesters
This compound is a key intermediate whose structure combines a reactive β-ketoester functionality with a trifluoromethyl group. The presence of the CF₃ group can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this scaffold highly desirable in modern drug discovery.[2] The Claisen condensation is a powerful and fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-ketoesters.[3] This application note details a specific and reliable protocol for the synthesis of the title compound.
Mechanistic Rationale: The Crossed Claisen Condensation
The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-ketoester.[4] For this synthesis, a "crossed" or "mixed" Claisen condensation is employed, which is most effective when one ester partner lacks α-hydrogens and therefore cannot self-condense.[5][6]
Our strategic choice of reactants is as follows:
-
Electrophilic Acceptor: Ethyl trifluoroacetate (CF₃COOEt). This ester has no α-hydrogens and cannot be enolized by the base. It serves exclusively as the electrophilic target for the nucleophilic attack.
-
Nucleophilic Donor: Ethyl propionate (CH₃CH₂COOEt). This ester possesses two acidic α-hydrogens and is readily deprotonated by a strong base to form a nucleophilic enolate.
The reaction requires a stoichiometric amount of base, not a catalytic one. This is because the final product, the β-ketoester, has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The base is consumed in an essentially irreversible deprotonation of this product, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force that pulls the reaction equilibrium to completion.[7][8] An acidic workup is therefore necessary to neutralize this enolate and isolate the final product.[3]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Reagents: Ethyl trifluoroacetate (≥99%), Ethyl propionate (≥99%), Sodium ethoxide (21% solution in ethanol or solid), Anhydrous Tetrahydrofuran (THF), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (NaCl) solution (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Apparatus: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a drying tube (e.g., filled with CaCl₂), thermometer, ice-water bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Reagent Quantities and Properties
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Density (g/mL) | Notes |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.0 | 14.2 g (100 mmol) | 1.19 | The limiting reagent. |
| Ethyl propionate | C₅H₁₀O₂ | 102.13 | 1.2 | 12.3 g (120 mmol) | 0.89 | Used in slight excess. |
| Sodium ethoxide | C₂H₅ONa | 68.05 | 1.1 | 7.5 g (110 mmol) | - | If using a solution, adjust volume accordingly. |
| Anhydrous THF | C₄H₈O | - | - | 200 mL | 0.89 | Reaction solvent. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser fitted with a drying tube. Purge the entire apparatus with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: Add anhydrous THF (100 mL) and sodium ethoxide to the reaction flask. If using solid sodium ethoxide, add it carefully under the inert atmosphere. Begin stirring to form a slurry or solution.
-
Addition of Ethyl Propionate: Add the ethyl propionate (12.3 g) to the dropping funnel and add it dropwise to the stirred sodium ethoxide suspension over 15-20 minutes.
-
Cooling and Addition of Ethyl Trifluoroacetate: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add ethyl trifluoroacetate (14.2 g) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is critical to control the temperature.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture again to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl dropwise until the pH of the aqueous layer is acidic (~pH 2-3). This step neutralizes the excess base and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and diethyl ether or ethyl acetate (100 mL). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the chosen organic solvent (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) to remove any remaining acid, and then with brine (50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
The resulting crude oil should be purified by vacuum distillation to yield the pure this compound. The product is a colorless liquid.[10] Collect the fraction boiling at the appropriate temperature and pressure.
Overall Synthesis Workflow
The entire process, from initial setup to the final purified product, is summarized in the workflow diagram below.
Caption: Figure 2: Experimental Workflow for Synthesis
Conclusion
The crossed Claisen condensation offers a reliable and efficient method for the synthesis of this compound. By carefully selecting a non-enolizable ester as the electrophile and controlling the reaction conditions, particularly temperature, high yields of the desired β-ketoester can be achieved. The protocol described herein is robust and scalable, providing a solid foundation for researchers requiring access to this important fluorinated intermediate for applications in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. perlego.com [perlego.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom and fluorinated moieties, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluoromethyl group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, metabolic stability, and ability to mimic a methyl group in terms of sterics, while drastically altering the electronic properties of the parent molecule. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (E2M4TFA) is a key building block that provides a straightforward route to introduce the valuable trifluoromethyl group into complex molecular scaffolds. Its dual carbonyl functionality allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][3]
Physicochemical Properties and Spectral Data of this compound
This compound is a colorless liquid that is soluble in most common organic solvents.[1] The presence of the highly electronegative trifluoromethyl group significantly impacts its reactivity, enhancing the electrophilicity of the adjacent carbonyl carbon and increasing the acidity of the α-proton.
| Property | Value | Source |
| CAS Number | 344-00-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₉F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 198.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 144-146 °C | --INVALID-LINK-- |
| Density | 1.258 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.374 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data:
The structural features of this compound can be confirmed by spectroscopic methods. Below are the expected and reported spectral data.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.6 | Quartet | 1H | -CO-CH (CH₃)-CO- |
| ~1.4 | Doublet | 3H | -CH(CH₃ )- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~195 (quartet) | C =O (ketone adjacent to CF₃) |
| ~168 | C =O (ester) |
| ~117 (quartet) | C F₃ |
| ~62 | -O-C H₂-CH₃ |
| ~50 | -CO-C H(CH₃)-CO- |
| ~14 | -O-CH₂-C H₃ |
| ~13 | -CH(C H₃)- |
¹⁹F NMR (Fluorine NMR)
A single signal, typically a singlet or a closely coupled multiplet depending on the solvent and instrument resolution, is expected for the -CF₃ group.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1740-1760 | C=O stretch (ester) |
| ~1715-1730 | C=O stretch (ketone) |
| ~1100-1300 | C-F stretch |
Application in Pharmaceutical Synthesis: A Protocol for the Synthesis of Trifluoromethyl-Substituted Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities, including calcium channel modulation.[3][4] The use of this compound in this reaction allows for the efficient synthesis of trifluoromethyl-substituted dihydropyrimidinones, which are of significant interest in drug discovery.
Reaction Scheme:
Caption: General scheme of the Biginelli reaction for the synthesis of trifluoromethyl-substituted dihydropyrimidinones.
Detailed Experimental Protocol:
This protocol is adapted from the general principles of the Biginelli reaction and is designed to be a reliable starting point for the synthesis of a variety of trifluoromethyl-substituted dihydropyrimidinones.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (0.1 mol), the desired aromatic aldehyde (0.1 mol), and urea (0.15 mol).
-
Add 25 mL of ethanol to the flask to dissolve the reactants.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water with stirring.
-
A precipitate will form. Allow the mixture to stand for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure trifluoromethyl-substituted dihydropyrimidinone.
-
Dry the purified product in a vacuum oven.
Mechanism of the Biginelli Reaction:
The mechanism of the Biginelli reaction is thought to proceed through a series of steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.
References
Application Notes & Protocols: The Strategic Use of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in Modern Agrochemical Synthesis
These notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. We will explore the strategic application of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3), a highly versatile fluorinated building block, in the synthesis of next-generation crop protection agents. Our focus is on the underlying chemical principles, the causal logic behind its use, and detailed, field-proven protocols for its application.
The Trifluoromethyl Group: A Cornerstone of Modern Agrochemicals
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into active ingredients has become a dominant strategy in the discovery of highly effective pesticides.[1][2] The unique physicochemical properties of the CF₃ group—including high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's biological activity, bioavailability, and target-binding affinity.[2][3] Many of the top-selling agrochemicals in the last two decades contain fluorine, underscoring the importance of efficient synthetic methods for introducing these moieties.[4]
This compound emerges as a critical intermediate in this context. It is a specialized β-keto ester that provides not just the valuable CF₃ group but also a strategically placed methyl group and multiple reactive sites, offering a sophisticated platform for constructing complex heterocyclic systems central to many agrochemical modes of action.[5][6][7]
Strategic Advantages of the α-Methyl Moiety
While structurally similar to the more common Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), the α-methyl group in this compound provides distinct synthetic advantages that an experienced chemist can leverage:
-
Regiocontrol in Cyclizations: The methyl group occupies one of the two α-positions relative to the ester, effectively blocking reaction at that site. In cyclocondensation reactions, this provides absolute control over the regiochemical outcome, preventing the formation of unwanted isomers and simplifying downstream purification.
-
Steric Influence: The methyl group exerts steric hindrance that can direct the approach of reagents, influencing the stereochemistry of subsequent transformations.
-
Inherent Functionality: The methyl group itself often becomes a key feature of the final active ingredient, contributing to the molecule's specific interaction with its biological target. Its inclusion from the start is a step-economic advantage.
-
Modulation of Acidity: The α-methyl group alters the pKa of the remaining α-proton, which can be used to fine-tune the conditions required for enolate formation and subsequent reactions.
The following diagram illustrates the primary reaction pathways leveraging the unique structure of this building block.
Caption: Key Synthetic Pathways for this compound.
Application Protocol 1: Synthesis of a Trifluoromethyl-Methyl Pyrazole Core
Pyrazole rings are foundational scaffolds in a vast number of highly active fungicides and insecticides. This protocol details a robust, regioselective synthesis of a 5-(trifluoromethyl)-3-methyl-1H-pyrazole derivative, a common precursor for further functionalization.
Reaction Scheme
(Self-correction: A placeholder for a visual reaction scheme would be inserted here in a real document)
This compound + Hydrazine Hydrate → 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4(5H)-one → 3-methyl-5-(trifluoromethyl)-1H-pyrazole
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 344-00-3 | 198.13 | 50.0 | 9.91 g | Purity ≥98% |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 55.0 | 2.75 g (2.67 mL) | 1.1 equivalents. Corrosive, toxic. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 100 mL | Solvent |
| Sodium Bicarbonate (Sat. aq. solution) | 144-55-8 | 84.01 | - | ~150 mL | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~200 mL | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~10 g | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (9.91 g, 50.0 mmol).
-
Solvent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Slowly add hydrazine hydrate (2.67 mL, 55.0 mmol) dropwise to the stirred solution over 10 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS. The causality for using acetic acid as a solvent is its ability to protonate the carbonyl, activating it for nucleophilic attack while also serving as a suitable high-boiling medium for the condensation and subsequent dehydration.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. This step is critical for ensuring the product is in its free base form for efficient extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Expected Outcome
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization: Confirm structure via ¹H NMR, ¹⁹F NMR, and MS analysis.
Application Protocol 2: Synthesis of a Dihydropyrimidine Precursor
This workflow illustrates the construction of a dihydropyrimidine ring, a core structure found in certain herbicides and fungicides. The reaction utilizes a Biginelli-type condensation.
Caption: Experimental Workflow for Dihydropyrimidine Synthesis.
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 344-00-3 | 198.13 | 20.0 | 3.96 g | Purity ≥98% |
| Benzaldehyde | 100-52-7 | 106.12 | 20.0 | 2.12 g (2.03 mL) | Freshly distilled recommended |
| Urea | 57-13-6 | 60.06 | 30.0 | 1.80 g | 1.5 equivalents |
| Concentrated HCl | 7647-01-0 | 36.46 | - | 0.5 mL | Catalyst |
| Ethanol | 64-17-5 | 46.07 | - | 50 mL | Solvent |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (3.96 g, 20.0 mmol), benzaldehyde (2.03 mL, 20.0 mmol), and urea (1.80 g, 30.0 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid (approx. 0.5 mL) to the suspension. The acid catalyst is essential for protonating the aldehyde carbonyl, thereby activating it toward nucleophilic attack by urea, and for facilitating the final cyclization/dehydration step.
-
Reaction: Heat the mixture to reflux with stirring for 12-16 hours. A precipitate will likely form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum to obtain the desired dihydropyrimidinone derivative. Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Outlook
This compound is a sophisticated and powerful building block for modern agrochemical synthesis. Its unique structure, featuring a trifluoromethyl group and a regiochemically-directing α-methyl group, provides chemists with a precise tool for constructing complex heterocyclic active ingredients. The protocols detailed herein demonstrate its utility in creating pyrazole and pyrimidine cores, but its application extends to a wide range of other scaffolds. As the demand for more effective, selective, and environmentally benign crop protection solutions grows, the strategic use of such advanced fluorinated intermediates will undoubtedly play an increasingly vital role in the discovery and development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chimia.ch [chimia.ch]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
Application Notes & Protocols: Diastereoselective Reactions of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, chiral fluorinated compounds are of paramount importance in the development of pharmaceuticals and agrochemicals. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3) is a versatile and highly valuable building block for this purpose.[3][4] Its structure, featuring a reactive β-keto ester functionality, a trifluoromethyl group, and a pre-existing stereocenter at the α-position (in its racemic form), presents a unique platform for diastereoselective transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-proton, creating both challenges and opportunities for stereocontrol.[1]
This guide provides an in-depth exploration of key diastereoselective reactions involving this substrate. It is designed for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower users to adapt and optimize these methods for their specific synthetic goals.
Section 1: Diastereoselective Reduction of the β-Keto Group
The reduction of the β-ketone in this compound generates a new stereocenter at the β-position, leading to the formation of syn- and anti-diastereomers of the corresponding β-hydroxy ester. Achieving high diastereoselectivity is crucial for synthesizing stereochemically pure downstream products. Two powerful and complementary methods for this transformation are Asymmetric Transfer Hydrogenation (ATH) and biocatalytic reduction.
Mechanistic Insight: Controlling the Syn/Anti Ratio
The choice of catalyst—whether a transition metal complex or an enzyme—is the primary determinant of facial selectivity in the hydride attack on the prochiral ketone. The pre-existing methyl group at the α-position sterically influences the preferred trajectory of the incoming hydride, but the catalyst's chiral environment is the dominant controlling element, allowing for the selective formation of either the syn or anti product.
Caption: General workflow for diastereoselective reduction.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) with a Ru(II) Catalyst
ATH is a robust method that uses a stable, readily available hydrogen source, such as a formic acid/triethylamine mixture, to achieve highly selective reductions under mild conditions.[5] The chiral ligand on the metal center creates a chiral pocket that directs the substrate for a stereospecific hydride transfer.
Rationale for Method Selection: This protocol is chosen for its operational simplicity (can be run open to air), broad substrate tolerance, and the high levels of stereoselectivity often achieved with well-defined catalysts like the Noyori-Ikariya complexes.[6]
Step-by-Step Protocol:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.01 eq).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst.
-
Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (5 eq). Stir for 10 minutes.
-
Substrate Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Stir the mixture at 25 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H or ¹⁹F NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical methods. Commercially available ketoreductases can reduce ketones with exceptional levels of both diastereoselectivity and enantioselectivity, often providing access to the opposite diastereomer compared to common chemical reductants.[7]
Rationale for Method Selection: KREDs operate in aqueous media under mild pH and temperature conditions. Screening a panel of KREDs can rapidly identify an enzyme that provides the desired diastereomer in high purity, avoiding the need for heavy metal catalysts.[7]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).
-
Reaction Setup: In a temperature-controlled vessel, add the buffer, NADP⁺ (1 mg/mL), and glucose dehydrogenase (GDH, for cofactor recycling, 5 mg/mL).
-
Enzyme Addition: Add the selected ketoreductase (e.g., KRED-130, ~10 mg/mL).
-
Substrate Addition: Add D-glucose (1.5 eq) for cofactor regeneration. Subsequently, add this compound (1.0 eq), potentially dissolved in a small amount of a co-solvent like DMSO to aid solubility.
-
Reaction: Stir the mixture at 30 °C. Maintain the pH at 7.0 by the controlled addition of 1M NaOH. Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
-
Analysis: Determine d.r. and e.e. as described in Protocol 1.
| Method | Catalyst | Typical d.r. | Typical e.e. | Conditions | Advantages | References |
| ATH | Ru(II) or Ir(III) Complexes | >95:5 | >98% | 25-40 °C, Formic Acid/NEt₃ | Operational simplicity, high selectivity | [5][6] |
| Biocatalysis | Ketoreductases (KREDs) | >98:2 | >99% | 30 °C, Aqueous Buffer, pH 7 | Green, high stereo- and regioselectivity, mild conditions | [7][8] |
Section 2: Diastereoselective Aldol Reactions
The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. For this compound, enolization and subsequent reaction with an aldehyde can generate two new stereocenters simultaneously. Controlling the relative stereochemistry of these centers is paramount and is best achieved by forming a rigid, well-organized transition state.
Mechanistic Insight: The Zimmerman-Traxler Model
To achieve high diastereoselectivity, a boron-mediated aldol reaction is employed.[9] The use of a Lewis acid like dibutylboron triflate with a hindered base generates a (Z)-boron enolate. This enolate reacts with an aldehyde via a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[10] The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric hindrance, which locks in the relative stereochemistry of the final product. The pre-existing α-methyl group of the substrate plays a key role in directing the facial attack of the aldehyde.
Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction.
Protocol 3: Boron-Mediated Diastereoselective Aldol Reaction
This protocol details the formation of a boron enolate for a highly diastereoselective aldol addition.
Rationale for Method Selection: Boron enolates lead to tight, cyclic transition states due to the short B-O bond length, resulting in superior stereocontrol compared to more common alkali metal enolates (e.g., Li, Na).[9] The choice of a hindered base like diisopropylethylamine (DIPEA) ensures the kinetic formation of the desired (Z)-enolate.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, argon-purged flask, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. After 15 minutes, add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction back down to -78 °C. Add a solution of the desired aldehyde (1.1 eq) in DCM dropwise.
-
Reaction: Stir at -78 °C for 3 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
-
Analysis: Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.
| Aldehyde | Product | Typical Yield | Typical d.r. (syn:anti) | References |
| Benzaldehyde | β-hydroxy-α-methyl-β-phenyl | 75-85% | >95:5 | [9][11] |
| Isobutyraldehyde | β-hydroxy-α,γ-dimethyl | 70-80% | >97:3 | [9][11] |
| Acetaldehyde | β-hydroxy-α-methyl | 65-75% | >90:10 | [9][11] |
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 8. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. youtube.com [youtube.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in Multicomponent Reactions
An In-Depth Technical Guide
Introduction: The Strategic Advantage of a Fluorinated Building Block
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (E2M4TFA) emerges as a highly versatile and powerful building block for this purpose.[2][3] Its structure is uniquely tailored for complex molecule synthesis, featuring three key reactive motifs:
-
A Trifluoroacetyl Moiety: This electron-withdrawing group significantly enhances the reactivity of the adjacent carbonyl, influencing reaction pathways and enabling unique transformations.[2]
-
A β-Ketoester System: This classic functional group is a linchpin for a vast array of condensation and cyclization reactions.
-
An α-Methyl Group: The presence of a methyl group at the α-position introduces a stereogenic center in many reactions, opening avenues for asymmetric synthesis and creating molecules with defined three-dimensional architecture.
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[4][5] These reactions are paragons of efficiency, atom economy, and synthetic elegance, allowing for the rapid generation of molecular complexity from simple precursors.[6][7] This guide provides an in-depth exploration of E2M4TFA's application in two of the most renowned MCRs: the Biginelli and Hantzsch reactions, offering detailed mechanistic insights and field-proven laboratory protocols.
Part 1: The Biginelli Reaction for Trifluoromethylated Dihydropyrimidinones (DHPMs)
The Biginelli reaction, first reported in 1891, is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9][10] This heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs, including calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors like Monastrol.[9][11][12][13]
By substituting the traditional ethyl acetoacetate with E2M4TFA, we can synthesize a novel class of DHPMs bearing both a trifluoromethyl group and a methyl group at the C6 position of the heterocyclic ring. This modification is of significant interest as the CF₃ group can dramatically enhance the biological profile of the resulting compounds.[14]
Causality of the Reaction Mechanism
The modern understanding of the Biginelli reaction mechanism, proposed by Kappe, posits that the rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This highly electrophilic species is then intercepted by the nucleophilic enol form of the β-ketoester. The α-methyl group on E2M4TFA does not sterically hinder this addition but plays a crucial role in defining the final structure. The reaction culminates in a cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable DHPM ring.
Visualized Mechanism: Biginelli Reaction
Caption: Kappe mechanism for the Biginelli reaction using E2M4TFA.
Experimental Protocol: Synthesis of a CF₃-Substituted DHPM
This protocol describes the synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylate.
Materials:
-
This compound (E2M4TFA) (1.0 mmol, 198 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140 mg)
-
Urea (1.2 mmol, 72 mg)
-
Trifluoroacetic acid (TFA) (10 mol%, 7.7 µL)[15]
-
Acetonitrile (3 mL)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add E2M4TFA (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and urea (1.2 mmol).
-
Add acetonitrile (3 mL) to the flask, followed by the catalytic amount of trifluoroacetic acid (TFA) (10 mol%).
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo. Add cold water (10 mL) to the residue to induce precipitation.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from hot ethanol to afford the pure DHPM product as a white solid.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The characteristic singlet in the ¹⁹F NMR around -70 to -80 ppm confirms the presence of the CF₃ group.
Data Presentation: Representative DHPM Synthesis
| Entry | Aldehyde | Product Yield (%) | M.p. (°C) | ¹⁹F NMR (δ, ppm) |
| 1 | 4-Chlorobenzaldehyde | 88 | 215-217 | -75.2 |
| 2 | Benzaldehyde | 91 | 204-206 | -75.5 |
| 3 | 4-Methoxybenzaldehyde | 85 | 198-200 | -75.1 |
| 4 | 3-Nitrobenzaldehyde | 82 | 228-230 | -74.9 |
Part 2: The Hantzsch Reaction for Trifluoromethylated 1,4-Dihydropyridines (DHPs)
The Hantzsch dihydropyridine synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[16][17] The resulting 1,4-dihydropyridine (DHP) core is the foundation for a major class of cardiovascular drugs known as calcium channel blockers, including Nifedipine and Amlodipine.[16][18]
Utilizing E2M4TFA in the Hantzsch synthesis allows for the creation of highly functionalized 1,4-DHPs with trifluoromethyl and methyl groups at the C2 and C6 positions. This reaction is highly convergent and builds a complex, drug-like scaffold in a single, efficient step.
Causality of the Reaction Mechanism
The reaction proceeds through two key intermediates that form in situ:
-
Enamine Formation: One equivalent of E2M4TFA reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide, or enamine.
-
Knoevenagel Condensation: A second equivalent of E2M4TFA condenses with the aldehyde to form an electron-deficient alkene, a Michael acceptor.[19]
The enamine then acts as a nucleophile in a Michael addition to the Knoevenagel product. The resulting intermediate undergoes cyclization and dehydration to furnish the final 1,4-DHP product.[17]
Visualized Workflow: Hantzsch DHP Synthesis
Caption: Convergent workflow of the Hantzsch DHP synthesis.
Experimental Protocol: Synthesis of a CF₃-Substituted 1,4-DHP
This protocol describes the synthesis of Diethyl 4-phenyl-2,6-bis(trifluoromethyl)-2,6-dimethyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylate.
Materials:
-
This compound (E2M4TFA) (2.0 mmol, 396 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), E2M4TFA (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (5 mL) and fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 8-12 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
A solid product will precipitate. Collect the solid via vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Self-Validation: Characterize the product by melting point, NMR (¹H, ¹³C, ¹⁹F), and HRMS to confirm its structure and purity. The presence of two distinct sets of signals for the CF₃ and methyl groups may indicate the formation of diastereomers if the C4 position is chiral and the molecule is asymmetric.
Data Presentation: Representative DHP Synthesis
| Entry | Aldehyde | Product Yield (%) | M.p. (°C) | Key ¹H NMR (δ, ppm) |
| 1 | Benzaldehyde | 92 | 164-166 | 5.01 (s, 1H, C4-H) |
| 2 | 4-Nitrobenzaldehyde | 89 | 170-172 | 5.15 (s, 1H, C4-H) |
| 3 | 2-Chlorobenzaldehyde | 85 | 181-183 | 5.45 (s, 1H, C4-H) |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the construction of complex, fluorinated heterocycles via multicomponent reactions. Its unique trifluoroacetyl and α-methyl functionalities allow for the direct synthesis of novel DHPM and DHP scaffolds with high potential for biological activity. The protocols detailed herein are robust, high-yielding, and readily adaptable for library synthesis in drug discovery programs.
Future work in this area will likely focus on the development of catalytic asymmetric versions of these reactions.[20] The inherent chirality introduced by the α-methyl group of E2M4TFA provides a handle for stereocontrol, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in pharmaceutical development.[21][22]
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ammonium Trifluoroacetate-Mediated Synthesis of 3,4-dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. Recent developments in asymmetric multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Protocols for the Synthetic Application of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in Pharmaceutical and Agrochemical Research
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the versatile fluorinated building block, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (F-MKE). With its unique trifluoromethyl group, β-ketoester functionality, and a chiral center, F-MKE is a valuable precursor in the synthesis of a diverse range of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document outlines key reaction methodologies, including asymmetric hydrogenation for the synthesis of chiral alcohols and cyclocondensation reactions for the construction of important heterocyclic scaffolds. Each protocol is presented with a step-by-step methodology, causality behind experimental choices, and expected outcomes, designed to be a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound (F-MKE)
This compound (CAS No. 344-00-3) has emerged as a critical intermediate in modern organic synthesis.[1][2] The presence of a trifluoromethyl (-CF3) group imparts unique properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity, making it a highly sought-after moiety in drug design. The dicarbonyl system of F-MKE provides a reactive handle for a multitude of chemical transformations, including the synthesis of chiral alcohols and complex heterocyclic systems.[2] This guide will focus on two exemplary and highly relevant applications of F-MKE: its asymmetric reduction to a chiral trifluoromethylated alcohol and its use in the construction of pyrazole and dihydropyrimidine heterocycles.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₉F₃O₃ | [3] |
| Molecular Weight | 198.14 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 144-146 °C | [2] |
| Density | 1.258 g/mL | [2] |
| Flash Point | 47 °C | [2] |
| Refractive Index (n²⁰_D_) | 1.374 | [1][2] |
Safety and Handling
This compound is a flammable liquid and may cause skin and eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store the compound in a cool, dry, and well-ventilated area away from ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application Protocol 1: Asymmetric Hydrogenation of F-MKE for the Synthesis of Chiral Trifluoromethylated Alcohols
Principle: The asymmetric hydrogenation of the β-keto group in F-MKE provides access to enantiomerically enriched ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules.[2] Ruthenium-BINAP complexes are well-established catalysts for the highly enantioselective hydrogenation of β-keto esters.[4][5] The choice of the specific BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) determines the stereochemistry of the resulting alcohol.
Workflow Diagram:
Caption: Workflow for the asymmetric hydrogenation of F-MKE.
Materials and Reagents:
-
This compound (F-MKE)
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP or (S)-BINAP
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave with a stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Protocol:
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts. The α-methyl group in F-MKE may influence reactivity and selectivity, and optimization may be required.
-
Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral BINAP ligand (2.2 mol%) in degassed methanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve this compound (1 equivalent) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure autoclave. Seal the autoclave and purge with hydrogen gas several times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.
-
Reaction: Heat the autoclave to the desired temperature (e.g., 50 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by GC or TLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral alcohol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Expected Product Characterization (Illustrative):
-
Ethyl (R)-4,4,4-trifluoro-3-hydroxy-2-methylbutanoate:
-
¹H NMR (CDCl₃, δ): ~4.2 (q, 2H, OCH₂CH₃), ~4.0 (m, 1H, CHOH), ~2.7 (m, 1H, CHCH₃), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (d, 3H, CHCH₃).
-
¹⁹F NMR (CDCl₃, δ): ~-77 (d, 3F, CF₃).
-
IR (neat, cm⁻¹): ~3450 (br, OH), ~1735 (C=O, ester).
-
Application Protocol 2: Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr Cyclocondensation
Principle: The Knorr pyrazole synthesis is a classic and efficient method for constructing pyrazole rings.[6] It involves the condensation of a 1,3-dicarbonyl compound, such as F-MKE, with a hydrazine derivative.[6] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. This method allows for the synthesis of highly functionalized pyrazoles, which are prevalent scaffolds in many pharmaceutical agents.
Reaction Scheme Diagram:
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 344-00-3 | Benchchem [benchchem.com]
- 3. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate for Modern Medicinal Chemistry
Abstract
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EM-TFA) is a highly valuable, fluorinated β-keto ester that serves as a versatile precursor in the synthesis of advanced pharmaceutical intermediates.[1] The strategic incorporation of a trifluoromethyl (CF₃) group offers profound advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[2][3] This guide provides an in-depth exploration of key derivatization strategies for EM-TFA, focusing on the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for the synthesis of trifluoromethyl-substituted pyrazoles, dihydropyrimidines, and pyranopyrazoles.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule.[3] The C-F bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate. Furthermore, the CF₃ group can modulate a molecule's pKa, improve its binding affinity to target proteins, and enhance its ability to cross biological membranes.[2] this compound serves as an ideal building block for introducing this critical functional group into diverse molecular architectures.[4][5]
Logical Workflow for EM-TFA Derivatization
The derivatization of EM-TFA typically follows a structured workflow from initial reaction to final analysis. The process is designed to efficiently generate libraries of novel compounds for screening and lead optimization.
Caption: General workflow for EM-TFA derivatization.
Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and highly reliable method for constructing pyrazole rings from β-keto esters and hydrazine derivatives.[6][7] This reaction is particularly effective with EM-TFA, leading to the formation of pyrazolones, which are key intermediates and possess biological activities themselves.
Mechanistic Insight
The reaction proceeds via an initial condensation between the hydrazine and the more electrophilic ketone carbonyl of EM-TFA to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine onto the ester carbonyl. Subsequent cyclization and dehydration yield the stable, aromatic 5-trifluoromethyl-3-methyl-pyrazolone ring system.[6] The presence of the electron-withdrawing CF₃ group can facilitate the cyclization step.
Caption: Reaction scheme for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Materials:
-
This compound (EM-TFA)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine EM-TFA (10 mmol, 1 eq.) and glacial acetic acid (20 mL).
-
Begin stirring and add phenylhydrazine (10 mmol, 1 eq.) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water while stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure pyrazolone product.
-
Dry the final product under vacuum.
Expected Outcome: The final product is a crystalline solid. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the formation of the target pyrazolone structure.
| Co-Reactant | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| Hydrazine Hydrate | Acetic Acid | Acetic Acid | Reflux, 2h | 85-95% | [6] |
| Phenylhydrazine | Acetic Acid | Ethanol | Reflux, 3h | 80-90% | [8] |
| Tosylhydrazide | Acetic Acid | Ethanol | Reflux, 4h | 75-85% | [7] |
Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a powerful one-pot, three-component synthesis that combines a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[9][10] These scaffolds are of immense interest in medicinal chemistry, with many derivatives acting as calcium channel blockers and antihypertensive agents.[10][11] Using EM-TFA in this reaction allows for the direct synthesis of CF₃-functionalized DHPMs.
Mechanistic Insight
The reaction is typically acid-catalyzed.[12] It is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The β-keto ester (EM-TFA) then adds to this iminium ion via its enol form. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl, followed by dehydration to yield the stable DHPM ring.[9]
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of a 4-Aryl-5-ethoxycarbonyl-5-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (EM-TFA)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Urea
-
Trifluoroacetic Acid (TFA) or HCl (catalytic amount)
-
Acetonitrile or Ethanol
Procedure:
-
To a 50 mL flask, add EM-TFA (5 mmol, 1 eq.), the chosen aromatic aldehyde (5 mmol, 1 eq.), and urea (7.5 mmol, 1.5 eq.).
-
Add the solvent (e.g., Acetonitrile, 15 mL).
-
Add a catalytic amount of acid (e.g., TFA, 0.2 mmol, 4 mol%).[12]
-
Stir the mixture and heat to 70-80°C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with a cold mixture of ethanol and water.
-
Recrystallize the solid from hot ethanol to obtain the purified DHPM product.
Expected Outcome: The reaction yields a crystalline solid. Purity and structure should be confirmed by melting point, NMR, and mass spectrometry. The yields are generally good to excellent for a variety of aromatic aldehydes.[12]
| Aldehyde | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| Benzaldehyde | TFA | Acetonitrile | 70°C, 4h | ~90% | [12] |
| 4-Chlorobenzaldehyde | Cu(OTf)₂ | Ethanol | Reflux, 5h | ~85% | [9] |
| 4-Methoxybenzaldehyde | HCl | Ethanol | Reflux, 6h | ~88% | [10] |
Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
A highly efficient strategy for generating molecular diversity is the use of multicomponent reactions (MCRs). Dihydropyrano[2,3-c]pyrazoles can be synthesized in a one-pot, four-component reaction involving a hydrazine, a β-keto ester (like EM-TFA), an aldehyde, and malononitrile.[13][14] This approach rapidly builds complex heterocyclic systems with multiple points of diversification.
Mechanistic Insight
This reaction proceeds through a cascade of interconnected steps. Initially, the hydrazine and EM-TFA react to form a pyrazolone intermediate, similar to the Knorr synthesis. Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidenemalononitrile. The pyrazolone intermediate then acts as a nucleophile in a Michael addition to the electron-deficient alkene of the arylidenemalononitrile. The final step is an intramolecular cyclization and tautomerization to afford the stable dihydropyrano[2,3-c]pyrazole product.[14]
Experimental Protocol: General Synthesis of 6-Amino-4-aryl-3-methyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
Materials:
-
This compound (EM-TFA)
-
Hydrazine Hydrate
-
Aromatic Aldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve EM-TFA (10 mmol, 1 eq.) and hydrazine hydrate (10 mmol, 1 eq.) in ethanol (20 mL) and stir for 20 minutes at room temperature to pre-form the pyrazolone.
-
To this mixture, add the aromatic aldehyde (10 mmol, 1 eq.) and malononitrile (10 mmol, 1 eq.).
-
Add 2-3 drops of piperidine as a basic catalyst.
-
Stir the reaction mixture at room temperature for 6-8 hours. A precipitate usually forms as the reaction proceeds.
-
Monitor the reaction by TLC. Once complete, collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
The product is often pure enough after washing, but it can be further purified by recrystallization from ethanol if necessary.
Expected Outcome: This efficient reaction typically produces high yields of the desired dihydropyrano[2,3-c]pyrazole as a solid.[13][14] The structure can be confirmed using standard spectroscopic methods.
| Aldehyde | Catalyst | Solvent | Conditions | Typical Yield | Reference |
| 4-Chlorobenzaldehyde | None (neat) | None | RT, 1h | >90% | [13] |
| Benzaldehyde | Piperidine | Ethanol | RT, 6h | ~92% | [14] |
| 3-Nitrobenzaldehyde | NEST | Solvent-free | RT, 30 min | ~95% | [14] |
| NEST: nano-eggshell/Ti(IV) catalyst |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its unique structure allows for the straightforward synthesis of diverse, trifluoromethyl-containing heterocyclic compounds through well-established reactions like the Knorr pyrazole synthesis and the Biginelli reaction, as well as through efficient multicomponent strategies. The protocols outlined in this guide provide reliable and robust methods for generating libraries of novel compounds, paving the way for the discovery of next-generation therapeutics with enhanced pharmacological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jetir.org [jetir.org]
- 14. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" purification techniques
An exceptional commitment to purity is paramount in the fields of pharmaceutical and agrochemical synthesis, where even trace impurities can derail a developmental pipeline. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, a versatile fluorinated β-keto ester, serves as a critical building block for numerous high-value molecules, including the antidepressant befloxatone and the pesticide thifluzamide.[1] Its unique chemical structure, featuring a trifluoromethyl group, enhances the reactivity and biological activity of its derivatives.[2][3]
However, the very reactivity that makes this intermediate so valuable also presents challenges in its purification. The common synthesis method, a crossed Claisen condensation, can result in a crude product containing unreacted starting materials, solvent residues, and various side-products.[1][4] Ineffective purification can compromise the yield, purity, and stereochemical integrity of subsequent synthetic steps.
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested advice to help you achieve the highest possible purity for your critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route, but for a typical Claisen condensation between Ethyl trifluoroacetate and Ethyl propionate, you should anticipate:
-
Unreacted Starting Materials: Ethyl trifluoroacetate and Ethyl propionate.
-
Solvents: Residual reaction solvents such as ethanol, ethyl acetate, or cyclohexane.[5][6]
-
Neutralization Salts: Salts like sodium formate or sodium sulfate formed during the acidic work-up.[1][5]
-
Water: The compound is hygroscopic, and water can be introduced during the work-up or from atmospheric exposure.[7]
-
Side-Products: Products from the self-condensation of Ethyl propionate.
Q2: How can I assess the purity of my final product?
A2: A multi-faceted approach is recommended for robust purity analysis:
-
Gas Chromatography (GC): Excellent for detecting volatile impurities like residual solvents and starting materials. A purity of ≥98% is often determined by GC.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and non-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and detecting impurities with distinct spectral signatures. ¹⁹F NMR is particularly useful for identifying other fluorinated species.[8][9]
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (C=O, C-F bonds).[10]
Q3: What are the recommended storage and handling conditions for the purified product?
A3: this compound is a flammable liquid and is hygroscopic.[7][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7] Storage at ambient temperature is generally acceptable.
-
Handling: Use spark-proof tools and take precautionary measures against static discharge. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][11]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: My final product has low purity after vacuum distillation.
-
Possible Cause 1: Inefficient Separation. The boiling points of your product and a key impurity may be too close for effective separation with a simple distillation setup.
-
Solution: Employ fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). This enhances the separation efficiency between liquids with close boiling points. The industrial purification method of choice is often vacuum rectification, which is a testament to the effectiveness of fractional distillation for this compound.[1]
-
-
Possible Cause 2: Incorrect Vacuum Pressure. The vacuum level dictates the boiling temperature. If the pressure is too high, the temperature required for boiling might be high enough to cause product decomposition. If it's too low, the product might distill too quickly without proper fractionation.
-
Solution: Carefully control the vacuum pressure to maintain a steady, controlled distillation. Consult a vapor pressure-temperature nomograph to determine the expected boiling point at your target pressure.
-
-
Possible Cause 3: Presence of an Azeotrope. Some impurities, particularly residual solvents like ethanol, can form azeotropes with the product or other components, making separation by distillation difficult.[12]
-
Solution: Ensure the crude product is thoroughly dried and free of solvents before distillation. An aqueous work-up followed by drying with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is critical.
-
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 198.14[10] | ~144-146 |
| Ethyl trifluoroacetate | 142.08 | 60-62[13] |
| Ethyl propionate | 102.13 | 99 |
| Ethanol | 46.07 | 78 |
| Ethyl acetate | 88.11 | 77 |
This table highlights the significant difference in boiling points between the product and common volatile impurities, underscoring the suitability of fractional distillation.
Problem 2: My purified product is cloudy or contains water.
-
Possible Cause: Incomplete Drying. Water was not fully removed during the work-up, or the compound was exposed to atmospheric moisture. The compound is known to be hygroscopic.[7]
-
Solution 1 (Pre-Purification): After aqueous extraction, dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient amount of time. Filter off the drying agent completely before removing the solvent.
-
Solution 2 (Post-Purification): If the final product is wet, it can sometimes be dried by standing over a small amount of molecular sieves, followed by decanting or filtering. However, re-purification is often the best course of action.
-
Problem 3: My product shows acidic or basic impurities by NMR/titration.
-
Possible Cause: Incomplete Neutralization. The crude reaction mixture was not properly neutralized after the Claisen condensation (which uses a strong base) and subsequent acidification.
-
Solution: Implement a thorough aqueous work-up protocol before the final purification step. Wash the crude organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, and finally with brine to aid phase separation and remove bulk water.
-
Problem 4: I'm using flash chromatography, but the separation is poor.
-
Possible Cause: Incorrect Solvent System. The polarity of the mobile phase (eluent) is not optimized to achieve differential migration of the product and impurities on the silica gel.
-
Solution: Develop an optimal solvent system using thin-layer chromatography (TLC) first.[14] For a moderately polar compound like this compound, start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. Test a gradient of solvent mixtures (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc) to find a system that gives your product an Rf value of ~0.3-0.4, with good separation from impurity spots.
-
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove salts, water-soluble impurities, and residual acids or bases from the crude reaction mixture prior to distillation or chromatography.
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible solvent like ethyl acetate or diethyl ether and add water.
-
Acid Wash: Add an equal volume of 1M HCl solution. Stopper the funnel, invert, and vent frequently. Shake gently for 1 minute. Allow the layers to separate and discard the aqueous (lower) layer.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. This step neutralizes any remaining acid. Discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine). This helps to break up emulsions and removes the majority of the dissolved water from the organic layer. Discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, dry product ready for final purification.
Protocol 2: Fractional Vacuum Distillation
This is the preferred method for purifying multi-gram quantities of the product.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude, dry product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents and unreacted starting materials like ethyl trifluoroacetate.[13]
-
Main Fraction: Once the distillation temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask and collect the main fraction. The product should be a colorless liquid.[3]
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid overheating potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing air.
Visualized Workflows
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification technique based on scale and purity requirements.
References
- 1. This compound | 344-00-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Page loading... [wap.guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary synthetic route involves a crossed Claisen condensation, a powerful C-C bond-forming reaction that, while effective, is sensitive to reaction conditions and prone to several side reactions.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is disappointingly low. What are the most common side reactions I should be investigating?
A low yield in this synthesis is typically not due to a single issue but rather a combination of competing reactions and product degradation pathways. The synthesis, a crossed Claisen condensation between Ethyl trifluoroacetate and Ethyl propionate, must be carefully controlled to prevent unwanted outcomes.
The most common culprits for low yield are:
-
Competing Self-Condensation Reactions: Instead of the desired cross-condensation, each ester can react with itself, leading to a complex mixture of products that are difficult to separate.
-
Hydrolysis of Esters: The presence of water, either from wet reagents or atmospheric moisture, can hydrolyze the starting materials and the final product.
-
Decarboxylation of the β-Keto Ester Product: The target molecule is a β-keto ester, which is susceptible to hydrolysis and subsequent decarboxylation, especially during acidic or basic workup and purification at elevated temperatures.[3][4]
-
Transesterification: Using a base with an alkoxide that does not match the alcohol portion of your esters will result in a scrambling of the ester groups, further complicating the product mixture.[5]
The following sections will address each of these issues in detail.
Q2: My NMR analysis shows multiple β-keto ester products, not just my target compound. What is causing this complex mixture?
This is a classic symptom of competing self-condensation reactions . The base used in the Claisen condensation (e.g., sodium ethoxide) can deprotonate and form an enolate from your enolizable ester, Ethyl propionate.[1][6] However, this enolate can then react with another molecule of Ethyl propionate (self-condensation) instead of the intended Ethyl trifluoroacetate (crossed condensation).
-
Desired Reaction (Crossed Claisen):
-
Enolate of Ethyl Propionate + Ethyl Trifluoroacetate → This compound
-
-
Side Reaction (Self-Condensation):
-
Enolate of Ethyl Propionate + Ethyl Propionate → Ethyl 2-methyl-3-oxopentanoate
-
While ethyl trifluoroacetate is generally considered the non-enolizable partner due to the electron-withdrawing nature of the trifluoromethyl group, under strong basic conditions, some self-condensation can still occur, though it is less favored.
.dot
Caption: Competing reaction pathways in the synthesis.
Troubleshooting & Mitigation Protocol:
To favor the desired crossed reaction, the formation and reaction of the enolate must be controlled.
Step-by-Step Protocol:
-
Setup: Use a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen/argon inlet, and a thermometer. Maintain a strictly anhydrous and inert atmosphere.
-
Reagent Order: Add the base (e.g., sodium ethoxide) and the non-enolizable ester (Ethyl trifluoroacetate) to the reaction flask first.
-
Slow Addition: Dissolve the enolizable ester (Ethyl propionate) in an anhydrous solvent (e.g., THF, ether) and add it dropwise from the dropping funnel to the main reaction flask over a period of 1-2 hours.
-
Temperature Control: Maintain a low temperature (e.g., 0-10 °C) during the addition to control the reaction rate and minimize side reactions.
This procedure ensures that the enolate of ethyl propionate, once formed, is in an environment with a high concentration of ethyl trifluoroacetate, increasing the probability of the desired crossed reaction.
Q3: How can I prevent transesterification? My mass spectrometry results suggest the presence of methyl esters.
The observation of methyl esters when you started with ethyl esters is a clear sign of transesterification . This occurs when the alkoxide base does not match the alkyl group of the esters. For example, using sodium methoxide (CH₃ONa) with ethyl trifluoroacetate (CF₃COOCH₂CH₃) and ethyl propionate will lead to an equilibrium mixture of ethyl and methyl esters.[5]
.dot
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. byjus.com [byjus.com]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Hub: Overcoming Scale-Up Challenges for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from laboratory scale to pilot plant or full-scale manufacturing. This molecule is a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Scaling its synthesis, however, presents unique challenges related to reaction control, safety, and purification. This document provides in-depth troubleshooting advice and validated protocols to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the primary industrial synthesis route for this compound?
The most common and industrially viable method is a crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[3] Specifically, an enolizable ester (Ethyl Propionate) is deprotonated by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a non-enolizable ester, Ethyl trifluoroacetate (ETF3A).[3][5] An alternative, though often less direct, route involves the initial synthesis of ethyl 4,4,4-trifluoroacetoacetate followed by an alkylation step using a methylating agent like iodomethane to introduce the C2-methyl group.[1]
Q2: Why is the choice of base so critical for scale-up, and what are the trade-offs?
The choice of base is paramount for both safety and process efficiency on a large scale. The three common options are sodium ethoxide (NaOEt), sodium hydride (NaH), and metallic sodium (Na).
| Base | Advantages | Scale-Up Disadvantages & Risks |
| Sodium Ethoxide (NaOEt) | Generally considered the safest option for industrial scale.[6][7][8] Can be purchased as a solution in ethanol, simplifying handling. | Can introduce ethanol, which may form azeotropes with solvents or starting materials, complicating purification.[7][9] The reaction is still exothermic. |
| Sodium Hydride (NaH) | Highly effective base. | Severe Safety Hazard: Reacts with protic solvents/reagents to generate large volumes of highly flammable hydrogen gas.[6][8] Typically supplied as a dispersion in mineral oil, which must be removed during workup. Difficult to handle and dose accurately on a large scale. |
| Metallic Sodium (Na) | Potent reagent. | Extreme Safety Hazard: Involves a violently exothermic reaction that also produces hydrogen gas.[8] Very difficult to control temperature and reaction rate on a large scale. |
For these reasons, sodium ethoxide is the recommended base for scale-up operations due to its more manageable safety profile.
Q3: What is the mechanistic role of the trifluoromethyl (-CF3) group?
The -CF3 group is a powerful electron-withdrawing group that plays two key roles:
-
Activates the Carbonyl: It significantly increases the electrophilicity of the adjacent carbonyl carbon in Ethyl trifluoroacetate. This makes it highly susceptible to nucleophilic attack by the less reactive ethyl propionate enolate, driving the desired crossed Claisen condensation forward and minimizing the self-condensation of ethyl propionate.[3]
-
Increases Acidity: In the final product, the -CF3 group increases the acidity of the α-proton (the proton on the carbon between the two carbonyls), which is relevant during the workup and can influence the product's stability.
Q4: What are the most common impurities encountered during scale-up?
The most common impurities include:
-
Unreacted Starting Materials: Ethyl trifluoroacetate and ethyl propionate.
-
Self-Condensation Product: Ethyl 2-methyl-3-oxopentanoate, formed from the self-condensation of ethyl propionate if temperature control is poor or mixing is inefficient.
-
Hydrolysis Products: The β-ketoester product can undergo hydrolysis back to a β-keto acid, which can then decarboxylate, especially if exposed to strong acid/base conditions at elevated temperatures during workup.
-
Solvent-Related Impurities: Residual solvents like cyclohexane or ethanol from the reaction.[6][7]
Section 2: Troubleshooting Guide
This guide provides structured solutions to specific problems that may arise during the scale-up process.
Problem: Low or Inconsistent Yield
-
Question: Our yield was consistently >80% at the 100g lab scale, but on the 5kg scale, it has dropped to <60% and is variable. What are the most likely causes?
-
Answer & Troubleshooting Steps:
-
Inefficient Heat Transfer: This is the most common scale-up challenge. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal difficult.
-
Causality: The Claisen condensation is highly exothermic. In a large reactor, "hot spots" can form due to poor heat dissipation, leading to the formation of thermal degradation products and self-condensation side reactions.
-
Solution:
-
Slow down the addition rate of the electrophile (Ethyl trifluoroacetate) to match the cooling capacity of the reactor.
-
Ensure the reactor's cooling jacket is functioning optimally and the coolant temperature is sufficiently low.
-
Verify that the agitator provides adequate mixing to transfer heat from the bulk solution to the reactor walls.
-
-
-
Moisture Contamination: Strong bases like sodium ethoxide are extremely sensitive to moisture.
-
Causality: Water will consume the base, reducing the amount available to form the necessary enolate, thereby stalling the reaction and lowering the yield.
-
Solution:
-
Use anhydrous grade solvents and ensure they are stored under an inert atmosphere (e.g., nitrogen).
-
Thoroughly dry all glassware and the reactor before use.
-
Blanket the reaction with an inert gas throughout the process.
-
-
-
Ineffective Mixing:
-
Causality: Poor agitation can lead to localized high concentrations of base or electrophile, promoting side reactions. It also hinders enolate formation.
-
Solution:
-
Ensure the agitator type (e.g., turbine vs. anchor) is appropriate for the viscosity and volume of the reaction mixture.
-
Model the mixing parameters (RPM, power number) during the scale-up study.
-
-
-
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: Safety Hazard - Uncontrolled Exotherm or Pressure Buildup
-
Question: During the addition of Ethyl trifluoroacetate, the temperature spiked rapidly, and we observed pressure buildup. What happened and how do we prevent it?
-
Answer & Corrective Actions:
-
Causality: You likely experienced a near thermal runaway. The heat generated by the exothermic condensation reaction exceeded the cooling system's capacity. The pressure buildup was due to the solvent starting to boil. If using NaH or Na, this would be compounded by the evolution of hydrogen gas.[6][8] This is a critical safety failure.
-
Prevention Protocol:
-
Re-evaluate Heat Flow: Perform calorimetric studies (e.g., RC1) to accurately measure the heat of reaction and determine the maximum safe addition rate for your specific equipment.
-
Implement Controlled Dosing: The addition of the limiting reagent must be subsurface and slow enough that the reaction temperature remains stable (e.g., within +/- 2°C of the setpoint). The addition should be immediately stopped if the temperature rises unexpectedly.
-
Ensure Emergency Cooling: Have a backup cooling system or an emergency quench plan (e.g., addition of a cold, inert solvent) in place.
-
Inert Atmosphere: Always conduct the reaction under a nitrogen or argon atmosphere to mitigate fire/explosion risk, especially if hydrogen gas evolution is possible.[9]
-
-
Section 3: Recommended Scale-Up Protocol
This protocol is a self-validating system designed for a 10 L scale synthesis using sodium ethoxide, prioritizing safety and reproducibility.
In-Process Controls (IPCs):
-
IPC-1 (Reaction Completion): Withdraw a small, quenched sample and analyze by GC. The reaction is considered complete when the area% of Ethyl trifluoroacetate is <1.0%.
-
IPC-2 (Neutralization): After acid addition, check the pH of an aqueous wash of the organic layer. The target pH is 5-7.
Experimental Protocol: Synthesis of this compound (10 L Scale)
| Parameter | Value | Moles | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 10.0 L | - |
| Base | Sodium Ethoxide (21 wt% in Ethanol) | 2.0 kg | ~3.08 mol |
| Nucleophile | Ethyl Propionate | 350 g | 3.43 mol |
| Electrophile | Ethyl trifluoroacetate (ETF3A) | 400 g | 2.81 mol |
| Quenching Acid | Acetic Acid | 200 g | 3.33 mol |
| Temperature | 10-20°C | - | - |
| Expected Yield | ~450 g (80%) | - | - |
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with nitrogen. Start the agitator at a moderate speed (e.g., 150 RPM).
-
Charge Reagents:
-
Charge the anhydrous THF (10.0 L) to the reactor.
-
Cool the solvent to 10°C.
-
Charge the sodium ethoxide solution (2.0 kg) via a dosing pump over 15 minutes, ensuring the temperature does not exceed 20°C.
-
Charge the ethyl propionate (350 g) over 10 minutes.
-
-
Reaction (Condensation):
-
Begin the slow, subsurface addition of Ethyl trifluoroacetate (400 g) via a dosing pump. This is the most critical step.
-
Maintain the batch temperature between 10-20°C throughout the addition. The expected addition time is 2-3 hours.
-
After the addition is complete, allow the mixture to stir at 20°C for 1 hour.
-
-
IPC-1 (Reaction Completion):
-
Carefully take a 1 mL sample, quench it into a vial containing 5 mL of a 1M phosphate buffer (pH 7), and extract with methyl tert-butyl ether (MTBE). Analyze the organic layer by GC to confirm the disappearance of ETF3A.
-
-
Workup (Quench & Neutralization):
-
Cool the reaction mixture to 10°C.
-
Slowly add acetic acid (200 g) over 30-45 minutes, maintaining the temperature below 25°C. A precipitate of sodium acetate will form.[6]
-
Stir for 30 minutes after the addition is complete.
-
-
Isolation:
-
Filter the reaction mixture to remove the sodium acetate solids. Wash the filter cake with fresh THF (2 x 500 mL).
-
Combine the filtrate and washes.
-
Remove the bulk of the THF and ethanol via distillation at atmospheric pressure (monitor pot temperature to not exceed 60°C).
-
-
Purification:
-
Perform a fractional vacuum distillation on the crude residue to isolate the final product. The product is a colorless liquid.
-
Caption: Scale-Up Workflow for Synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 344-00-3 | Benchchem [benchchem.com]
- 4. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. DK169869B1 - Process for preparing ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Stereoselectivity in Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate Reactions
Welcome to the technical support center for stereoselective synthesis involving Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMFTA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling stereochemistry in reactions with this versatile but challenging fluorinated building block. Here, we address common issues through troubleshooting guides and FAQs, grounding our advice in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stereochemical behavior of EMFTA.
Question 1: Why is achieving high stereoselectivity in reactions with this compound (EMFTA) so challenging?
Answer: The primary challenge stems from the profound electronic influence of the trifluoromethyl (-CF3) group. The -CF3 group is a potent electron-withdrawing moiety that significantly increases the electrophilicity of the adjacent ketone carbonyl. This heightened reactivity can sometimes lead to fast, but unselective, reactions.
Furthermore, the acidity of the α-proton is enhanced, facilitating enolate formation. However, controlling the facial selectivity of subsequent reactions with the enolate or the stereochemical outcome of the ketone reduction requires careful selection of chiral reagents or catalysts that can effectively differentiate between the prochiral faces of the molecule, a task complicated by the unique steric and electronic nature of the fluorinated substituent.
Question 2: What are the principal strategies for inducing stereoselectivity in reactions involving EMFTA?
Answer: There are two primary strategies:
-
Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a chiral environment around the substrate, guiding the reaction to form one stereoisomer preferentially. Common examples include:
-
Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral transition metal complexes, such as those based on Ruthenium with ligands like BINAP or Ts-DPEN, are highly effective for the enantioselective reduction of the β-keto group.[1][2][3]
-
Organocatalysis: Chiral small molecules (e.g., proline derivatives, bifunctional thioureas) can catalyze various transformations, such as aldol or Michael reactions, with high stereoselectivity.[4]
-
-
Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to the EMFTA substrate. The auxiliary sterically directs subsequent reactions to occur from a specific face.[5][6] After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries.[6]
The choice between these strategies depends on factors like the specific reaction, cost, scalability, and the ease of catalyst/auxiliary removal.
Part 2: Troubleshooting Guide: Asymmetric Reduction of the β-Keto Group
This guide focuses on the most common stereoselective reaction involving EMFTA: the reduction of the β-keto group to a β-hydroxy ester, creating a key stereocenter.
Scenario: You are performing an asymmetric reduction (e.g., hydrogenation) of EMFTA and observe low enantiomeric excess (ee).
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 3: My enantioselectivity is poor. How do I choose a better catalyst?
Answer: Catalyst selection is critical. The interaction between the catalyst's chiral environment and the substrate's functional groups dictates the stereochemical outcome.
-
For Ketone Reductions: The Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are exceptionally effective for the asymmetric transfer hydrogenation of β-keto esters.[1][2] For direct hydrogenation, platinum-based catalysts (e.g., Pt/Al2O3) modified with chiral alkaloids like cinchonidine have shown high efficiency for trifluoroacetoacetates.[3]
-
Biocatalysis: Do not overlook enzymatic approaches. Ketoreductases (KREDs) or whole-cell systems like Saccharomyces cerevisiae can perform highly selective reductions, often with predictable stereochemical outcomes (anti vs. syn) and under mild, aqueous conditions.[7][8]
Causality: The efficacy of these catalysts arises from their ability to form a well-defined, rigid transition state. For instance, in the Noyori-Ikariya mechanism, the substrate coordinates to the metal center in a specific orientation due to hydrogen bonding between the catalyst's N-H group and the substrate's carbonyl, forcing the hydride transfer to occur on a specific face.
Question 4: I've tried different catalysts, but my ee is still not over 90%. What reaction parameters should I investigate?
Answer: Fine-tuning reaction conditions is the next logical step.
-
Temperature: Lowering the reaction temperature is often the most effective way to improve enantioselectivity. This increases the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer.
-
Solvent: The solvent can dramatically influence both reactivity and selectivity. For hydrogenations, solvents like methanol, ethanol, or dichloromethane are common. Protic solvents can participate in hydrogen bonding and alter the transition state geometry. A screen of different solvents is highly recommended.
-
Additives: For some catalytic systems, particularly Ru-BINAP catalyzed hydrogenations, the addition of a catalytic amount of acid can increase both activity and selectivity.[3] This is proposed to facilitate hydride transfer by protonating the carbonyl group.[3]
-
Pressure (for Hydrogenation): Hydrogen pressure can influence the reaction rate. While it often has a smaller effect on enantioselectivity than temperature, it should be optimized for consistent results.
The following table summarizes the impact of various factors on a representative asymmetric reduction.
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale |
| Catalyst | Ru-BINAP | 85 | Ru-(S,S)-Ts-DPEN | >95 | Ts-DPEN ligand often forms a more rigid and effective chiral pocket for this substrate class.[1][2] |
| Temperature | 50 °C | 88 | 25 °C | 94 | Lower temperature enhances the energetic preference for the transition state leading to the major enantiomer. |
| Solvent | Toluene | 75 | Methanol | 92 | Protic solvents can stabilize the transition state through hydrogen bonding, improving organization and selectivity. |
| Additive | None | 89 | 0.1 mol% H⁺ | 93 | Acid co-catalyst can protonate the carbonyl, increasing its electrophilicity and facilitating hydride transfer in a structured manner.[3] |
Part 3: Troubleshooting Guide: Diastereoselective Reactions at the α-Carbon
This guide addresses reactions involving the enolate of EMFTA, such as alkylations or aldol additions, where the goal is to create a second stereocenter with a defined relationship to the existing one.
Caption: Factors influencing diastereoselective alkylation.
Question 5: I am performing an alkylation on the α-position after attaching a chiral auxiliary, but my diastereomeric ratio (dr) is poor. What is going wrong?
Answer: Poor diastereoselectivity in auxiliary-controlled reactions often points to issues with enolate formation or the subsequent trapping reaction.
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is crucial. For auxiliaries like Evans' oxazolidinones, a (Z)-enolate is typically required for high selectivity and is usually achieved using boron enolates (e.g., with Bu₂BOTf and a hindered base like DIPEA).[6] If you are using a lithium base (like LDA), the geometry may be less defined, leading to a mixture of diastereomers.
-
Base and Counter-ion: The choice of base and its corresponding metal counter-ion (Li⁺, Na⁺, K⁺) can influence the aggregation state and reactivity of the enolate. A screen of different bases (LDA, LiHMDS, KHMDS) is warranted.
-
Steric Mismatch: The chiral auxiliary works by presenting a sterically hindered face, forcing the electrophile to attack from the opposite, less-hindered face. If your electrophile is exceedingly bulky, it may not be able to approach effectively, or it may find alternative, non-selective reaction pathways.
-
Incomplete Reaction / Epimerization: Ensure the enolization is complete before adding the electrophile. Unreacted starting material can lead to complex mixtures. Also, ensure your workup conditions are not harsh enough to cause epimerization at the acidic α-position.
Part 4: Experimental Protocol
Protocol: Asymmetric Transfer Hydrogenation of EMFTA using a Noyori-Type Catalyst
This protocol is a representative method for achieving high enantioselectivity in the reduction of the β-keto group, based on established procedures.[1][2]
Materials:
-
This compound (EMFTA) (1.0 eq)
-
(S,S)-RuCl(p-cymene)(Ts-DPEN) catalyst (0.01 eq, 1 mol%)
-
Formic acid (HCOOH) (5.0 eq)
-
Triethylamine (NEt₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Azeotrope Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), prepare the azeotropic mixture by carefully adding triethylamine to formic acid at 0 °C. Stir for 15 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the (S,S)-RuCl(p-cymene)(Ts-DPEN) catalyst in the chosen anhydrous solvent.
-
Substrate Addition: Add the EMFTA substrate to the catalyst solution and stir for 5 minutes.
-
Initiation: Add the pre-formed HCOOH/NEt₃ azeotrope to the substrate/catalyst mixture.
-
Reaction Monitoring: Seal the flask and stir the reaction at the desired temperature (e.g., 25 °C). Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.
References
- 1. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. キラル補助剤 [sigmaaldrich.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 8. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.
Introduction
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation is typically a two-step process: a Claisen condensation to form the ethyl 4,4,4-trifluoroacetoacetate intermediate, followed by an α-methylation. This guide will address potential challenges in both stages of this synthesis.
Troubleshooting Guide
Low Yield in Claisen Condensation
Question: I am experiencing a low yield during the Claisen condensation of ethyl trifluoroacetate and ethyl propionate. What are the likely causes and how can I improve it?
Answer: Low yields in Claisen condensations, especially with fluorinated esters, are a common issue. The primary culprits are often related to reaction conditions and reagent quality.
-
Moisture Contamination: The bases used in Claisen condensations, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), are extremely sensitive to moisture. Any water present will consume the base and inhibit the formation of the necessary enolate.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, and freshly prepared or properly stored anhydrous base.
-
-
Inefficient Enolate Formation: The acidity of the α-proton in ethyl propionate is crucial for enolate formation. The choice and quality of the base are paramount.
-
Solution: Sodium hydride (NaH) is often more effective than sodium ethoxide for this transformation as it drives the reaction forward by the irreversible formation of hydrogen gas. If using NaOEt, ensure it is freshly prepared from sodium metal and absolute ethanol.
-
-
Side Reactions: Self-condensation of ethyl propionate can occur, though it is generally less favored than the cross-condensation with the more electrophilic ethyl trifluoroacetate.
-
Solution: A slow, controlled addition of ethyl propionate to a mixture of the base and ethyl trifluoroacetate can minimize self-condensation.
-
-
Reversible Reaction: The Claisen condensation is a reversible reaction. The equilibrium can be shifted towards the product by removing the ethanol byproduct.
Formation of O-Methylated Byproduct
Question: During the methylation of ethyl 4,4,4-trifluoroacetoacetate, I am observing a significant amount of an impurity. How can I identify and minimize this byproduct?
Answer: A common impurity in the alkylation of β-keto esters is the O-alkylated product. The enolate intermediate has two nucleophilic sites: the α-carbon (leading to the desired C-alkylation) and the oxygen atom (leading to the O-alkylated enol ether).
-
Identification of O-Methylated Byproduct:
-
NMR Spectroscopy: The 1H NMR spectrum of the O-methylated product will show a characteristic singlet for the methoxy group (-OCH3) typically in the range of 3.5-4.0 ppm. The quartet for the α-proton will be absent.
-
GC-MS Analysis: The mass spectrum of the O-methylated isomer will have the same molecular weight as the C-methylated product but will exhibit a different fragmentation pattern.
-
-
Minimizing O-Alkylation: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature.
-
Solvent Choice: Aprotic polar solvents can favor O-alkylation.
-
Use of Sodium Iodide: A key strategy to favor C-alkylation is the addition of sodium iodide (NaI) to the reaction mixture. The O-methylated product can undergo an SN2 reaction with the iodide ion to regenerate the enolate and methyl iodide. This process is reversible for the O-alkylated product but not for the more stable C-alkylated product, thus driving the equilibrium towards the desired isomer[3].
-
Incomplete Methylation Reaction
Question: My methylation reaction is sluggish and does not go to completion, leaving unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete methylation can be due to several factors related to the reagents and reaction conditions.
-
Base Strength and Stoichiometry: A strong enough base is required to fully deprotonate the β-keto ester. Incomplete deprotonation will result in unreacted starting material.
-
Solution: Use a strong base like sodium hydride (NaH). Ensure at least one full equivalent of the base is used.
-
-
Reactivity of Methylating Agent: Methyl iodide is a reactive methylating agent. However, its volatility can be an issue.
-
Solution: Perform the reaction in a sealed vessel or under reflux with a well-chilled condenser to prevent the loss of methyl iodide.
-
-
Reaction Time and Temperature: The methylation of ethyl 4,4,4-trifluoroacetoacetate can be slow.
-
Solution: A reported successful protocol involves reacting with NaH and methyl iodide in acetone for 72 hours[4]. Increasing the reaction temperature may improve the rate but could also lead to more side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Claisen condensation in this synthesis?
A1: The Claisen condensation involves the formation of an enolate from ethyl propionate by a strong base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product, this compound[5].
Q2: Why is the trifluoromethyl group important in this molecule?
A2: The strong electron- withdrawing nature of the trifluoromethyl (-CF3) group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes ethyl trifluoroacetate a highly reactive ester in the Claisen condensation. In the final product, the -CF3 group can impart unique properties such as increased metabolic stability and bioavailability when incorporated into pharmaceutical compounds[6][7].
Q3: What are the key safety precautions for this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Methyl Iodide (CH3I): Methyl iodide is a toxic and carcinogenic substance. It is also volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Pressure Build-up: The Claisen condensation using NaH and the methylation reaction can generate gas. Ensure the reaction vessel is equipped with a proper pressure-relief system, such as a bubbler.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (Claisen Condensation)
This protocol is adapted from established procedures for Claisen condensations of fluorinated esters[7][8][9].
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water. Acidify the mixture to pH ~3-4 with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate.
Step 2: Synthesis of this compound (Methylation)
This protocol is based on a known procedure for the methylation of ethyl 4,4,4-trifluoroacetoacetate[4].
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous acetone.
-
Enolate Formation: Cool the suspension to 0 °C and slowly add a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in anhydrous acetone. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add sodium iodide (NaI, 0.1 equivalents) followed by the dropwise addition of methyl iodide (1.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and then stir for 72 hours. Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the C-methylated product.
-
Work-up: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Ethyl 4,4,4-trifluoroacetoacetate | This compound |
| Molecular Formula | C6H7F3O3 | C7H9F3O3 |
| Molecular Weight | 184.11 g/mol [10] | 198.14 g/mol [11] |
| Boiling Point | 129-130 °C | ~145-150 °C |
| 1H NMR (CDCl3) | ~1.3 (t, 3H), ~3.6 (s, 2H), ~4.2 (q, 2H)[11][12] | ~1.3 (t, 3H), ~1.5 (d, 3H), ~3.8 (q, 1H), ~4.2 (q, 2H) |
| 13C NMR (CDCl3) | ~14.0, ~45.0, ~62.0, ~117.0 (q), ~168.0, ~189.0 (q)[11] | ~14.0, ~15.0, ~50.0, ~62.0, ~117.0 (q), ~170.0, ~192.0 (q)[11] |
Visualizations
Caption: Overall synthesis workflow with key troubleshooting points.
Caption: Equilibrium between C- and O-methylation.
References
- 1. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. This compound | 344-00-3 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 8. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. Process for the preparation of ethyltrifluoroacetoacetate (1986) | Louis Amiet | 6 Citations [scispace.com]
- 10. Synthesis and characterization of fluorinated β-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical vapor deposition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 4,4,4-trifluoroacetoacetate(372-31-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: By-product Analysis in Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Reactions
Welcome to the technical support center for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: General Issues & Starting Material Integrity
This section addresses common problems related to the purity, stability, and handling of this compound before it is used in a reaction.
Question 1: I am seeing an additional peak in the 1H NMR of my starting material, this compound, that I suspect is an impurity. What could it be?
Answer:
The most common impurity in commercially available this compound is the unmethylated analog, Ethyl 4,4,4-trifluoroacetoacetate . This can arise from incomplete methylation during the synthesis or from the use of impure starting materials. Another possibility is the presence of residual starting materials from the Claisen condensation, such as ethyl trifluoroacetate or ethyl propionate [1].
Troubleshooting and Identification:
-
1H NMR Analysis:
-
This compound: You should observe a quartet for the methine proton (CH) adjacent to the methyl group, a doublet for the methyl group, a quartet for the ethyl ester methylene (CH2), and a triplet for the ethyl ester methyl (CH3).
-
Ethyl 4,4,4-trifluoroacetoacetate: This impurity will show a characteristic singlet for the methylene protons (CH2) between the two carbonyl groups.
-
Ethyl trifluoroacetate: Look for a quartet for the methylene protons.
-
Ethyl propionate: This will show a quartet for the methylene protons and a triplet for the methyl group.
-
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for separating and identifying these closely related compounds. The mass spectra will show distinct molecular ion peaks and fragmentation patterns.
-
Purification: If the impurity level is unacceptable for your application, purification by fractional distillation under reduced pressure is the most effective method.
Question 2: My reaction is giving a lower yield than expected, and I suspect my this compound has degraded. What are the common degradation pathways?
Answer:
This compound is susceptible to two primary degradation pathways: hydrolysis and decarboxylation . The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making the molecule more prone to nucleophilic attack by water[2].
-
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding β-keto acid, 2-methyl-4,4,4-trifluoroacetoacetic acid . This hydrolysis can occur even with trace amounts of moisture, especially upon prolonged storage.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation upon heating to yield 1,1,1-trifluorobutan-2-one and carbon dioxide[3][4].
Troubleshooting and Prevention:
-
Storage: Store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air. Use of a desiccator is recommended.
-
Handling: Handle the compound quickly and avoid prolonged exposure to the atmosphere. Use dry solvents and glassware for your reactions.
-
pH Control: Be mindful of the pH of your reaction mixture. Both acidic and basic conditions can promote hydrolysis.
Workflow for Purity Assessment:
Caption: Workflow for assessing the purity of this compound.
Section 2: Troubleshooting Alkylation Reactions
Alkylation at the α-position of β-keto esters is a common transformation. However, the presence of two nucleophilic centers in the enolate of this compound can lead to by-products.
Question 3: I am trying to alkylate this compound, but my TLC shows two product spots. What are the likely by-products?
Answer:
When alkylating this compound, you can potentially form both C-alkylated and O-alkylated products[5]. The enolate intermediate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen of the enolate.
-
C-alkylation: This is typically the desired reaction, where the alkyl group attaches to the α-carbon.
-
O-alkylation: In this case, the alkyl group attaches to the oxygen atom, forming an enol ether.
Another possibility is di-alkylation , where a second alkyl group is added to the α-carbon of the mono-alkylated product[6]. This is more likely if a strong base is used in excess or if the mono-alkylated product is deprotonated.
Troubleshooting and Control:
The ratio of C- to O-alkylation can be influenced by several factors:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while nonpolar solvents (e.g., THF, diethyl ether) generally favor C-alkylation.
-
Counter-ion: The nature of the cation associated with the enolate plays a role. Lithium enolates often favor C-alkylation.
-
Alkylating Agent: "Harder" electrophiles (e.g., alkyl sulfates) tend to react at the "harder" oxygen atom, favoring O-alkylation. "Softer" electrophiles (e.g., alkyl iodides) prefer to react at the "softer" carbon atom, leading to more C-alkylation.
-
Temperature: Lower reaction temperatures generally favor C-alkylation.
By-product Identification:
| By-product | 1H NMR Signature | 13C NMR Signature | GC-MS Fragmentation |
| O-alkylated product | Absence of the methine proton quartet. Appearance of new signals for the O-alkyl group, often at a slightly different chemical shift than in the C-alkylated product. | A downfield shift for the α-carbon and an upfield shift for the carbonyl carbon of the ester. | The mass spectrum may show a prominent peak corresponding to the loss of the trifluoroacetyl group. |
| Di-alkylated product | Absence of the methine proton quartet. Appearance of signals for the second alkyl group. | A quaternary carbon signal for the α-carbon. | The molecular ion peak will be higher by the mass of the second alkyl group. |
Section 3: Troubleshooting Reduction Reactions
The reduction of the keto group in this compound to a hydroxyl group is a key step in the synthesis of many chiral molecules.
Question 4: My reduction of this compound is incomplete, and I am left with a significant amount of starting material. How can I drive the reaction to completion?
Answer:
Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction conditions, and the presence of impurities.
Troubleshooting and Optimization:
-
Reducing Agent:
-
Sodium borohydride (NaBH4): This is a common and mild reducing agent. To improve conversion, you can try:
-
Increasing the equivalents of NaBH4.
-
Adding a Lewis acid, such as cerium(III) chloride (Luche reduction), which can enhance the reactivity of the ketone.
-
Using a different solvent. Protic solvents like methanol or ethanol are typically used.
-
-
Lithium aluminum hydride (LAH): This is a much stronger reducing agent and will also reduce the ester group to an alcohol. If you only want to reduce the ketone, LAH is not the appropriate choice.
-
Catalytic Hydrogenation: This method can be effective, but the choice of catalyst and reaction conditions (pressure, temperature) is critical.
-
-
Reaction Temperature: Some reductions may require cooling to control selectivity, but if the reaction is sluggish, allowing it to slowly warm to room temperature or gentle heating may be necessary.
-
Purity of Starting Material: As discussed in Section 1, impurities can interfere with the reaction. Ensure your starting material is of high purity.
Question 5: I am performing an asymmetric reduction and observing low enantiomeric excess (ee). What could be the issue?
Answer:
Low enantiomeric excess in asymmetric reductions can be a complex issue related to the catalyst, substrate, and reaction conditions.
Troubleshooting and Optimization:
-
Catalyst/Enzyme Activity:
-
Chemical Catalysts: Ensure the catalyst is properly activated and that you are using the correct catalyst loading. The presence of catalyst poisons (e.g., water, oxygen) can significantly reduce enantioselectivity.
-
Biocatalysis (e.g., yeast reduction): The metabolic state of the microorganisms is crucial. Factors such as pH, temperature, and the presence of co-factors can all impact the enantioselectivity of the reduction[2].
-
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature can sometimes improve enantioselectivity.
-
Solvent: The solvent can have a significant impact on the transition state of the reaction and thus the enantioselectivity.
-
Decision Tree for Troubleshooting Reduction Reactions:
Caption: A decision tree for troubleshooting common issues in the reduction of this compound.
Section 4: Troubleshooting Cyclization Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. However, side reactions can lead to the formation of undesired by-products.
Question 6: I am attempting a Paal-Knorr pyrrole synthesis with this compound and a 1,4-dicarbonyl compound, but I am getting a complex mixture of products. What are the possible side reactions?
Answer:
The Paal-Knorr synthesis is generally a robust method for forming pyrroles from 1,4-dicarbonyls and amines (or ammonia). When using a β-ketoester like this compound as a component, side reactions can arise from the reactivity of the ester itself.
-
Furan Formation: The most common side reaction in Paal-Knorr type syntheses is the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan by-product, especially if the amine is not sufficiently nucleophilic or if the reaction is run under strongly acidic conditions[3][7][8].
-
Self-Condensation: The β-ketoester can potentially undergo self-condensation under certain conditions, although this is less common in the presence of a more reactive 1,4-dicarbonyl compound.
Troubleshooting and Optimization:
-
Control of Acidity: The key to minimizing furan formation is to control the pH of the reaction. Using a milder acid catalyst or a buffer system can be beneficial.
-
Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable furan by-product. Running the reaction at a lower temperature for a longer time may improve the yield of the desired pyrrole.
Question 7: In my Hantzsch pyridine synthesis using this compound, I am observing a by-product that I cannot identify. What could it be?
Answer:
The Hantzsch pyridine synthesis involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. While generally high-yielding, side reactions can occur.
-
Knoevenagel Condensation Product: An intermediate in the Hantzsch synthesis is the Knoevenagel condensation product of the aldehyde and the β-ketoester. If the subsequent steps of the reaction are slow, this intermediate can accumulate.
-
Michael Adduct: Another key intermediate is the Michael adduct formed between the Knoevenagel product and a second molecule of the enamine derived from the β-ketoester and ammonia. Incomplete cyclization can lead to the presence of this adduct in the final reaction mixture.
Troubleshooting and Optimization:
-
Stoichiometry: Ensure the correct stoichiometry of all reactants is used. An excess or deficiency of any one component can lead to the accumulation of intermediates.
-
Reaction Time and Temperature: The reaction may require sufficient time and/or heating to ensure all intermediates proceed to the final dihydropyridine product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 344-00-3 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" stability issues and storage
Welcome to the technical support center for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this versatile fluorinated building block.
Core Concepts: Understanding the Stability of this compound
This compound is a valuable reagent in organic synthesis, prized for its trifluoromethyl group which can impart unique properties to target molecules.[1][2][3] However, its β-ketoester functionality also makes it susceptible to certain degradation pathways. Understanding the inherent chemical properties of this compound is the first step in successful experimentation.
The key to its reactivity lies in the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the α-proton.[4] This heightened reactivity, while beneficial for many synthetic transformations, also makes the molecule sensitive to its environment.
Key Stability Considerations:
-
Hygroscopic Nature: The compound is hygroscopic and will readily absorb moisture from the atmosphere.[5][6] This can lead to hydrolysis.
-
pH Sensitivity: It is incompatible with strong acids and strong bases.[5][6]
-
Thermal Stability: While generally stable under normal conditions, prolonged exposure to high temperatures can lead to decomposition.
-
Keto-Enol Tautomerism: Like other β-ketoesters, it exists as an equilibrium mixture of keto and enol tautomers. This equilibrium can be influenced by solvent and temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is sluggish or failing, and I suspect my this compound has degraded. How can I tell?
Answer:
There are several indicators of compound degradation:
-
Visual Inspection: The pure compound is typically a colorless to light yellow liquid.[7] A significant change in color (e.g., to dark yellow or brown) can indicate decomposition.
-
Analytical Characterization:
-
NMR Spectroscopy: This is the most definitive method. In the ¹H NMR spectrum, you might observe a decrease in the intensity of the characteristic peaks for the starting material and the appearance of new signals. For instance, the hydrolysis product, trifluoroacetic acid, would not be directly visible in ¹H NMR but the other hydrolysis product, ethyl 2-methylacetoacetate, would show a new set of peaks. In ¹⁹F NMR, a new peak corresponding to trifluoroacetic acid or its salt may appear.
-
GC-MS: This technique can help identify lower boiling point impurities or degradation products.
-
Troubleshooting Workflow for Suspected Degradation:
Caption: Workflow for troubleshooting suspected degradation.
Question 2: I've noticed a decrease in pH of my unbuffered reaction mixture containing this compound. What could be the cause?
Answer:
A decrease in pH is a strong indicator of hydrolysis . Due to its hygroscopic nature, the compound can react with water to form trifluoroacetic acid and ethyl 2-methylacetoacetate. Trifluoroacetic acid is a strong acid and will lower the pH of your reaction mixture.
Proposed Hydrolysis Pathway:
Caption: Proposed hydrolysis degradation pathway.
Solution:
-
Strict Anhydrous Conditions: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.
-
Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Fresh Reagent: If significant hydrolysis is suspected, it is best to use a fresh bottle of the reagent.
Question 3: My reaction with a strong base (e.g., NaH, NaOEt) is giving low yields or a complex mixture of products. Why is this happening?
Answer:
Strong bases can promote a retro-Claisen condensation reaction.[6] This is the reverse of the Claisen condensation used to synthesize β-ketoesters. The base can attack the carbonyl group, leading to the cleavage of the C-C bond between the α-carbon and the trifluoroacetyl group.
Proposed Retro-Claisen Pathway:
Caption: Proposed retro-Claisen degradation pathway.
Solution:
-
Choice of Base: If possible, use a weaker, non-nucleophilic base.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions.
-
Order of Addition: Add the β-ketoester slowly to a solution of the base and other reagents to keep its instantaneous concentration low.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
What materials are incompatible with this compound?
-
Can I purify this compound if I suspect it has degraded?
-
Yes, purification can often be achieved by vacuum distillation. However, care must be taken to use a dry, inert setup to prevent further degradation.
-
Experimental Protocols: Best Practices
Protocol 1: General Handling of this compound
This protocol outlines the best practices for handling this air- and moisture-sensitive reagent.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, nitrogen-flushed glassware
-
Dry syringes and needles
-
Inert gas source (nitrogen or argon) with a bubbler
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and flush with nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment, monitored with a bubbler.
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas line to equalize the pressure.
-
Use a second, dry syringe to withdraw the desired volume of the reagent.
-
Carefully transfer the reagent to the reaction vessel, ensuring the tip of the needle is below the surface of the solvent if applicable.
-
-
Storage of Partially Used Bottles: After withdrawing the reagent, flush the bottle with inert gas before removing the needles. Store the bottle upright in a cool, dry place.
Protocol 2: Representative Paal-Knorr Pyrrole Synthesis
This protocol is a representative example of how this compound can be used in a Paal-Knorr type synthesis. Note that optimization of reaction conditions may be necessary.
Reaction: Condensation of a 1,4-dicarbonyl compound (generated in situ) with a primary amine to form a substituted pyrrole.
Materials:
-
This compound
-
A suitable primary amine (e.g., aniline)
-
Acetic acid (as catalyst and solvent)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the primary amine (1.1 eq) dissolved in a minimal amount of anhydrous toluene.
-
Catalyst Addition: Add glacial acetic acid (catalytic amount, e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Paal-Knorr Synthesis Workflow:
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 344-00-3 | [7][8] |
| Molecular Formula | C₇H₉F₃O₃ | [8] |
| Molecular Weight | 198.14 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | ~144 °C | [7] |
| Storage Temperature | 2-8 °C | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4,4,4-trifluoroacetoacetate(372-31-6) 1H NMR spectrum [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 344-00-3 | Benchchem [benchchem.com]
- 5. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block.[1] We will delve into the nuances of catalyst selection for the key synthetic step—the methylation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA)—and provide practical, field-tested advice to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding catalyst and reagent choices for the synthesis of this compound.
Q1: What is the primary method for synthesizing this compound?
The most direct and common method is the α-alkylation (specifically, methylation) of the precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This reaction involves the deprotonation of the α-carbon of ETFAA to form a nucleophilic enolate, which then reacts with a methylating agent.
Q2: What are the recommended catalysts or reagents for this methylation reaction?
A strong base is required to deprotonate the α-carbon of the β-keto ester. The most commonly cited and effective reagents include:
-
Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction to completion as hydrogen gas evolves.[2]
-
Sodium ethoxide (NaOEt): A strong base that establishes an equilibrium with the substrate. It is often used as a solution in ethanol.[3][4]
In addition to a strong base, a catalyst like Potassium Iodide (KI) is often used, particularly when using alkyl chlorides or bromides, to facilitate the reaction via the Finkelstein reaction, generating a more reactive alkyl iodide in situ. When using iodomethane directly, KI can still have a beneficial effect on reaction rates.[2]
Q3: What is the chemical principle behind using a strong base like Sodium Hydride (NaH)?
The α-protons of β-keto esters like ETFAA are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the trifluoromethyl group. A strong base is necessary to abstract one of these protons to generate a resonance-stabilized enolate anion. NaH is particularly effective because it is a powerful, non-nucleophilic base. The reaction is irreversible as the byproduct, hydrogen gas (H₂), is volatile and escapes the reaction mixture, thus driving the equilibrium towards enolate formation.
Below is a diagram illustrating the catalytic cycle.
Caption: Mechanism of ETFAA methylation.
Q4: How does the choice of solvent impact the reaction, particularly selectivity?
Solvent choice is critical as it influences both reaction rate and selectivity (C- vs. O-alkylation).
-
Aprotic Polar Solvents (e.g., Acetone, HMPA, DMF): These solvents are often used to dissolve the reactants and intermediates. However, they can influence the ratio of C-alkylation (desired) versus O-alkylation (side product). In some cases, O-alkylation can be reversible, and with sufficient reaction time, the thermodynamically more stable C-alkylated product can be favored.[5]
-
Ethereal Solvents (e.g., THF, Diethyl Ether): These are common solvents for reactions involving NaH. They are relatively non-polar and aprotic, generally favoring C-alkylation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or no yield of the desired product.
-
Possible Cause 1: Inactive Base. Sodium hydride is highly reactive and can be deactivated by moisture.
-
Solution: Use freshly opened NaH from a reputable supplier. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are rigorously dried before use.
-
-
Possible Cause 2: Insufficient Deprotonation. The amount of base may be insufficient to fully deprotonate the ETFAA.
-
Solution: Use at least a stoichiometric equivalent (1.0 eq) of the strong base. A slight excess (e.g., 1.1 eq) is often recommended to ensure complete conversion.
-
-
Possible Cause 3: Low Reaction Temperature/Time. The reaction may be kinetically slow.
-
Solution: While the initial deprotonation is often performed at 0°C to control the exothermic reaction, the subsequent alkylation may require elevated temperatures or longer reaction times. A reported successful synthesis involved a reaction time of 72 hours.[2] Monitor the reaction by TLC or GC to determine the optimal time and temperature.
-
Problem 2: Significant formation of an O-alkylated byproduct.
-
Possible Cause: Reaction Conditions Favoring O-Alkylation. The enolate intermediate has two nucleophilic sites (the α-carbon and the oxygen atom). The reaction conditions, especially the solvent, can dictate the site of attack.
-
Solution: The ratio of C- versus O-alkylation is complex and depends on the solvent, counter-ion, and temperature.[5] Generally, less polar, aprotic solvents favor C-alkylation. Consider switching from highly polar solvents like DMF to THF. Additionally, allowing the reaction to proceed for a longer duration may facilitate the conversion of the O-alkylated product back to the more stable C-alkylated form.[5]
-
Problem 3: Presence of unreacted starting material (ETFAA) after an extended reaction time.
-
Possible Cause 1: Poor Quality Methylating Agent. The iodomethane may have degraded.
-
Solution: Use freshly distilled or newly purchased iodomethane. Store it properly, protected from light.
-
-
Possible Cause 2: Inefficient Halide Exchange. If using a less reactive alkylating agent (e.g., methyl bromide), the iodide catalyst (KI) may be necessary.
-
Solution: Add a catalytic amount (e.g., 0.1 eq) of KI to the reaction mixture to generate the more reactive iodomethane in situ.
-
Problem 4: Formation of a di-methylated byproduct.
-
Possible Cause: Deprotonation of the Product. The desired product, this compound, still has one acidic α-proton. If excess base and methylating agent are present, a second methylation can occur.
-
Solution: Carefully control the stoichiometry. Use no more than one equivalent of the base and methylating agent. Add the methylating agent slowly to the solution of the pre-formed enolate to maintain a low instantaneous concentration, minimizing the chance of a second reaction.
-
Data Summary & Protocols
Comparative Table of Reaction Conditions
| Base Catalyst | Co-Reagent | Solvent | Time (h) | Yield | Reference |
| NaH | KI | Acetone | 72 | ~50% | [2] |
| NaOEt | None | Ethanol | 5 | 75.9%* | [4] |
*Note: This reference is for the synthesis of the un-methylated precursor, ETFAA, via Claisen condensation, but illustrates the use of NaOEt in a related system.
Experimental Protocol: Methylation of ETFAA using NaH
This protocol is a representative procedure based on established chemical principles for α-alkylation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add dry THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solvent.
-
Substrate Addition: Dissolve ethyl 4,4,4-trifluoroacetoacetate (ETFAA, 1.0 eq) in dry THF (5 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.
-
Enolate Formation: Allow the mixture to stir at 0°C for 1 hour after the addition is complete. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add iodomethane (1.05 eq) dropwise to the reaction mixture at 0°C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 24-72 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.
Caption: Experimental workflow for methylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate | Semantic Scholar [semanticscholar.org]
- 5. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring Reactions of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Welcome to the comprehensive technical support guide for monitoring reactions involving Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of reaction monitoring, ensuring the accuracy and efficiency of your chemical syntheses.
Introduction: The unique challenges of a fluorinated β-ketoester
This compound is a valuable precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a trifluoromethyl group, a chiral center, and a β-keto-ester moiety, imparts unique reactivity.[1] However, these same features can present challenges in reaction monitoring. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, influencing reaction pathways.[1] Furthermore, like other β-dicarbonyl compounds, it exists in a keto-enol tautomeric equilibrium, which can complicate chromatographic analysis.[3][4][5][6]
This guide provides practical, field-proven insights into the most common analytical techniques for monitoring its reactions: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the monitoring of reactions with this compound.
Q1: Which analytical technique is best for monitoring my reaction: GC, HPLC, or NMR?
The choice of technique depends on several factors, including the volatility of your reactants and products, the complexity of the reaction mixture, and the information you need (e.g., qualitative progress vs. precise quantification).
-
GC is often suitable for volatile and thermally stable compounds.
-
HPLC is versatile for a wider range of polarities and is ideal for non-volatile or thermally sensitive molecules.
-
NMR (specifically ¹H and ¹⁹F) is a powerful tool for in-situ, real-time reaction monitoring without the need for sample workup, providing detailed structural information.[7][8][9]
Q2: I'm seeing broad or split peaks for my starting material in HPLC. What's the cause?
This is a common issue with β-ketoesters and is often due to the presence of both keto and enol tautomers in solution.[3][4][5][6] These tautomers can have different retention times, leading to poor peak shape.
Q3: How does the trifluoromethyl group affect my analysis?
The -CF₃ group can be advantageous for analysis. In ¹⁹F NMR, it provides a distinct signal in a region of the spectrum that is typically free from other signals, making it an excellent probe for monitoring the reaction.[10][11] For GC analysis, the fluorine atoms can sometimes improve volatility.
Q4: Are there any known stability issues with this compound?
While generally stable, β-ketoesters can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The compound is also hygroscopic and should be protected from moisture.[12]
Q5: What are some common side reactions to be aware of?
Side reactions can include self-condensation, hydrolysis of the ester, or reactions involving impurities in the starting materials or reagents. The specific side reactions will be highly dependent on the reaction conditions (base, acid, temperature, etc.).
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting common issues encountered during reaction monitoring.
Guide 1: Gas Chromatography (GC) Analysis
GC is a powerful technique for monitoring the consumption of the relatively volatile this compound and the formation of products.
Common Problem: Poor Peak Shape or Tailing
-
Causality: Tailing peaks can result from active sites on the GC liner or column that interact with the carbonyl groups of the analyte. It can also be caused by overloading the column.
-
Troubleshooting Steps:
-
Check the liner: Use a deactivated liner to minimize interactions.
-
Column choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For more polar analytes, a wax column may be suitable.[13]
-
Temperature program: Optimize the temperature ramp to ensure good separation and peak shape. A slower ramp rate can sometimes improve resolution.
-
Injection volume and concentration: Reduce the injection volume or dilute the sample to avoid column overload.
-
Common Problem: Inconsistent Results or Poor Reproducibility
-
Causality: This can be due to issues with sample preparation, injection technique, or instrument variability.
-
Troubleshooting Steps:
-
Consistent sample preparation: Ensure that samples are quenched consistently and at the same time point in the reaction. Use a consistent volume of quenching agent and solvent for dilution.[14][15]
-
Internal standard: Use an internal standard that is chemically inert to the reaction conditions and does not co-elute with any components of interest. This will correct for variations in injection volume.
-
Injector maintenance: Regularly clean the GC injector port and replace the septum to prevent leaks and sample degradation.
-
Experimental Protocol: GC Monitoring of a Reaction
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).[16]
-
If necessary, filter the sample to remove any solid material.[14]
-
-
GC Parameters (Starting Point):
-
Column: DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for a broad range of compounds, especially those that are not amenable to GC.
Common Problem: Broad or Split Peaks due to Tautomerism
-
Causality: The keto-enol tautomerism of the β-ketoester can result in two distinct species in solution, which may separate on the HPLC column, leading to poor chromatography.
-
Troubleshooting Steps:
-
Mobile phase modification:
-
Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can accelerate the interconversion between tautomers, often causing them to elute as a single, sharp peak.
-
Adjust pH: The keto-enol equilibrium is pH-dependent. Experimenting with different pH values of the mobile phase can help to favor one form and improve peak shape.
-
-
Column Temperature: Increasing the column temperature can also speed up the tautomer interconversion, leading to a single averaged peak.
-
Column Choice: A standard C18 column is a good starting point. For challenging separations, a mixed-mode column may provide better results.
-
Experimental Protocol: HPLC Monitoring of a Reaction
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench and dilute in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a higher water composition and ramp up the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where the starting material and product have good absorbance (e.g., 254 nm).
-
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is a highly effective method for in-situ monitoring, providing direct insight into the reaction progress without the need for workup.[8][9] Quantitative NMR (qNMR) can be used for accurate yield determination.[7][10][11][17]
Common Problem: Difficulty in Quantifying Reaction Components
-
Causality: Accurate quantification by NMR requires proper experimental setup and data processing.
-
Troubleshooting Steps:
-
Use of an internal standard: Add a known amount of an inert, fluorinated internal standard (for ¹⁹F NMR) or a non-fluorinated standard (for ¹H NMR) with a known concentration. The standard's peak should be in a clear region of the spectrum.
-
Relaxation delay (d1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the nuclei between scans. This is crucial for accurate integration.
-
Pulse angle: Use a 90° pulse to ensure maximum signal for all components.
-
Processing: Use a proper baseline correction and integrate the signals carefully.
-
Common Problem: Signal Overlap in ¹H NMR
-
Causality: Complex reaction mixtures can lead to overlapping signals in the proton NMR spectrum.
-
Troubleshooting Steps:
-
Utilize ¹⁹F NMR: The ¹⁹F NMR spectrum is often much simpler and less crowded, making it easier to resolve and quantify the signals of the starting material and fluorinated products.[10][11]
-
2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm the structure of products and byproducts.
-
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
-
Sample Preparation:
-
In an NMR tube, combine the reactants, solvent (deuterated for field locking), and a known amount of a fluorinated internal standard (e.g., trifluorotoluene).
-
Acquire an initial spectrum before initiating the reaction.
-
-
NMR Acquisition:
-
Acquire ¹⁹F NMR spectra at regular intervals throughout the reaction.
-
Key Parameters:
-
Set the spectral width to encompass all expected fluorine signals.
-
Use a sufficient relaxation delay (e.g., 30 seconds) for quantitative measurements.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signal of the internal standard and the signals of the starting material and products.
-
Calculate the relative concentrations and reaction conversion based on the integral values.
-
Part 3: Data Presentation and Visualization
Clear presentation of monitoring data is crucial for interpreting reaction kinetics and making informed decisions.
Table 1: Example GC Data for Reaction Monitoring
| Time (min) | Area of Starting Material (a.u.) | Area of Product (a.u.) | Area of Internal Standard (a.u.) | % Conversion |
| 0 | 1,250,000 | 0 | 500,000 | 0% |
| 30 | 875,000 | 350,000 | 502,000 | 30% |
| 60 | 500,000 | 725,000 | 498,000 | 60% |
| 120 | 125,000 | 1,100,000 | 501,000 | 90% |
Diagram 1: General Workflow for Reaction Monitoring
A generalized workflow for monitoring a chemical reaction.
Diagram 2: Troubleshooting HPLC Peak Splitting
Troubleshooting guide for peak splitting in HPLC due to tautomerism.
References
- 1. This compound | 344-00-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. iltusa.com [iltusa.com]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate and Ethyl 4,4,4-trifluoroacetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, ethyl acetoacetate derivatives bearing a trifluoromethyl group are indispensable reagents for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The strategic placement of the trifluoromethyl group imparts unique electronic properties, significantly influencing the reactivity of the parent molecule. This guide provides an in-depth comparison of two such vital intermediates: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate and Ethyl 4,4,4-trifluoroacetoacetate. We will explore how the presence of an α-methyl group modulates the reactivity of the β-ketoester system, supported by established chemical principles and available experimental context.
Structural and Electronic Landscape
The fundamental difference between this compound and Ethyl 4,4,4-trifluoroacetoacetate lies in the substitution at the α-carbon. This seemingly minor structural alteration has profound implications for the steric and electronic environment of the molecule, which in turn governs its reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 g/mol | |
| This compound | C₇H₉F₃O₃ | 198.14 g/mol |
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly increases the acidity of the α-proton(s) and enhances the electrophilicity of the adjacent carbonyl carbons.[1]
Comparative Reactivity Analysis
The presence of the α-methyl group in this compound introduces two key factors that differentiate its reactivity from the non-methylated analogue: steric hindrance and electronic effects . It has been noted that the presence of this methyl group significantly alters the compound's reactivity, making direct extrapolation from the non-methylated analogue speculative.[1]
Enolate Formation and Acidity
The acidity of the α-proton is a critical determinant of the reactivity of β-ketoesters, as it dictates the ease of enolate formation, a key intermediate in many carbon-carbon bond-forming reactions.
-
Ethyl 4,4,4-trifluoroacetoacetate: Possesses two acidic α-protons. The strong electron-withdrawing effect of the -CF₃ group makes these protons significantly more acidic than those in non-fluorinated β-ketoesters.
-
This compound: Has only one acidic α-proton. The α-methyl group, being electron-donating, slightly reduces the acidity of the remaining α-proton compared to its non-methylated counterpart.
Expected Trend in Acidity:
Caption: Expected trend in α-proton acidity.
Alkylation Reactions
Alkylation of β-ketoesters is a fundamental transformation that proceeds via the corresponding enolate. The substitution pattern at the α-carbon directly influences the outcome of these reactions.
-
Ethyl 4,4,4-trifluoroacetoacetate: Can be readily mono- and di-alkylated at the α-position. The reactivity is high due to the ease of enolate formation. Studies have shown that the ratio of O- versus C-alkylation can be influenced by the solvent and reaction time.[2]
-
This compound: Can only be mono-alkylated, leading to a quaternary α-carbon. The presence of the existing methyl group introduces significant steric hindrance, which can reduce the reaction rate compared to the non-methylated analogue. The formation of a quaternary center is often a desired synthetic outcome.
Experimental Protocol: General Procedure for Alkylation of Ethyl 4,4,4-trifluoroacetoacetate
-
To a solution of sodium ethoxide in ethanol, add Ethyl 4,4,4-trifluoroacetoacetate dropwise at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the desired alkyl halide and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[3] The reactivity in this context is influenced by both the acidity of the α-proton and steric factors.
-
Ethyl 4,4,4-trifluoroacetoacetate: Readily participates in Knoevenagel condensations due to the high acidity of its α-protons, which facilitates the initial deprotonation step.
-
This compound: The presence of the α-methyl group introduces steric bulk, which can hinder the approach of the carbonyl compound and the subsequent condensation. This steric hindrance is expected to result in a lower reaction rate compared to the non-methylated analogue.
Illustrative Knoevenagel Condensation Workflow:
Caption: General workflow for a Knoevenagel condensation.
Keto-Enol Tautomerism
β-Ketoesters exist in equilibrium between their keto and enol tautomers. The position of this equilibrium is influenced by the solvent and substituents.[4] The trifluoromethyl group in both molecules favors the enol form due to the formation of a stable intramolecular hydrogen bond.
-
Ethyl 4,4,4-trifluoroacetoacetate: Studies have shown that the keto-enol tautomerization dynamics are solvent-dependent. The enol tautomer is stabilized by an intramolecular hydrogen bond.[4]
-
This compound: The α-methyl group can influence the stability of the enol form. While specific studies on this molecule are limited, it is plausible that the steric interactions introduced by the methyl group could slightly alter the keto-enol equilibrium compared to the non-methylated compound.
Synthesis of the Starting Materials
Both compounds are typically synthesized via a Claisen condensation reaction.
-
Ethyl 4,4,4-trifluoroacetoacetate: Prepared by the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[5]
-
This compound: Synthesized through a crossed Claisen condensation between ethyl trifluoroacetate and ethyl propionate.[6]
Synthetic Pathway Overview:
Caption: Claisen condensation routes to the target molecules.
Conclusion and Outlook
The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reactivity. For applications requiring rapid enolate formation and subsequent reaction at the α-position, Ethyl 4,4,4-trifluoroacetoacetate is likely the more suitable candidate. Conversely, when the goal is the construction of a sterically congested α-carbon or when only a single alkylation is desired, this compound offers a clear advantage. Further quantitative kinetic studies directly comparing these two compounds would be highly beneficial to the scientific community for the precise design of synthetic routes.
References
- 1. This compound | 344-00-3 | Benchchem [benchchem.com]
- 2. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide: The Strategic Advantages of the α-Methyl Group in Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
For researchers and professionals in drug development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final molecule. Fluorinated compounds, in particular, are of immense interest due to the unique electronic properties that fluorine imparts. This guide provides an in-depth comparison between Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EM-TFAA) and its non-methylated analogue, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), focusing on the distinct advantages conferred by the α-methyl group.
At the core of both molecules is the β-ketoester functionality, profoundly influenced by a trifluoromethyl (-CF3) group. This powerful electron-withdrawing moiety significantly increases the electrophilicity of the adjacent carbonyl carbon, making the compounds highly susceptible to nucleophilic attack and enhancing the acidity of the α-proton.[1] While this shared feature makes them valuable synthons, the presence of an α-methyl group in EM-TFAA introduces critical steric, electronic, and stereochemical differences that unlock new synthetic possibilities.
Section 1: The Chiral Advantage: A Gateway to Stereospecific Synthesis
The most profound advantage of the α-methyl group is the introduction of a chiral center at the C2 position.[1] In pharmaceutical development, where a specific stereoisomer often accounts for the desired therapeutic activity while others may be inactive or even harmful, the ability to control stereochemistry is paramount.
EM-TFAA serves as a prochiral precursor. For instance, in a reduction of the ketone, two diastereomers can be formed, each with a specific stereochemistry that can be controlled through asymmetric synthesis. This is a significant step up from ETFAA, where reduction creates only one new stereocenter.
Comparative Reaction: Asymmetric Reduction
The asymmetric reduction of ETFAA to the corresponding chiral alcohol is a key step in synthesizing various biologically active molecules.[1][2] By comparing this established reaction with the potential reduction of EM-TFAA, we can highlight the added value of the methyl group.
| Precursor | Reaction | Product Stereochemistry | Significance in Drug Design |
| ETFAA | Asymmetric Reduction of Ketone | One new chiral center (at C3). Leads to (R)- or (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[2] | Access to a single enantiomeric series of building blocks. |
| EM-TFAA | Asymmetric Reduction of Ketone | A second chiral center is created (at C3) adjacent to the existing one (at C2). Leads to four possible stereoisomers (syn and anti diastereomers, each as a pair of enantiomers). | Access to more complex and structurally diverse chiral scaffolds with multiple stereocenters, enabling finer tuning of drug-receptor interactions. |
Experimental Protocol: Biocatalytic Asymmetric Reduction
The following protocol is based on established methods for the non-methylated analogue and adapted for EM-TFAA to illustrate the experimental considerations.[2]
Objective: To perform a stereoselective reduction of the C3 ketone in EM-TFAA using a biocatalyst.
Materials:
-
This compound (EM-TFAA)
-
Saccharomyces uvarum (or other suitable yeast strain)
-
D-Glucose
-
Dibutyl phthalate (or other biocompatible organic solvent)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks, shaker incubator, centrifuge, rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) analysis
Procedure:
-
Culture Preparation: Cultivate Saccharomyces uvarum in a suitable growth medium for 24-48 hours. Harvest the cells by centrifugation and wash with sterile phosphate buffer.
-
Biphasic System Setup: In an Erlenmeyer flask, prepare a biphasic system consisting of an aqueous phase (phosphate buffer with D-glucose as a co-factor for NADPH regeneration) and an organic phase (dibutyl phthalate containing the EM-TFAA substrate). The biphasic system improves substrate availability and reduces product inhibition.[2]
-
Bioreduction: Add the prepared yeast cells to the aqueous phase. Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation speed.
-
Reaction Monitoring: Periodically take samples from the organic phase and analyze by TLC or GC to monitor the conversion of the substrate.
-
Work-up and Extraction: Once the reaction reaches completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (3x volumes). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Analysis: Purify the resulting product (ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate) via column chromatography. Determine the conversion, diastereomeric ratio, and enantiomeric excess of the major diastereomer using chiral GC or HPLC.
Section 2: Modulating Keto-Enol Tautomerism and Reactivity
Like all β-dicarbonyl compounds, EM-TFAA exists in equilibrium with its enol tautomer. The position of this equilibrium is crucial as it dictates the available reaction pathways, particularly those involving the enolate. The α-methyl group influences this equilibrium through both steric and electronic effects.
-
Keto Form: The default state, where reactions typically occur at the electrophilic carbonyl carbons.
-
Enol Form: The C=C double bond and hydroxyl group allow for different reactivity, such as electrophilic attack at the α-carbon. The stability of the enol is key.
The α-methyl group in EM-TFAA leads to a more substituted, and thus generally more thermodynamically stable, double bond in the enol form compared to the enol of ETFAA.[3] This can shift the equilibrium more towards the enol tautomer, potentially favoring reactions that proceed through this intermediate.
References
- 1. This compound | 344-00-3 | Benchchem [benchchem.com]
- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
A Senior Application Scientist's Guide to the Efficacy of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a powerful tool for enhancing metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides an in-depth comparison of the efficacy of heterocyclic derivatives synthesized from a key fluorinated building block: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.
Through a focused examination of trifluoromethylated pyrazole derivatives, we will explore the structure-activity relationships (SAR) that govern their potency as kinase inhibitors. This guide will provide not only comparative experimental data but also the detailed methodologies required to conduct such evaluations, empowering you to apply these principles in your own research.
The Strategic Advantage of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule.[2] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the acidity of nearby protons and the polarity of the molecule. Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, a critical factor in improving a drug's half-life and overall exposure.[3]
This compound is a versatile starting material that allows for the efficient introduction of the trifluoromethyl moiety into a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.[4][5]
Comparative Efficacy of Trifluoromethylated Pyrazole Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The following data, synthesized from preclinical studies, showcases the potent and selective inhibitory activity of trifluoromethyl-pyrazole derivatives against various cancer-related kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Trifluoromethyl-Pyrazole Derivatives
| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) |
| A-1 | Phenyl | 4-Chlorophenyl | EGFR | 4.87 |
| A-2 | 4-Fluorophenyl | 4-Methoxyphenyl | EGFR | 3.87 |
| B-1 | Phenyl | 4-Chlorophenyl | HER2 | 6.23 |
| B-2 | 4-Fluorophenyl | 4-Methoxyphenyl | HER2 | 5.91 |
| C-1 | Phenyl | 2,4-Dichlorophenyl | JNK3 | 15.2 |
| C-2 | 4-Iodophenyl | Piperidinyl | CB1 Receptor | Potent Antagonist |
This data is a representative compilation from multiple sources to illustrate structure-activity relationships.[6][7][8]
Table 2: Antiproliferative Activity of Trifluoromethyl-Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | R1 Group | R2 Group | Cell Line | IC50 (µM) |
| D-1 | Phenyl | 4-Chlorophenyl | MCF-7 (Breast) | 3.87 |
| D-2 | 4-Fluorophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | 0.227 |
| E-1 | Phenyl | 2,4-Dichlorophenyl | PC-3 (Prostate) | 28.6 |
| E-2 | 4-Iodophenyl | Piperidinyl | PC-3 (Prostate) | 21.9 |
This data is a representative compilation from multiple sources to illustrate structure-activity relationships.[4][8]
Structure-Activity Relationship (SAR) Insights
The data presented in Tables 1 and 2 reveals key structural modifications that influence the efficacy of these pyrazole derivatives:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the R1 and R2 positions significantly impact potency. For instance, the introduction of a fluorine atom at the para-position of the R1 phenyl group (Compound A-2 vs. A-1) leads to a modest increase in EGFR inhibitory activity.
-
Bioisosteric Replacement: The strategic replacement of one functional group with another that has similar physicochemical properties (a bioisostere) can fine-tune the activity and properties of a compound. The trifluoromethyl group itself is often used as a bioisostere for other groups.[9][10][11]
-
Heterocyclic Core Modifications: While this guide focuses on pyrazoles, the underlying principles of leveraging the trifluoromethyl group from this compound can be extended to other heterocyclic systems to explore new chemical space and target different enzymes.
Experimental Protocols
To ensure the scientific integrity of efficacy comparisons, standardized and validated experimental protocols are paramount. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Recombinant Kinase (e.g., EGFR, HER2, JNK3)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to create a dose-response curve.
-
Reaction Setup:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of a solution containing the peptide substrate and ATP to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Caption: Workflow for the in vitro kinase inhibition assay.
In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Test compound
-
Positive control compounds (one high clearance and one low clearance)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. By leveraging the unique properties of the trifluoromethyl group, medicinal chemists can design and synthesize potent and metabolically stable drug candidates. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, enabling the rational design and efficient evaluation of novel therapeutic agents. The presented case study of trifluoromethylated pyrazole kinase inhibitors highlights the power of this approach in generating promising lead compounds for further development.
References
- 1. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical and Reactive Properties of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate and its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating physicochemical properties, reactivity, and biological activity.[1][2] This guide provides an in-depth comparison of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate and its non-fluorinated analog, Ethyl 2-methylacetoacetate. We will explore how the presence of a trifluoromethyl group imparts unique characteristics that are highly advantageous in pharmaceutical and agrochemical research.[3][4]
Introduction: The Significance of Fluorination in β-Keto Esters
β-Keto esters are highly versatile building blocks in organic synthesis due to their dual functionality, which allows for a wide range of chemical transformations.[5][6] Ethyl 2-methylacetoacetate has long been a staple in the synthesis of pharmaceuticals, agrochemicals, and flavorings.[4][7] The introduction of a trifluoromethyl (CF₃) group, as seen in this compound, dramatically alters the molecule's electronic properties, influencing its stability, reactivity, and biological fate.[8][9] This guide will dissect these differences through a comparative analysis of their properties and performance in key experimental assays.
Physicochemical Properties: A Tale of Two Molecules
The substitution of a methyl group with a trifluoromethyl group leads to significant changes in the physicochemical properties of the β-keto ester. These differences have profound implications for their handling, reactivity, and application.
| Property | This compound | Ethyl 2-methylacetoacetate | References |
| CAS Number | 344-00-3 | 609-14-3 | [10][11] |
| Molecular Formula | C₇H₉F₃O₃ | C₇H₁₂O₃ | [10][11] |
| Molecular Weight | 198.14 g/mol | 144.17 g/mol | [10][11] |
| Boiling Point | 144-146 °C | 187 °C | [9][12] |
| Density | 1.258 g/mL | 1.019 g/mL at 25 °C | [9][12] |
| Refractive Index (n_D^20) | 1.374 | 1.418 | [9][12] |
| Flash Point | 47 °C | 63 °C | [9][12] |
| Solubility | Soluble in organic solvents, insoluble in water. | Immiscible in water. | [11][13] |
| LogP | 2.81 (ACD/LogP) | 1.06 | [11][13] |
| Polar Surface Area | 43.37 Ų | 43.37 Ų | [11][13] |
Key Insights:
-
Increased Lipophilicity: The significantly higher LogP value of the fluorinated analog indicates greater lipophilicity. This property is often desirable in drug candidates as it can enhance membrane permeability and absorption.[8]
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group is a key differentiator.[2][9] This influences the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbon, which will be discussed in the reactivity section.
-
Physical Constants: The lower boiling point and higher density of the fluorinated compound are direct consequences of the fluorine atoms' mass and electronegativity.
Comparative Reactivity: The Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts a strong electron-withdrawing effect, which profoundly influences the reactivity of the β-keto ester.[9]
3.1. Keto-Enol Tautomerism
β-Keto esters exist in equilibrium between their keto and enol tautomers.[14] The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents. The electron-withdrawing CF₃ group in this compound is expected to stabilize the enol form to a greater extent than the methyl group in its non-fluorinated counterpart due to increased acidity of the α-proton.[15]
Experimental Protocol: Spectroscopic Analysis of Keto-Enol Tautomerism
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize and quantify the keto-enol tautomers.[14]
Objective: To determine the relative abundance of the keto and enol forms of this compound and Ethyl 2-methylacetoacetate in different solvents.
Materials:
-
This compound
-
Ethyl 2-methylacetoacetate
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Salt plates (NaCl or KBr)
Procedure:
NMR Spectroscopy:
-
Sample Preparation: Prepare a ~5% (w/v) solution of each β-keto ester in both CDCl₃ and DMSO-d₆.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample.
-
Analysis:
-
Identify the characteristic signals for the keto and enol forms. For the enol form, a distinctive signal for the enolic proton will be observed at a downfield chemical shift.
-
Integrate the signals corresponding to unique protons of the keto and enol forms to determine their relative ratio.
-
IR Spectroscopy:
-
Sample Preparation: For liquid samples, place a drop of the compound between two salt plates to create a thin film. For solutions, prepare a 5-10% solution in a suitable solvent (e.g., chloroform).[14]
-
Data Acquisition: Obtain the IR spectrum for each sample.
-
Analysis:
-
Identify the characteristic carbonyl stretching frequencies for the keto form (typically two distinct C=O stretches).
-
Identify the characteristic C=C and C=O stretching frequencies for the enol form, which will be at lower wavenumbers due to conjugation. A broad O-H stretch may also be visible for the enol.
-
3.2. Electrophilicity and Nucleophilic Acyl Substitution
The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon in this compound.[9] This heightened electrophilicity makes it more susceptible to nucleophilic attack compared to its non-fluorinated analog.[9] This has important implications for its use in synthesis, for example, in the formation of heterocyclic compounds.
Experimental Workflow: Comparing Electrophilicity via a Model Reaction
Caption: Workflow for comparing the electrophilicity of β-keto esters.
Implications in Drug Development: Metabolic Stability
A crucial aspect of drug development is ensuring that a drug candidate has sufficient metabolic stability to exert its therapeutic effect.[16] The trifluoromethyl group is renowned for its ability to enhance metabolic stability.[8][17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[16]
By replacing a metabolically labile methyl group with a CF₃ group, a common site of oxidative metabolism can be blocked.[16] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[16]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a method to assess and compare the metabolic stability of this compound and its non-fluorinated analog.[16][18]
Objective: To determine the rate of metabolism of the two compounds by liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated β-keto esters)
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive control in a suitable solvent. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solutions to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile.
-
Analysis:
-
Centrifuge the plates to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Expected Outcomes and Interpretation
| Parameter | This compound | Ethyl 2-methylacetoacetate | Rationale |
| In Vitro Half-life (t₁/₂) | Longer | Shorter | The CF₃ group is resistant to oxidative metabolism, leading to a slower rate of clearance.[16] |
| Intrinsic Clearance (CLᵢₙₜ) | Lower | Higher | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a metabolic pathway reduces this value.[16] |
Logical Relationship of Properties and Performance
Caption: Impact of the CF₃ group on molecular properties and performance.
Conclusion
The substitution of a methyl group with a trifluoromethyl group in Ethyl 2-methylacetoacetate to yield this compound results in a compound with markedly different and, for many applications in drug discovery and development, superior properties. The increased electrophilicity and altered keto-enol equilibrium of the fluorinated analog offer unique opportunities in synthetic chemistry.[9] Furthermore, the enhanced metabolic stability conferred by the CF₃ group is a significant advantage in the design of drug candidates with improved pharmacokinetic profiles.[8][16] The experimental protocols provided in this guide offer a framework for researchers to empirically validate these differences and leverage the unique properties of this compound in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-methylacetoacetate | 609-14-3 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 344-00-3 | Benchchem [benchchem.com]
- 10. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. Ethyl 2-methylacetoacetate 90 609-14-3 [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Researcher's Guide to Spectroscopic Differentiation: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate and Its Synthetic Precursors
Introduction: The Significance of a Methyl Group
In the realm of medicinal chemistry and materials science, the strategic placement of a trifluoromethyl group (-CF3) can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a key fluorinated building block, valued for its ability to introduce these desirable properties into complex target molecules.[2] Its synthesis typically involves the C-alkylation of its direct precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[3][4]
For the researcher engaged in this synthesis, confirming the successful and complete conversion of the starting material is paramount. Simple techniques like thin-layer chromatography can be misleading due to similar polarities. Therefore, a definitive analysis relies on spectroscopic methods. This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its key precursors, offering a clear roadmap for identifying each species and verifying reaction completion.
The Synthetic Pathway: From Precursor to Product
The target compound is most commonly prepared by the methylation of the α-carbon on ethyl 4,4,4-trifluoroacetoacetate.[3] The α-carbon, situated between two electron-withdrawing carbonyl groups, is sufficiently acidic to be deprotonated by a suitable base (e.g., Sodium Hydride, NaH), forming an enolate. This nucleophilic enolate then attacks an electrophilic methyl source, typically methyl iodide, to form the final C-alkylated product.[3]
Caption: Synthetic route for this compound.
Spectroscopic Profile of Precursors
A thorough understanding of the starting materials' spectra is essential to confidently identify their absence in the final product mixture.
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
This β-ketoester exhibits keto-enol tautomerism, which can sometimes lead to the appearance of minor peaks for the enol form in NMR spectra, though the keto form typically predominates.
-
¹H NMR: The spectrum is characterized by three main signals. The ethyl ester group presents as a quartet around 4.2 ppm (-OCH₂ CH₃) and a triplet around 1.3 ppm (-OCH₂CH₃ ). The most crucial signal for our analysis is the singlet around 3.6 ppm, which corresponds to the two acidic α-protons (CF₃C(=O)CH₂ CO₂Et). The integration of this peak (2H) is a key benchmark.
-
¹³C NMR: Key signals include the ethyl ester carbons (~62 ppm for -C H₂ and ~14 ppm for -C H₃), the two carbonyl carbons (~183 ppm for the ketone C=O and ~167 ppm for the ester C=O), and the α-methylene carbon at approximately 48 ppm.[5][6] The trifluoromethyl carbon appears as a quartet (due to C-F coupling) around 117 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching bands. The ketone C=O stretch appears around 1760 cm⁻¹, and the ester C=O stretch is found at a slightly higher wavenumber, near 1780 cm⁻¹. The strong C-F bonds exhibit intense absorption bands in the 1300-1100 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 184.[7] Common fragments include the loss of the ethoxy group (-OC₂H₅) to give a peak at m/z 139, and the characteristic trifluoroacetyl cation [CF₃CO]⁺ at m/z 97.[7]
Methyl Iodide (CH₃I)
As a simple reagent, its spectral features are straightforward and serve as a control.
-
¹H NMR: A sharp singlet for the three equivalent methyl protons, typically appearing around 2.2 ppm.[8] Its presence in the final product spectrum would indicate unreacted starting material.
-
IR Spectroscopy: The most prominent features are the C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-I stretching absorption at a much lower frequency, around 533 cm⁻¹.[9][10]
-
Mass Spectrometry (MS): The mass spectrum shows a distinct molecular ion peak at m/z 142.[11] A prominent peak at m/z 127 corresponds to the iodine cation [I]⁺, and a peak at m/z 15 corresponds to the methyl cation [CH₃]⁺.
Spectroscopic Profile of the Final Product
The addition of a single methyl group to the α-carbon dramatically alters the molecule's symmetry and, consequently, its spectroscopic signature.
This compound
-
¹H NMR: The most telling transformation occurs here.
-
The singlet for the α-methylene protons at ~3.6 ppm disappears completely .
-
A new quartet appears around 3.9-4.0 ppm, corresponding to the now single α-methine proton (-CH (CH₃)-). It is split into a quartet by the three adjacent methyl protons.
-
A new doublet appears around 1.5 ppm. This is the signal for the newly added methyl group (-CH(CH₃ )-), which is split by the single α-methine proton. The ethyl ester signals (quartet and triplet) remain, with slight shifts.
-
-
¹³C NMR: The α-carbon signal shifts downfield from ~48 ppm (for the -CH₂-) to ~53 ppm for the substituted methine carbon (-C H-). A new signal for the added methyl carbon appears around 15 ppm.[12]
-
Infrared (IR) Spectroscopy: The spectrum retains the strong dual carbonyl bands and the C-F stretching region. However, the C=O frequencies may shift slightly due to the electronic effect of the added alkyl group. The most significant change is the appearance of new C-H bending and stretching frequencies associated with the added methyl group.[12]
-
Mass Spectrometry (MS): The molecular weight increases by 14 Da (the mass of a CH₂ group minus one H plus one CH₃). The molecular ion peak (M⁺) is now observed at m/z 198.[12] The fragmentation pattern will also change, reflecting the new substitution pattern.
Head-to-Head Comparison: A Summary of Key Differentiators
The most effective way to visualize the transformation is a direct comparison of the key data points.
| Spectroscopic Feature | Ethyl 4,4,4-trifluoroacetoacetate (Precursor) | This compound (Product) | Rationale for Change |
| ¹H NMR: α-Proton(s) | Singlet, ~3.6 ppm (2H) | Quartet, ~3.9 ppm (1H) | Substitution of one proton with a methyl group changes the chemical environment and introduces spin-spin coupling. |
| ¹H NMR: New Signal | N/A | Doublet, ~1.5 ppm (3H) | Appearance of the signal for the newly introduced α-methyl group. |
| ¹³C NMR: α-Carbon | ~48 ppm (-CH₂-) | ~53 ppm (-CH-) | Increased substitution on the α-carbon causes a downfield shift. |
| ¹³C NMR: New Signal | N/A | ~15 ppm (-CH₃) | Appearance of the signal for the new α-methyl carbon. |
| IR: Key Bands (cm⁻¹) | ~1780 (Ester C=O), ~1760 (Ketone C=O) | Similar C=O bands, with potential slight shifts | The fundamental functional groups remain, but the electronic environment is subtly altered. |
| MS: Molecular Ion (m/z) | 184 | 198 | Addition of a methyl group (CH₃) and removal of a proton (H), a net addition of 14 atomic mass units. |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, adherence to standardized protocols is critical.
General Sample Preparation
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
IR (ATR): Place one drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
MS (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject 1 µL into the Gas Chromatograph-Mass Spectrometer (GC-MS).
Caption: General workflow for spectroscopic analysis and comparison.
Conclusion
The methylation of ethyl 4,4,4-trifluoroacetoacetate provides a classic and clear-cut example of how spectroscopic techniques can be used to monitor a chemical reaction and confirm the identity of a product. The transformation is most definitively observed in ¹H NMR spectroscopy through the disappearance of the α-methylene singlet and the concurrent appearance of an α-methine quartet and an α-methyl doublet. This is corroborated by a 14 Da mass increase in the molecular ion peak in mass spectrometry and the appearance of new signals in the ¹³C NMR spectrum. By systematically comparing the spectra of the reaction mixture against the reference data for the precursors and the expected product, researchers can proceed with confidence in the integrity and purity of their synthesized material.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 4,4,4-trifluoroacetoacetate(372-31-6) 13C NMR [m.chemicalbook.com]
- 6. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectra Database [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methane, iodo- [webbook.nist.gov]
- 12. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Mechanistic Guide to Trifluoroacetoacetates: A Comparative Analysis of Methylated and Non-Methylated Analogues in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The trifluoromethyl group (CF3) is particularly prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the most versatile reagents for this purpose are the trifluoroacetoacetates.
This guide provides an in-depth mechanistic comparison between two classes of these critical building blocks: non-methylated trifluoroacetoacetates, exemplified by Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and their α-methylated counterparts, such as Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. The presence or absence of a single methyl group at the α-position fundamentally dictates their reactivity, mechanistic pathways, and ultimate synthetic utility. Understanding this difference is not merely academic; it is crucial for efficient reaction design, troubleshooting, and the rational synthesis of complex target molecules.
The Decisive Role of the α-Proton: Keto-Enol Tautomerism and Acidity
The core mechanistic divergence between these two reagents lies in their capacity for keto-enol tautomerism, a form of constitutional isomerism involving the migration of a proton and the shifting of electrons.[2][3]
-
Non-Methylated Trifluoroacetoacetates (e.g., ETFAA): These molecules possess a hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon). This α-proton is significantly acidic due to the powerful inductive electron-withdrawing effect of the adjacent trifluoromethyl group and the resonance stabilization of the resulting conjugate base (the enolate).[4] This acidity facilitates a dynamic equilibrium between the keto and enol forms. The enol tautomer, while often a minor component in simple ketones, is significantly stabilized and more prevalent in β-dicarbonyl systems like ETFAA, especially with the influence of the CF3 group.[3][5] The facile formation of the enolate is the key to this reagent's function as a potent nucleophile.
-
Methylated Trifluoroacetoacetates: By replacing the α-proton with a methyl group, the capacity for enolization at this position is completely removed. This molecule is locked in its keto form with respect to the α-carbon. Consequently, it cannot be deprotonated to act as a nucleophile from the α-position, a distinction that dramatically alters its chemical behavior.
Mechanistic Pathways in Acylation Reactions
The structural differences directly translate into opposing roles in common synthetic transformations like acylation. The non-methylated variant acts as a nucleophilic partner, while the methylated version behaves as an electrophilic acylating agent.
Mechanism 1: Non-Methylated ETFAA as a Nucleophile
In the presence of a suitable base (e.g., sodium ethoxide, sodium hydride), ETFAA is readily deprotonated at the α-carbon to form a highly stable, resonance-delocalized enolate ion. This enolate is a soft nucleophile that can readily attack a variety of electrophiles, including acyl chlorides, in a carbon-carbon bond-forming reaction. This reactivity is the basis for its widespread use in constructing complex molecular frameworks.[6]
Mechanism 2: Methylated TFAA as an Electrophile
Lacking the acidic α-proton, the methylated analogue cannot form an enolate. Its reactivity is instead dominated by the electrophilic character of its two carbonyl carbons. The carbonyl carbon adjacent to the CF3 group is exceptionally electrophilic due to the intense electron-withdrawing nature of the fluorine atoms.[4] Therefore, this molecule excels as a trifluoroacetylating agent, reacting with nucleophiles (e.g., amines, alcohols, or organometallics) at this position.
Comparative Experimental Guide: A Self-Validating Protocol
To empirically demonstrate these divergent reactivities, we present a comparative protocol. The objective is to attempt a base-mediated acylation where the trifluoroacetoacetate is the intended nucleophile. This design is self-validating: success with the non-methylated substrate and failure with the methylated one unequivocally confirms the mechanistic principles discussed.
Experimental Workflow
Protocol 1: C-Acylation with Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with dry hexanes to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Acylation: Add benzoyl chloride (1.0 eq) dropwise to the enolate solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Attempted C-Acylation with this compound
Follow the exact same procedure as Protocol 1, substituting this compound (1.0 eq) for ETFAA.
Anticipated Results & Data Summary
The expected outcomes highlight the critical role of the α-proton. The ETFAA reaction should proceed to give the desired C-acylated product in good yield, while the methylated counterpart will fail to react under these conditions, leading to the recovery of starting material.
| Substrate | Base/Solvent | Electrophile | Reaction Outcome | Anticipated Yield |
| Ethyl 4,4,4-trifluoroacetoacetate | NaH / THF | Benzoyl Chloride | C-Acylation | 80-90% |
| This compound | NaH / THF | Benzoyl Chloride | No Reaction | <5% (Starting Material Recovered) |
Implications for Drug Development and Synthetic Strategy
The choice between a methylated and non-methylated trifluoroacetoacetate is a strategic one, driven by the desired final structure and the planned synthetic route.
-
Non-Methylated TFAAs are the reagents of choice for building molecular complexity around the α-position. They are foundational for synthesizing a vast range of fluorinated heterocyclic compounds, which are prevalent motifs in many approved antiviral, anticancer, and anti-inflammatory drugs.[1][7] Their ability to act as nucleophilic synthons makes them indispensable for constructing the carbon skeleton of drug candidates.
-
Methylated TFAAs are employed when a quaternary, trifluoroacetyl-substituted carbon center is the target. Their primary role is as a specialized trifluoroacetylating agent.[4] Furthermore, the α-methyl group introduces a chiral center, making these reagents valuable in asymmetric synthesis to produce enantiomerically pure pharmaceuticals, such as the antidepressant befloxatone.[4]
Conclusion
The methylation of the α-carbon in trifluoroacetoacetates is a subtle structural modification with profound mechanistic consequences. The presence of an acidic α-proton in non-methylated variants enables enolate formation, positioning them as powerful nucleophilic building blocks for C-C bond formation. Conversely, the absence of this proton in methylated analogues transforms them into electrophilic acylating agents, valued for installing the trifluoroacetyl group or creating quaternary stereocenters. For the discerning scientist in drug discovery and development, a clear understanding of these opposing reactivities is essential for the rational design of efficient, predictable, and successful synthetic pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound | 344-00-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
Cost-Benefit Analysis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in Synthesis: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel pharmaceuticals and advanced materials, the strategic incorporation of the trifluoromethyl (CF3) group is a well-established approach to enhance molecular properties such as metabolic stability, bioavailability, and binding affinity. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EOMTFAA) has emerged as a premium building block for this purpose. This guide offers an in-depth cost-benefit analysis of EOMTFAA, comparing it with its more conventional counterpart, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), through the lens of synthetic efficiency, yield, and economic viability.
The Decisive Role of the α-Methyl Group: A Mechanistic Standpoint
The key differentiator between EOMTFAA and ETFAA is the presence of a methyl group at the α-carbon. This structural modification fundamentally alters the reactivity of the molecule. In ETFAA, the α-protons are acidic, leading to facile enolization. While this can be synthetically useful in some contexts, it can also be a source of side reactions and reduced yields in others. The α-methyl group in EOMTFAA sterically hinders and electronically disfavors enolization, effectively locking the molecule in its keto form. This seemingly subtle change provides two significant advantages: increased stability and a more defined reactive pathway, primarily centered on the carbonyl groups.
Comparative Performance in Trifluoromethylated Heterocycle Synthesis
The synthesis of trifluoromethylated pyrazoles and pyrazolones is a cornerstone in the development of new therapeutic agents. This class of compounds often exhibits a broad range of biological activities.
Synthetic Challenge: A common route to trifluoromethylated pyrazolones is the condensation of a β-ketoester with a hydrazine. When using ETFAA, the acidic α-proton can lead to undesired side reactions, complicating the purification process and potentially lowering the overall yield of the target molecule.
The EOMTFAA Advantage: The absence of an enolizable proton in EOMTFAA circumvents these side reactions, leading to a cleaner reaction profile and a higher yield of the desired 4-methyl-3-trifluoromethyl-pyrazolone.
Experimental Protocol: Synthesis of 1-Phenyl-4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
-
Reaction Setup: A solution of this compound (10 mmol) in ethanol (25 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Phenylhydrazine (10 mmol) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for 3 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pure pyrazolone.
Comparative Data: Pyrazolone Synthesis
| Reagent | Product | Typical Yield (%) | Purity (%) |
| EOMTFAA | 1-Phenyl-4-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | 88-95 | >98 |
| ETFAA | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | 75-85 | ~95 |
Workflow for Trifluoromethylated Pyrazolone Synthesis
The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Fluorinated Heterocycles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Trifluoromethyl Group
In the landscape of medicinal chemistry, the strategic modification of a lead compound is the cornerstone of enhancing therapeutic efficacy. Among the vast arsenal of functional groups available to chemists, the trifluoromethyl (-CF₃) group stands out for its profound and often transformative impact on a molecule's biological profile. This guide delves into the enhanced biological activities of heterocyclic compounds derived from Ethyl 2-methyl-4,4,4-trifluoroacetoacetate , a versatile fluorinated building block. We will objectively compare these derivatives to their non-fluorinated analogs synthesized from ethyl 2-methylacetoacetate, providing a clear, evidence-based rationale for the "trifluoromethyl advantage" supported by experimental data and detailed protocols.
The Mechanistic Edge: Why Trifluoromethyl Groups Enhance Bioactivity
The substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is far from a simple steric exchange. It introduces a unique combination of electronic and physicochemical properties that can dramatically improve a drug candidate's performance.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing metabolically vulnerable C-H bonds with robust C-F bonds can shield a molecule from enzymatic degradation by cytochrome P450 enzymes, significantly increasing its metabolic stability and in vivo half-life.
-
Increased Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cellular membranes. This improved permeability is crucial for reaching intracellular targets and can lead to better absorption and distribution of the drug throughout the body.
-
Modulation of Acidity/Basicity (pKa) : As a powerful electron-withdrawing group, the -CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups. This electronic influence can alter the ionization state of a molecule at physiological pH, which is critical for optimizing its solubility, membrane permeability, and binding interactions with its biological target.
-
Improved Target Binding Affinity : The strong dipole moment and unique electrostatic potential of the -CF₃ group can lead to more potent and selective interactions with the target protein or enzyme. It can engage in favorable dipole-dipole, hydrogen bonding, or other non-covalent interactions within the binding pocket, leading to enhanced biological potency.
These synergistic effects are the primary drivers behind the superior performance often observed in trifluoromethylated compounds compared to their non-fluorinated counterparts.
Synthetic Strategy: From β-Ketoester to Bioactive Heterocycle
Both this compound and its non-fluorinated analog are exceptionally useful precursors for synthesizing a wide variety of biologically active heterocyclic compounds, such as pyrazoles and pyrimidines. The general synthetic pathway involves a condensation reaction between the β-ketoester and a dinucleophilic reagent.
This straightforward synthetic logic allows for the direct comparison of fluorinated and non-fluorinated analogs by simply changing the starting β-ketoester, ensuring that any observed differences in biological activity can be confidently attributed to the influence of the -CF₃ versus the -CH₃ group.
Comparative Biological Activity: A Data-Driven Analysis
The true measure of the trifluoromethyl group's impact is found in quantitative biological assays. Below, we compare the performance of representative trifluoromethylated heterocycles with their methyl-substituted analogs in key therapeutic areas.
Anticancer Activity
The antiproliferative effects of heterocyclic compounds are often evaluated against various human cancer cell lines. The IC₅₀ value—the concentration of a compound required to inhibit cell growth by 50%—is a standard metric for potency. Lower IC₅₀ values indicate higher potency.
| Compound Class | Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | -CF₃ | MCF-7 (Breast) | 1.21 | [1] |
| Thiazolo[3,2-a]pyrimidine | -CH₃ | MCF-7 (Breast) | >50 | [2] |
| Pyrazole Derivative | -CF₃ | HCT-116 (Colon) | 3.5 | [3] |
| Pyrazole Derivative | -CH₃ | HCT-116 (Colon) | 7.74 | [4] |
| Thiazolo[4,5-d]pyrimidine | -CF₃ | A549 (Lung) | 2.53 | [1] |
| Pyrazole Derivative | -CH₃ | A549 (Lung) | 8.0 | [4] |
As the data illustrates, the trifluoromethyl-substituted compounds consistently demonstrate significantly lower IC₅₀ values, indicating substantially higher anticancer potency compared to their methyl-substituted counterparts across multiple cancer cell lines.
Anti-inflammatory Activity
A key indicator of inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of its anti-inflammatory potential.
| Compound Class | Substitution | Assay System | % Inhibition of NO Production | Reference |
| Pyrimidine Derivative | -CF₃ | LPS-stimulated macrophages | High | [5][6] |
| Chalcone-derived Pyrazole | -CH₃ | HRBC Membrane Stabilization | 62% - 75% | [7] |
While direct comparative data on NO inhibition is less common, reviews consistently highlight that trifluoromethylated pyrimidines are potent inhibitors of inflammatory mediators like prostaglandin E₂ and iNOS.[5][6] In contrast, non-fluorinated analogs often show more moderate activity.[7] The superior electron-withdrawing nature of the -CF₃ group can enhance binding to key enzymes like cyclooxygenase (COX) or kinases in the NF-κB pathway, leading to a more potent anti-inflammatory response.
Self-Validating Experimental Protocols
To ensure the reproducibility and integrity of the comparative data, the following detailed, self-validating protocols for key biological assays are provided.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8]
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[9]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (both CF₃ and CH₃ analogs) in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This protocol quantifies nitrite (a stable product of NO) in the supernatant of LPS-stimulated RAW 264.7 macrophages.[11][12]
-
Cell Seeding:
-
Culture RAW 264.7 macrophages and seed them into a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete DMEM.[11]
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of the test compounds (CF₃ and CH₃ analogs).
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Griess Reagent Reaction:
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.[11]
-
Carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess Reagent to each well containing the supernatant.[11]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540 nm in a microplate reader.[11]
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1-100 µM).
-
Quantify the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Conclusion
The strategic incorporation of a trifluoromethyl group, facilitated by versatile building blocks like this compound, is a proven and powerful strategy in modern drug discovery. The direct comparison with non-fluorinated analogs reveals a consistent and often dramatic enhancement in biological activity, particularly in anticancer and anti-inflammatory applications. This "trifluoromethyl advantage" stems from a unique combination of improved metabolic stability, increased lipophilicity, and enhanced target binding affinity. For researchers and drug development professionals, prioritizing fluorinated scaffolds is an evidence-based approach to accelerating the discovery of more potent and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
As a key fluorinated building block in pharmaceutical and agrochemical synthesis, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3) is a staple in many advanced research laboratories.[1][2] Its unique structure, featuring a trifluoromethyl group, makes it highly valuable for modifying the biological properties of target molecules.[2][3] However, these same properties necessitate a rigorous and informed approach to its handling and disposal.
This guide provides a direct, operational framework for the safe management and disposal of this compound waste. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Hazard Profile and Essential Protective Measures
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its flammability, potential health effects, and environmental toxicity.[4][5]
Key Hazards:
-
Flammable Liquid and Vapor (H226): The compound has a flash point of approximately 38°C (100.4°F), meaning it can be ignited by sparks, open flames, or hot surfaces under typical laboratory conditions.[5]
-
Health Hazards: It is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[5]
-
Environmental Hazards: The substance is designated as harmful to aquatic life with long-lasting effects (H412).[4] This is a critical consideration, as fluorinated organic compounds can be persistent in the environment.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | H226 | Work in a chemical fume hood. Use non-sparking tools and explosion-proof equipment.[4][5][6] |
| Acute Toxicity (Oral) | H302 | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4] |
| Skin Irritation | H315 | Wear chemical-resistant gloves (e.g., PVC) and appropriate protective clothing.[4][6] |
| Eye Irritation | H319 | Wear chemical safety goggles or a face shield.[4][6][7] |
| Respiratory Irritation | H335 | Ensure adequate ventilation or use in a fume hood. If ventilation is insufficient, use a NIOSH/MSHA-approved respirator with an organic vapor filter.[6][7] |
| Aquatic Hazard | H412 | Prevent release to the environment. Do not dispose of down the drain or in general waste.[4][8] |
Waste Characterization and Segregation: The First Step in Disposal
Due to its hazardous properties, any material contaminated with this compound must be treated as hazardous waste . This includes neat (pure) leftover material, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
The Causality of Segregation: Proper segregation is not merely an organizational task; it is a critical safety measure.
-
Preventing Incompatible Reactions: This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[6][9] Mixing it with incompatible waste streams could lead to vigorous, exothermic reactions, gas generation, or fire.
-
Ensuring Proper Disposal Pathway: Segregated waste streams can be managed by a licensed disposal facility using the correct methods. Improperly mixed waste can be impossible to treat safely and may be rejected by the disposal vendor, leading to costly and hazardous repackaging.
Therefore, all waste containing this chemical must be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
Disposal of this chemical is not a "do-it-yourself" task. It must be managed through your institution's Environmental Health & Safety (EHS) office and handled by a licensed hazardous waste disposal contractor. The following protocol outlines the researcher's responsibilities in preparing the waste for pickup.
Step 1: Select the Correct Waste Container
-
Material Compatibility: Use a container made of a material compatible with the chemical, such as glass or a suitable plastic carboy. Avoid using plastic buckets or other non-approved containers.[4]
-
Secure Closure: The container must have a tight-fitting, screw-on lid to prevent the escape of flammable vapors.
-
Grounding: When transferring larger quantities, ensure the receiving container is grounded and bonded to prevent static electricity buildup, which can be an ignition source.[4][7]
Step 2: Proper Labeling
-
The moment the first drop of waste enters the container, it must be labeled.
-
Use your institution's official hazardous waste tag. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Exclamation Mark).
-
Step 3: Safe Accumulation in the Laboratory
-
Keep the waste container closed at all times, except when adding waste. This is crucial to prevent the release of flammable vapors into the lab atmosphere.[4][5]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
The SAA must be in a secondary containment tray to capture any potential leaks.
-
Store away from heat sources, sparks, or open flames.[6]
Step 4: Arrange for Disposal
-
Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.
-
Do not pour this chemical down the drain.[4] It is harmful to aquatic life and is not permissible for sewer disposal.[10]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other spark-producing equipment.[4][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including respiratory protection if vapors are present.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[4][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
The Regulatory Landscape: Understanding the Broader Context
The disposal of chemicals like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[11][12]
As a fluorinated compound, this chemical falls under the broader category of per- and polyfluoroalkyl substances (PFAS). The U.S. Environmental Protection Agency (EPA) is actively increasing its scrutiny of PFAS due to their environmental persistence. The EPA has issued interim guidance on the disposal of PFAS-containing materials and has proposed listing certain PFAS as hazardous constituents under RCRA.[13][14][15] The primary recommended disposal technologies for such chemicals are high-temperature incineration, disposal in a hazardous waste landfill, or deep well injection.[16] Adhering to the procedures in this guide ensures you are in compliance with current best practices and are prepared for an evolving regulatory landscape.
Diagram 1: Waste Handling & Spill Response Workflow
Caption: Decision workflow for managing waste from this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 344-00-3 | Benchchem [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. actagroup.com [actagroup.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. mcfenvironmental.com [mcfenvironmental.com]
A Researcher's Guide to the Safe Handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable building blocks. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3), a key reagent, offers a pathway to novel molecular architectures. However, its utility is matched by a set of hazards that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary protective measures.[1][2] A thorough understanding of these is the foundation of safe laboratory practice.
-
Flammability: The compound is a flammable liquid and vapor (H226).[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4]
-
Skin Irritation: It is known to cause skin irritation (H315).[1][2] Prolonged or repeated contact can lead to dermatitis.
-
Eye Irritation: It causes serious eye irritation (H319).[1][2] Direct contact can result in significant damage.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation (H335).[1][2]
Some closely related compounds are also classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[3][4][5][6] Given the structural similarities, it is prudent to handle this compound with the assumption of these additional hazards.
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that meet EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards are essential.[3][5][7] These provide a seal around the eyes, protecting against splashes and vapors.
-
Recommended for High-Risk Operations: When transferring large quantities or if there is a significant splash risk, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Lab Coat: A standard laboratory coat should be worn and kept fastened to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
The need for respiratory protection is dictated by the ventilation conditions and the scale of the operation.
-
Standard Laboratory Use: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure to vapors minimal.[3][7]
-
Inadequate Ventilation or Spills: If exposure limits are exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, brown) should be used.[3] Cartridge respirators are not suitable for emergency situations or in areas with unknown vapor concentrations.[5]
PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4] The storage area should be away from heat, sparks, and open flames.[3][4]
-
Keep the container tightly closed to prevent the escape of vapors and potential contamination.[2][3][5]
-
Incompatible materials to avoid in storage include strong acids, strong bases, and strong reducing agents.[3][4]
Handling Procedures
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[8] Have an appropriate spill kit nearby.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfers.[2][3][7]
-
Tools: Use only non-sparking tools to avoid ignition sources.[2][3][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly with soap and water after handling the chemical.[5]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.[5]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][5]
-
Containment: For small spills, contain and absorb the liquid with an inert material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[5]
Disposal
-
Waste generated from the use of this compound is considered hazardous waste.[4]
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
-
Empty containers may retain product residue (liquid and vapor) and can be dangerous.[4][7] Do not reuse empty containers.
Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash off with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[3] Seek immediate medical attention. |
References
- 1. This compound | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
